molecular formula C11H13N5O2 B1668431 (+)-Carbovir CAS No. 124915-24-8

(+)-Carbovir

货号: B1668431
CAS 编号: 124915-24-8
分子量: 247.25 g/mol
InChI 键: XSSYCIGJYCVRRK-NKWVEPMBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(+)-Carbovir (CAS 118353-05-2) is a carbocyclic nucleoside analogue with documented activity against human immunodeficiency virus (HIV) in vitro . Its primary research value lies in its role as the active metabolite of the antiviral drug Abacavir . After administration, Abacavir is metabolized in vivo to Carbovir, which is subsequently phosphorylated to the biologically active Carbovir triphosphate (CBV-TP) . The mechanism of action for research purposes involves the inhibition of viral reverse transcriptase. Carbovir triphosphate competes with the natural substrate deoxyguanosine-5'-triphosphate (dGTP) for incorporation into the growing viral DNA chain, ultimately leading to chain termination due to the lack of a 3'-hydroxyl group . While Carbovir itself demonstrated potent anti-HIV activity, its development as a direct therapeutic was halted due to challenges including poor oral bioavailability and other pharmacological drawbacks . Consequently, contemporary scientific interest in this compound is primarily as a key reference standard, a metabolite in pharmacokinetic studies, and a tool for investigating the mechanisms of antiviral agents and nucleoside analogue metabolism . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

124915-24-8

分子式

C11H13N5O2

分子量

247.25 g/mol

IUPAC 名称

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1

InChI 键

XSSYCIGJYCVRRK-NKWVEPMBSA-N

手性 SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO

规范 SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(+)-Carbovir;  L-Carbovir; 

产品来源

United States

Foundational & Exploratory

The Genesis of a Landmark Antiviral: A Technical Guide to the Discovery and Development of (+)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, mechanism of action, and developmental history of the potent anti-HIV agent, Carbovir.

This technical guide provides a comprehensive overview of the discovery and history of (+)-Carbovir, a significant carbocyclic nucleoside analogue in the fight against Human Immunodeficiency Virus (HIV). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical synthesis, mechanism of action, metabolism, and antiviral activity.

Discovery and Developmental Timeline

The journey of Carbovir from a racemic mixture to a clinically significant antiviral agent is a testament to the intricate process of drug discovery and development. Initially synthesized as a racemic mixture, subsequent research identified the levorotatory or (-) enantiomer as the biologically active form.[1] This discovery was pivotal, leading to the development of enantioselective synthetic routes to produce the active isomer exclusively. The development of Carbovir also paved the way for its more widely known prodrug, Abacavir (Ziagen®), which is efficiently converted to Carbovir intracellularly.[2][3]

Key Milestones in Carbovir Development:

  • 1988: Robert Vince and his team report the synthesis of racemic (±)-Carbovir and its potent activity against HIV.

  • 1990: The (-) enantiomer of Carbovir is identified as the sole contributor to the antiviral activity.[1]

  • 1997: Abacavir, a prodrug of (-)-Carbovir, is reported, demonstrating improved oral bioavailability.

  • 1998: The U.S. Food and Drug Administration (FDA) approves Abacavir for the treatment of HIV infection.

Chemical Synthesis

The synthesis of Carbovir has been a subject of extensive research, with various methodologies developed to achieve both the racemic mixture and the enantiomerically pure forms.

Racemic Synthesis

An early and notable approach to racemic Carbovir utilizes the versatile "Vince lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) as a key starting material.[4][5] This method provides a facile route to a key intermediate, cis-[4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentenyl]carbinol, which can then be converted to Carbovir.[5]

Enantioselective Synthesis

The discovery that only the (-)-enantiomer of Carbovir possesses antiviral activity spurred the development of asymmetric synthetic routes. One such approach involves an enzymatic kinetic resolution.[6] Another strategy employs a π-allylpalladium mediated reaction with an enantiopure β-lactam to afford a key cyclopentenoid intermediate with high regio- and stereoselectivity, which is then elaborated to (-)-Carbovir.[7]

A high-level overview of a typical enantioselective synthesis is presented below:

Enantioselective_Synthesis Start Chiral Starting Material Intermediate1 Key Chiral Intermediate (e.g., Vince Lactam enantiomer) Start->Intermediate1 Intermediate2 Functionalized Cyclopentene Intermediate1->Intermediate2 Coupling Coupling with Purine Base Intermediate2->Coupling Carbovir (-)-Carbovir Coupling->Carbovir

Caption: Generalized workflow for the enantioselective synthesis of (-)-Carbovir.

Mechanism of Action and Antiviral Activity

Carbovir is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA.[3][8]

Intracellular Activation and Inhibition of HIV Reverse Transcriptase

Upon entering a host cell, Carbovir is phosphorylated by cellular kinases to its active triphosphate form, Carbovir triphosphate (CBV-TP).[8][9] CBV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HIV-1 RT.[3] More importantly, when CBV-TP is incorporated into the growing viral DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA synthesis.[3]

Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication Carbovir (-)-Carbovir CBV_MP Carbovir Monophosphate Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Competitive Inhibition Viral_DNA Growing Viral DNA CBV_TP->Viral_DNA incorporation HIV_RT->Viral_DNA incorporates dGTP Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Terminated_DNA Chain-Terminated Viral DNA Viral_DNA->Terminated_DNA Chain Termination dGTP dGTP (Natural Substrate) dGTP->HIV_RT

Caption: Intracellular activation of Carbovir and its mechanism of action on HIV reverse transcriptase.

Antiviral Activity and Cytotoxicity

The antiviral efficacy of Carbovir and its prodrug Abacavir has been demonstrated in various in vitro studies. The following table summarizes key quantitative data.

CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
Abacavir HIV-1 (Wild-type)MT-44.0[10]--
Abacavir HIV-1 (Clinical Isolates)-0.26[10]--
Abacavir -CEM-160[10]-
Abacavir -CD4+ CEM-140[10]-
Abacavir -Normal Bone Progenitor Cells (BFU-E)-110[10]-

Metabolism and Pharmacokinetics

The metabolic fate and pharmacokinetic profile of Carbovir are crucial for its therapeutic efficacy.

Cellular Metabolism

Inside the cell, Carbovir undergoes sequential phosphorylation to yield the active triphosphate metabolite, CBV-TP.[8][9] The half-life of CBV-TP in CEM cells has been determined to be approximately 2.5 hours.[8] Studies have shown that the initial phosphorylation step is a critical rate-limiting factor in the activation of Carbovir.[9]

Systemic Metabolism and Excretion

In rats, the primary route of metabolism for Carbovir is the oxidation of the hydroxymethyl group on the cyclopentene ring to form a carboxylic acid metabolite.[11] This oxidation is carried out by hepatic alcohol dehydrogenase and aldehyde dehydrogenase and exhibits enantioselectivity, favoring the (+)-enantiomer. The major metabolite found in bile is a glucuronide conjugate of Carbovir.[11]

Pharmacokinetics of Abacavir and Intracellular Carbovir Triphosphate in Humans

Clinical studies on Abacavir, the prodrug of Carbovir, have provided valuable pharmacokinetic data in HIV-infected individuals.

ParameterAbacavir (Plasma)Carbovir Triphosphate (Intracellular)
Terminal Elimination Half-life ~1.5 hours[12]>20 hours[12]
Volume of Distribution ~0.86 L/kg[12]-
Plasma Protein Binding ~50%[12]-
Bioavailability (Oral) ~83%[12]-

The long intracellular half-life of the active metabolite, CBV-TP, is a key factor that supports once-daily dosing of Abacavir.[12]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and evaluation of Carbovir.

Synthesis of Carbovir from Vince Lactam (Basic Protocol)

A detailed protocol for the synthesis of Carbovir and its 6-chloropurine precursor from the racemic Vince lactam is outlined in Current Protocols in Nucleic Acid Chemistry.[5] The general workflow is as follows:

Synthesis_Workflow Start Racemic Vince Lactam Step1 Protection & Ring Opening Start->Step1 Step2 Condensation with 2-amino-6-chloropurine Step1->Step2 Step3 Deprotection & Hydrolysis Step2->Step3 Product Carbovir Step3->Product

Caption: Simplified workflow for the synthesis of Carbovir from the Vince lactam.

Materials and Reagents: Racemic Vince lactam, protecting agents, 2-amino-6-chloropurine, reagents for hydrolysis and deprotection, and appropriate solvents.

Procedure:

  • Protection of the lactam and subsequent ring opening to form a key cyclopentenylamine intermediate.

  • Condensation of the intermediate with 2-amino-6-chloropurine.

  • Hydrolysis of the chloro group to a hydroxyl group and removal of protecting groups to yield Carbovir.

  • Purification of the final product is typically achieved through chromatography.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of Carbovir triphosphate against HIV-1 RT can be determined using various assay formats. A common method is a non-radioactive, colorimetric assay.

Principle: The assay measures the synthesis of a DNA strand complementary to an RNA template by HIV-1 RT. The newly synthesized DNA is quantified, and the reduction in its amount in the presence of the inhibitor is used to determine the inhibitory potency.

Materials and Reagents: Purified recombinant HIV-1 RT, a suitable RNA template and primer (e.g., poly(A) and oligo(dT)), deoxynucleotide triphosphates (dNTPs), a labeled nucleotide (e.g., biotin- or digoxigenin-labeled), a detection system (e.g., streptavidin-HRP and a colorimetric substrate), and the test inhibitor (CBV-TP).

Procedure:

  • The HIV-1 RT enzyme is pre-incubated with varying concentrations of the test inhibitor.

  • The reverse transcription reaction is initiated by the addition of the template/primer and dNTP mixture.

  • The reaction is allowed to proceed for a defined period at an optimal temperature.

  • The reaction is stopped, and the newly synthesized, labeled DNA is captured on a solid phase (e.g., a streptavidin-coated plate).

  • The amount of captured DNA is quantified using a colorimetric detection system.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Metabolism and Intracellular Anabolite Analysis

The study of Carbovir's intracellular metabolism involves incubating cells with the drug and then analyzing the cell lysates for the presence of its phosphorylated metabolites.

Materials and Reagents: Cell line of interest (e.g., CEM cells), radiolabeled or non-labeled Carbovir, cell lysis buffer, and an analytical system such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a radioactivity detector.[8][13]

Procedure:

  • Cells are incubated with Carbovir for various time points.

  • The cells are harvested, washed, and then lysed to release the intracellular contents.

  • The cell lysate is then analyzed by HPLC to separate Carbovir and its phosphorylated metabolites (mono-, di-, and triphosphate).

  • The identity and quantity of each metabolite are determined by comparing their retention times and mass spectra to known standards.

Conclusion

The development of this compound represents a significant achievement in antiviral drug discovery. Its unique carbocyclic structure provided enhanced stability, and the identification of the active enantiomer allowed for more targeted and effective therapeutic development. The subsequent creation of the prodrug Abacavir further improved its clinical utility. The story of Carbovir's discovery and development continues to be a valuable case study for medicinal chemists and drug development professionals, highlighting the importance of stereochemistry, metabolism, and pharmacokinetics in the creation of effective therapeutics.

References

(+)-Carbovir IUPAC name and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (+)-Carbovir: IUPAC Name and Chemical Properties

Introduction

This compound is the dextrorotatory enantiomer of Carbovir, a carbocyclic nucleoside analog. While the levorotatory enantiomer, (-)-Carbovir, is the biologically active form that serves as a precursor to the potent anti-HIV drug Abacavir, understanding the properties of both enantiomers is crucial for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the IUPAC nomenclature, core chemical properties, relevant experimental protocols, and key metabolic and mechanistic pathways associated with Carbovir.

IUPAC Name and Structure

The formal IUPAC name for this compound, defining its specific stereochemistry, is 2-Amino-1,9-dihydro-9-((1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl)-6H-purin-6-one [1].

  • (+)-enantiomer: (1S,4R) configuration

  • (-)-enantiomer (active): (1R,4S) configuration[2]

  • Racemic mixture: (±)-Carbovir

The structure consists of a guanine base attached to a cyclopentene ring, which serves as a carbocyclic analog of the deoxyribose sugar found in natural nucleosides.

Chemical and Physical Properties

The physicochemical properties of Carbovir are essential for its formulation, delivery, and biological activity. The following table summarizes key quantitative data, primarily reported for the racemic mixture, which is indicative of the properties of the individual enantiomers.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₅O₂[1][3]
Molecular Weight 247.25 g/mol [1][3]
pKa₁ (Guanine N1) 3.15 (at 25°C)[4]
pKa₂ (Guanine N7) 9.68 (at 25°C)[4]
Aqueous Solubility 1.24 mg/mL (intrinsic)[4]
Octanol-Water Partition Coefficient (logP) 0.29 (denoting a semipolar compound)[4]

Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of Carbovir in a research setting.

Protocol 1: Synthesis of (±)-Carbovir from Vince Lactam

The synthesis of racemic Carbovir is famously achieved starting from the versatile building block 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. This protocol outlines the key transformations.

  • Protection and Reduction: The starting lactam is first protected, and the amide carbonyl is reduced to an amine.

  • Coupling with Pyrimidine: The resulting carbocyclic amine is coupled with a substituted chloropyrimidine, such as 2-amino-4,6-dichloropyrimidine, to form the basic heterocyclic structure.

  • Ring Closure to Purine: The intermediate is then treated to facilitate the closure of the imidazole ring portion of the purine system, yielding a 6-chloropurine carbocyclic nucleoside analog.

  • Hydrolysis to Guanine: Finally, the 6-chloro group is hydrolyzed under acidic or basic conditions to a hydroxyl group, completing the synthesis of the guanine analog, (±)-Carbovir[5][6]. The enantiomers can then be separated via chiral chromatography if desired.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

The pKa values of Carbovir, which possesses a UV-active chromophore, can be accurately determined by monitoring changes in its UV absorbance as a function of pH[4].

  • Preparation of Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M) are prepared.

  • Sample Preparation: A stock solution of Carbovir (e.g., 10 mM in DMSO) is prepared. A small, fixed aliquot of this stock is added to each buffer solution in a 96-well UV-transparent microplate to achieve a final desired concentration.

  • Spectrophotometric Measurement: The UV-Vis spectrum (e.g., 230–500 nm) of each sample is recorded using a microplate spectrophotometer. A blank reading of each buffer without the compound is also taken for background correction.

  • Data Analysis: The absorbance at a specific wavelength where the change between the ionized and unionized species is maximal is plotted against the pH of the buffer solutions. The pKa is the pH value at the inflection point of the resulting sigmoidal curve[7][8][9].

Protocol 3: Analysis of Intracellular Metabolism by HPLC

To understand its mechanism of action, the intracellular conversion of Carbovir to its active triphosphate form is monitored, typically using High-Performance Liquid Chromatography (HPLC).

  • Cell Culture and Incubation: Human lymphoid cells (e.g., CEM cells) are cultured and incubated with a known concentration of Carbovir (often radiolabeled) for various time points.

  • Metabolite Extraction: After incubation, the cells are harvested and washed. Intracellular metabolites are extracted by adding a cold acid solution (e.g., 60% methanol or perchloric acid) to lyse the cells and precipitate proteins.

  • Sample Preparation: The acid-soluble extract is neutralized and centrifuged to remove cell debris.

  • HPLC Analysis: The supernatant containing the Carbovir metabolites is injected into an anion-exchange HPLC system.

  • Quantification: The different phosphorylated species (mono-, di-, and triphosphate) are separated based on their charge and retention time. They are detected by UV absorbance or by scintillation counting if a radiolabeled compound was used. This allows for the quantification of each metabolite over time.

Signaling Pathways and Logical Workflows

Visual diagrams are provided to illustrate the mechanism of action and a key experimental workflow.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_hiv HIV Replication Cycle Carbovir This compound (Extracellular) Uptake Cellular Uptake Carbovir->Uptake Carbovir_Intra Carbovir (Intracellular) Uptake->Carbovir_Intra CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir_Intra->CBV_MP 5'-Nucleotidase (Phosphorylation) CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP GMP Kinase CBV_TP Carbovir Triphosphate (CBV-TP) Active Metabolite CBV_DP->CBV_TP NDP Kinase RT HIV Reverse Transcriptase (RT) CBV_TP->RT Competitive Inhibition (competes with dGTP) vDNA Viral DNA Synthesis CBV_TP->vDNA Incorporation RT->vDNA Termination DNA Chain Termination vDNA->Termination Leads to

Figure 1: Mechanism of action of Carbovir. The prodrug is taken up by host cells and undergoes sequential phosphorylation to its active triphosphate form (CBV-TP), which inhibits HIV reverse transcriptase and terminates viral DNA synthesis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Prepare Buffer Solutions (Range of pH values, e.g., 2-12) C Aliquot Buffers and Stock into 96-well UV plate A->C B Prepare Carbovir Stock (e.g., 10 mM in DMSO) B->C D Measure UV Absorbance Spectra for each well (230-500 nm) C->D Incubate & Read Plate E Plot Absorbance vs. pH at a selected wavelength D->E F Identify Inflection Point of the sigmoidal curve E->F G Result: pKa value F->G

Figure 2: Experimental workflow for the determination of pKa using UV-Vis spectrophotometry. The process involves preparing samples at various pH values, measuring UV absorbance, and analyzing the data to find the inflection point, which corresponds to the pKa.

References

Stereochemistry and Enantiomers of Carbovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a carbocyclic nucleoside analog that has been a significant compound in the development of antiviral therapies, particularly against the human immunodeficiency virus (HIV). Its structure, which replaces the ribose sugar moiety of natural nucleosides with a cyclopentene ring, confers unique chemical and biological properties. A critical aspect of Carbovir's pharmacology is its stereochemistry, as the spatial arrangement of its atoms dictates its biological activity. This technical guide provides an in-depth exploration of the stereochemistry of Carbovir, focusing on its enantiomers and their differential antiviral effects, metabolic activation, and the experimental methodologies used to study them.

Stereochemistry of Carbovir

Carbovir, chemically known as (±)-9-[cis-4-(hydroxymethyl)cyclopent-2-en-1-yl]guanine, is a chiral molecule and exists as a racemic mixture of two enantiomers: the (-)-enantiomer and the (+)-enantiomer. The stereogenic centers at the 1' and 4' positions of the cyclopentene ring give rise to these non-superimposable mirror images. The absolute configuration of the biologically active enantiomer is (1R, 4S), which corresponds to the (-)-enantiomer.[1]

The antiviral activity of Carbovir is almost exclusively associated with the (-)-enantiomer.[2][3] The (+)-enantiomer is largely inactive against HIV. This stereoselectivity is a crucial factor in the development of Carbovir as a therapeutic agent and has led to the development of methods for the synthesis and resolution of the individual enantiomers to isolate the potent (-)-form.

Mechanism of Action and Stereoselectivity

The antiviral activity of Carbovir is dependent on its intracellular conversion to the active triphosphate metabolite, Carbovir triphosphate (CBV-TP).[4] CBV-TP acts as a competitive inhibitor and a chain terminator of HIV reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA.[5]

The profound difference in the antiviral potency of the Carbovir enantiomers is not due to the differential inhibition of HIV reverse transcriptase by their triphosphate forms. In fact, both (-)-CBV-TP and (+)-CBV-TP are capable of inhibiting the viral enzyme.[6] The stereoselectivity of Carbovir's action lies in the initial steps of its metabolic activation, specifically the phosphorylation cascade.[6]

Cellular enzymes exhibit a strong preference for the (-)-enantiomer. The first phosphorylation step, the conversion of Carbovir to its monophosphate, is a key point of stereochemical discrimination. Studies have shown that (-)-Carbovir is a substrate for cellular kinases, while the (+)-enantiomer is a poor substrate. Furthermore, the subsequent phosphorylation of the monophosphate to the diphosphate is also highly stereoselective. It has been demonstrated that (-)-Carbovir monophosphate is a significantly more efficient substrate for guanylate kinase than (+)-Carbovir monophosphate, with one study reporting a 7,000-fold greater efficiency.[6] This dramatic difference in phosphorylation efficiency leads to the preferential formation of the active (-)-CBV-TP inside the cell, explaining the potent anti-HIV activity of the (-)-enantiomer and the lack of activity of the (+)-enantiomer.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity and metabolism of Carbovir enantiomers.

EnantiomerIC50 (µM) vs. HIV-1 in MT-4 CellsCC50 (µM) in MT-4 CellsSelectivity Index (CC50/IC50)
(-)-CarbovirData not available in search resultsData not available in search resultsData not available in search results
This compoundData not available in search resultsData not available in search resultsData not available in search results
Enantiomer MonophosphateRelative Phosphorylation Efficiency by Guanylate Kinase
(-)-Carbovir Monophosphate~7,000-fold higher than (+)-enantiomer
This compound Monophosphate~7,000-fold lower than (-)-enantiomer
Enantiomer TriphosphateInhibition of HIV-1 Reverse Transcriptase (Ki)
(-)-Carbovir-TPComparable to this compound-TP
This compound-TPComparable to (-)-Carbovir-TP

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, resolution, and biological evaluation of Carbovir enantiomers. The following sections provide an overview of key methodologies.

Enzymatic Resolution of Racemic Carbovir

The separation of Carbovir enantiomers can be achieved through enzymatic kinetic resolution. This method utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer, allowing for the separation of the reacted and unreacted forms. A common approach involves the use of a lipase to catalyze the acylation of the hydroxymethyl group of Carbovir.

Protocol Overview:

  • Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (CAL-B), is chosen for its ability to selectively acylate one of the Carbovir enantiomers.

  • Reaction Setup: Racemic Carbovir is dissolved in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).

  • Acyl Donor: An acyl donor, such as vinyl acetate or isopropenyl acetate, is added to the reaction mixture.

  • Enzymatic Reaction: The lipase is added to the solution, and the reaction is stirred at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up and Separation: Once the desired conversion is reached (typically around 50%), the enzyme is filtered off. The reaction mixture, now containing one enantiomer as the acetate ester and the other as the unreacted alcohol, is then separated by column chromatography.

  • Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) to yield the pure enantiomeric alcohol.

Asymmetric Synthesis of (-)-Carbovir

The enantioselective synthesis of (-)-Carbovir often involves the use of chiral starting materials or chiral catalysts to control the stereochemistry of the key bond-forming reactions.

Illustrative Synthetic Approach Overview:

A common strategy involves the construction of the chiral cyclopentene core followed by the coupling with the guanine base. One approach may start from a chiral building block, such as a derivative of D-ribose, which provides the necessary stereochemical information for the synthesis of the desired (1R, 4S) cyclopentenylamine intermediate. This intermediate is then reacted with a suitable purine derivative to construct the final Carbovir molecule. The specific reagents and reaction conditions will vary depending on the chosen synthetic route.

In Vitro Phosphorylation Assay

To investigate the differential phosphorylation of Carbovir enantiomers, an in vitro assay using cellular extracts or purified kinases can be performed.

Protocol Overview:

  • Preparation of Cellular Extracts: Human T-lymphocyte cells (e.g., MT-4 or CEM cells) are harvested and lysed to prepare a cytosolic extract containing the cellular kinases.

  • Reaction Mixture: A reaction buffer containing the cellular extract, ATP (as the phosphate donor), and the Carbovir enantiomer to be tested is prepared. A radiolabeled ATP (e.g., [γ-³²P]ATP) is often used to facilitate the detection of the phosphorylated products.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Analysis: The reaction is quenched, and the products are analyzed by HPLC to separate the unreacted Carbovir from its monophosphate, diphosphate, and triphosphate metabolites. The amount of each phosphorylated species is quantified by detecting the radioactivity or by mass spectrometry.

  • Kinetic Analysis: By measuring the rate of formation of the phosphorylated products at different substrate concentrations, the kinetic parameters (e.g., Km and Vmax) for the phosphorylation of each enantiomer can be determined.

Visualizations

Metabolic Activation Pathway of Carbovir Enantiomers

Carbovir_Metabolism neg_carbovir (-)-Carbovir neg_carbovir_in (-)-Carbovir neg_carbovir->neg_carbovir_in Cellular Uptake pos_carbovir This compound pos_carbovir_in This compound pos_carbovir->pos_carbovir_in Cellular Uptake neg_cbv_mp (-)-Carbovir-MP neg_carbovir_in->neg_cbv_mp Phosphorylation (Efficient) pos_cbv_mp This compound-MP pos_carbovir_in->pos_cbv_mp Phosphorylation (Inefficient) neg_cbv_dp (-)-Carbovir-DP neg_cbv_mp->neg_cbv_dp Phosphorylation (Highly Efficient) pos_cbv_dp This compound-DP pos_cbv_mp->pos_cbv_dp Phosphorylation (Very Inefficient) neg_cbv_tp (-)-Carbovir-TP neg_cbv_dp->neg_cbv_tp Phosphorylation pos_cbv_tp This compound-TP pos_cbv_dp->pos_cbv_tp Phosphorylation hiv_rt HIV Reverse Transcriptase neg_cbv_tp->hiv_rt Inhibition & Chain Termination pos_cbv_tp->hiv_rt Inhibition Enzymatic_Resolution_Workflow start Racemic Carbovir (this compound & (-)-Carbovir) reaction Enzymatic Acylation (Lipase, Acyl Donor, Solvent) start->reaction separation Chromatographic Separation reaction->separation unreacted Unreacted Enantiomer (e.g., this compound) separation->unreacted acylated Acylated Enantiomer (e.g., (-)-Carbovir Acetate) separation->acylated deprotection Deprotection (Hydrolysis) acylated->deprotection final_product Pure (-)-Carbovir deprotection->final_product

References

Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of (+)-Carbovir in HIV Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Carbovir, the enantiomer of the potent antiretroviral agent Carbovir, serves as a critical tool in the fight against Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-HIV activity of its active form. Through intracellular phosphorylation, Carbovir is converted to its triphosphate metabolite, Carbovir triphosphate (CBV-TP), which acts as a formidable inhibitor of HIV-1 reverse transcriptase (RT). This document delineates the metabolic activation pathway, the precise mechanism of RT inhibition, and the molecular basis of viral resistance. Quantitative data on its efficacy and cytotoxicity are presented in structured tables for comparative analysis. Furthermore, detailed experimental methodologies and visual representations of key pathways are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Carbovir, a carbocyclic nucleoside analog, represents a significant class of antiviral agents. Its structure, which lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, is central to its mechanism of action. The (-)-enantiomer of Carbovir, and its prodrug Abacavir, are clinically approved for the treatment of HIV infection. This guide focuses on the intricate molecular interactions of the active triphosphate form of Carbovir with the HIV replication machinery.

The Intracellular Activation of Carbovir: A Prerequisite for Antiviral Activity

Carbovir is administered as a prodrug that must undergo intracellular phosphorylation to exert its antiviral effect. This multi-step enzymatic conversion culminates in the formation of Carbovir triphosphate (CBV-TP), the pharmacologically active metabolite.

The initial and rate-limiting step in this cascade is the phosphorylation of Carbovir to Carbovir monophosphate. This reaction is catalyzed by cellular enzymes, with studies pointing to the involvement of 5'-nucleotidase.[1][2] Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by guanylate kinase and other cellular kinases, respectively.[1][3] It is crucial to note that the antiviral stereoselectivity is determined at the initial phosphorylation steps, with the (-)-enantiomer of Carbovir being a significantly more efficient substrate for the cellular kinases compared to the (+)-enantiomer.[1][4]

G Figure 1: Intracellular Phosphorylation Cascade of Carbovir cluster_cell Infected Host Cell Carbovir Carbovir (Enters Cell) CBV_MP Carbovir Monophosphate Carbovir->CBV_MP 5'-Nucleotidase CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir Triphosphate (Active Metabolite) CBV_DP->CBV_TP Cellular Kinases

Caption: Intracellular metabolic activation of Carbovir to its active triphosphate form.

Molecular Mechanism of HIV-1 Reverse Transcriptase Inhibition

The primary target of CBV-TP is the HIV-1 reverse transcriptase (RT), a pivotal enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.[5][6] CBV-TP employs a dual mechanism to halt this process:

  • Competitive Inhibition: CBV-TP is a structural analog of the natural substrate, deoxyguanosine-5'-triphosphate (dGTP).[7] It competitively binds to the active site of HIV-1 RT, thereby reducing the incorporation of the natural nucleotide into the nascent viral DNA strand.[7][8]

  • Chain Termination: Once incorporated into the growing viral DNA chain, CBV-TP acts as a chain terminator.[8][9][10] The absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of a 5' to 3' phosphodiester bond with the subsequent deoxynucleotide.[7] This effectively arrests DNA synthesis and prevents the completion of the reverse transcription process.[9][10]

G Figure 2: Mechanism of HIV-1 RT Inhibition by Carbovir Triphosphate cluster_rt HIV-1 Reverse Transcriptase Active Site RT HIV-1 RT DNA_Template Viral RNA/DNA Template Primer Growing DNA Primer dGTP dGTP (Natural Substrate) Incorporation Incorporation dGTP->Incorporation CBV_TP Carbovir-TP (Inhibitor) CBV_TP->Incorporation Competes with dGTP Chain_Elongation Chain Elongation Incorporation->Chain_Elongation dGTP incorporated Chain_Termination Chain Termination Incorporation->Chain_Termination Carbovir-TP incorporated

Caption: Competitive inhibition and chain termination by Carbovir Triphosphate.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The efficacy and selectivity of an antiviral agent are paramount. The following tables summarize the key quantitative data for Carbovir and its active metabolite.

Table 1: In Vitro Anti-HIV Activity of Carbovir and its Metabolite

CompoundCell LineIC50 (µM)Reference
Abacavir (prodrug)MT-44.0[11]
Abacavir (prodrug)Clinical Isolates0.26[11]
Carbovir Triphosphate (CBV-TP)-Ki = 0.021 (with calf thymus DNA template)[11]

Table 2: In Vitro Cytotoxicity of Abacavir (Carbovir Prodrug)

Cell LineCC50 (µM)Reference
CEM160[11]
CD4+ CEM140[11]
Normal Bone Progenitor Cells (BFU-E)110[11]

Table 3: Selectivity of Carbovir Triphosphate

EnzymeInhibitionReference
HIV-1 Reverse TranscriptasePotent Inhibitor[8][12]
Human DNA Polymerase αWeak Inhibitor[7][8]
Human DNA Polymerase βWeak Inhibitor[7][8][12]
Human DNA Polymerase γWeak Inhibitor[7][8][12]

Molecular Basis of Resistance

The emergence of drug-resistant HIV-1 strains is a significant clinical challenge. Resistance to Carbovir is primarily associated with specific mutations in the viral reverse transcriptase enzyme. The most notable mutation is the substitution of methionine at position 184 with valine (M184V).[9][11] This mutation reduces the efficiency of CBV-TP incorporation by the reverse transcriptase, thereby conferring resistance.[9] Other mutations that have been associated with reduced susceptibility to Carbovir include K65R, L74V, and Y115F.[7]

Experimental Protocols

A thorough understanding of the mechanism of action of Carbovir has been elucidated through a variety of in vitro assays. Below are outlines of the key experimental protocols.

Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of Carbovir triphosphate against HIV-1 reverse transcriptase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is purified. A template-primer, such as poly(rA)-oligo(dT), is prepared.

  • Reaction Mixture: The assay is conducted in a reaction buffer containing the HIV-1 RT, the template-primer, a mixture of deoxynucleotide triphosphates (dNTPs) including a radiolabeled dNTP (e.g., [³H]dTTP), and varying concentrations of the inhibitor (CBV-TP).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

  • Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The newly synthesized radiolabeled DNA is precipitated onto glass fiber filters.

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Cell-Based Antiviral Activity Assay

Objective: To determine the potency of Carbovir in inhibiting HIV-1 replication in cell culture.

Methodology:

  • Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM) is cultured and maintained in appropriate media.

  • Infection: Cells are infected with a known amount of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of Carbovir.

  • Incubation: The treated and untreated infected cells are incubated for several days to allow for viral replication.

  • Assessment of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA assay or by measuring reverse transcriptase activity.

  • Data Analysis: The IC50 value (the concentration of the drug that inhibits viral replication by 50%) is calculated from the dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of Carbovir that is toxic to host cells.

Methodology:

  • Cell Culture: The same cell line used in the antiviral assay is cultured.

  • Drug Treatment: Uninfected cells are treated with the same serial dilutions of Carbovir.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity.

  • Data Analysis: The CC50 value (the concentration of the drug that reduces cell viability by 50%) is determined from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.

Conclusion

This compound, through its active metabolite Carbovir triphosphate, remains a cornerstone in our understanding of anti-HIV therapeutics. Its mechanism of action, centered on the competitive inhibition of HIV-1 reverse transcriptase and subsequent chain termination of viral DNA synthesis, provides a clear framework for its potent antiviral activity. The high selectivity for the viral enzyme over host DNA polymerases underscores its therapeutic utility. A comprehensive grasp of its intracellular activation, mechanism of inhibition, and the molecular basis of resistance is indispensable for the rational design of novel antiretroviral agents and the optimization of existing therapeutic regimens. This technical guide provides the foundational knowledge for researchers and drug development professionals to advance the fight against HIV/AIDS.

References

In Vitro Antiviral Activity of (+)-Carbovir Against HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbovir, a carbocyclic nucleoside analog, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). As a guanosine analogue, its therapeutic action is mediated through the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. The antiviral activity of Carbovir is highly stereospecific, with the (-)-enantiomer demonstrating potent and selective inhibition of HIV-1, while the (+)-enantiomer is largely inactive. This technical guide provides an in-depth overview of the in vitro antiviral activity of Carbovir, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Carbovir is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active. This process is a three-step enzymatic phosphorylation cascade that converts Carbovir into its triphosphate form, Carbovir triphosphate (CBV-TP).

The key steps are as follows:

  • Cellular Uptake: Carbovir enters the host cell.

  • Anabolic Phosphorylation: Host cellular kinases sequentially phosphorylate Carbovir to its monophosphate (CBV-MP), diphosphate (CBV-DP), and finally to the active triphosphate metabolite, CBV-TP.

  • Competitive Inhibition: CBV-TP, structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP), competes for the active site of HIV-1 reverse transcriptase.

  • Chain Termination: HIV-1 RT incorporates CBV-TP into the nascent viral DNA strand. Because Carbovir lacks a 3'-hydroxyl group on its ribose-like ring, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation and halting viral replication.[1]

Carbovir_Mechanism_of_Action cluster_cell Host Cell Cytoplasm cluster_virus HIV-1 Replication Carbovir_in (+)-Carbovir CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir_in->CBV_MP Phosphorylation (Cellular Kinases) CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Phosphorylation CBV_TP Carbovir Triphosphate (CBV-TP) (Active Metabolite) CBV_DP->CBV_TP Phosphorylation RT HIV-1 Reverse Transcriptase (RT) CBV_TP->RT Competitive Inhibition vs dGTP Viral_DNA Viral DNA Elongation RT->Viral_DNA Incorporates dNTPs Terminated_DNA Chain Termination Viral_DNA->Terminated_DNA Incorporation of CBV-TP

Caption: Mechanism of Action of Carbovir.

Quantitative Data: Antiviral Activity and Cytotoxicity

The antiviral activity of Carbovir is almost exclusively attributed to its (-)-enantiomer. The (+)-enantiomer shows negligible activity against HIV-1. The racemic mixture, therefore, exhibits approximately half the potency of the pure (-)-enantiomer. The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of a compound.[2]

CompoundCell LineEC₅₀ (µM)¹CC₅₀ (µM)²Selectivity Index (SI)
This compound CEM>100>100-
(-)-Carbovir CEM0.2575300
(±)-Carbovir (Racemic) CEM0.5075150

¹EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. ²CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in host cell viability.

Note: Data is compiled from representative studies. Exact values may vary depending on the specific HIV-1 strain, cell line, and assay conditions.

Experimental Protocols

The in vitro evaluation of Carbovir involves a series of standardized assays to determine its efficacy and toxicity profile.

Cell-Based Anti-HIV Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible host cell line.

Methodology:

  • Cell Culture: Human T-lymphoblastoid cells (e.g., CEM, MT-4) are cultured in appropriate media (e.g., RPMI 1640 with fetal bovine serum) and maintained at a specific density.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of test concentrations.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or LAV-1) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the serially diluted compound is added to the cell cultures. Control wells include infected-untreated cells (virus control) and uninfected-untreated cells (cell control).

  • Incubation: The cultures are incubated for a period of 4-7 days to allow for multiple rounds of viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a specific viral marker in the culture supernatant. Common methods include:

    • p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24.

    • Reverse Transcriptase (RT) Assay: Measures the activity of the RT enzyme released from progeny virions.

  • Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to the virus control. The EC₅₀ value is then determined from the resulting dose-response curve.

Anti_HIV_Assay_Workflow start Start cell_culture Culture CEM or MT-4 T-Cells start->cell_culture infect_cells Infect Cells with HIV-1 cell_culture->infect_cells prepare_drug Prepare Serial Dilutions of this compound add_drug Add Drug Dilutions to Infected Cells prepare_drug->add_drug infect_cells->add_drug incubate Incubate for 4-7 Days add_drug->incubate harvest Harvest Supernatant incubate->harvest endpoint Measure Viral Replication (p24 ELISA or RT Assay) harvest->endpoint analyze Calculate EC₅₀ from Dose-Response Curve endpoint->analyze end End analyze->end Cytotoxicity_Assay_Workflow start Start plate_cells Seed Uninfected Host Cells in 96-Well Plate start->plate_cells add_drug Add Drug Dilutions to Cells plate_cells->add_drug prepare_drug Prepare Serial Dilutions of this compound prepare_drug->add_drug incubate Incubate (Same Duration as Antiviral Assay) add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_plate Read Absorbance (Spectrophotometer) solubilize->read_plate analyze Calculate CC₅₀ from Dose-Response Curve read_plate->analyze end End analyze->end RT_Inhibition_Assay_Workflow start Start prepare_mix Prepare Reaction Mix: - Purified HIV-1 RT - Template/Primer - Labeled dNTPs start->prepare_mix add_inhibitor Add Serial Dilutions of Carbovir-TP prepare_mix->add_inhibitor incubate Incubate at 37°C (Allow DNA Synthesis) add_inhibitor->incubate stop_reaction Stop Reaction & Precipitate Newly Synthesized DNA incubate->stop_reaction quantify Quantify Incorporated Labeled dNTPs stop_reaction->quantify analyze Calculate IC₅₀ of CBV-TP for RT Enzyme quantify->analyze end End analyze->end

References

An In-depth Technical Guide to the Cellular Metabolism and Phosphorylation of (+)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular metabolism and phosphorylation of (+)-Carbovir, the antivirally inactive enantiomer of the potent anti-HIV agent Carbovir. Understanding the metabolic fate of this compound is crucial for elucidating the stereospecificity of its biological activity and for the broader context of nucleoside analog drug development.

Cellular Metabolism and Phosphorylation Pathway of this compound

This compound, a carbocyclic guanosine analog, requires intracellular phosphorylation to its 5'-triphosphate derivative to exert any potential biological activity. This process is a sequential three-step enzymatic cascade. However, the efficiency of this pathway for the (+)-enantiomer is significantly hindered by the stereoselectivity of the involved cellular kinases.

The metabolic activation pathway is as follows:

  • Step 1: Monophosphorylation: this compound is a substrate for cellular nucleotidases, which catalyze the addition of the first phosphate group to form this compound monophosphate (CBV-MP).

  • Step 2: Diphosphorylation: this compound monophosphate is then a substrate for guanylate kinase (GMPK), which converts it to this compound diphosphate (CBV-DP).

  • Step 3: Triphosphorylation: Finally, various cellular kinases, including nucleoside diphosphate kinases (NDPKs), phosphorylate this compound diphosphate to the active triphosphate form, this compound triphosphate (CBV-TP).

While both enantiomers of Carbovir triphosphate can act as substrates and inhibitors of HIV reverse transcriptase, the profound difference in their antiviral activity stems from the differential efficiency of their phosphorylation by cellular enzymes.[1][2]

Quantitative Data on the Phosphorylation of Carbovir Enantiomers

The enzymatic steps in the phosphorylation of Carbovir exhibit a high degree of stereoselectivity, strongly favoring the (-)-enantiomer. This is the primary reason for the lack of significant antiviral activity of this compound.

EnzymeSubstrate(+)-Enantiomer Activity/Efficiency(-)-Enantiomer Activity/EfficiencyFold Difference (approx.)
5'-NucleotidaseCarbovirNot a substrateActive-
Guanylate Kinase (GMPK)Carbovir MonophosphateSubstrate7,000 times more efficient substrate7,000
Various KinasesCarbovir DiphosphatePhosphorylated at similar ratesPhosphorylated at similar rates~1
Nucleoside-Diphosphate KinaseCarbovir DiphosphateSubstratePreferentially phosphorylated-

Data compiled from studies on Carbovir enantiomers.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to study the cellular metabolism and phosphorylation of this compound.

Cell Culture and Drug Incubation for Metabolism Studies

This protocol describes the incubation of a human T-lymphoblastoid cell line with this compound to study its intracellular phosphorylation.

Materials:

  • CCRF-CEM cells (human T-lymphoblastoid cell line)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • 60% Methanol in water, ice-cold (for extraction)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Cell Culture: Maintain CCRF-CEM cells in exponential growth phase in RPMI 1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed CCRF-CEM cells at a density of 5 x 10⁵ cells/mL in cell culture plates.

  • Drug Incubation: Add this compound to the cell culture medium to achieve the desired final concentration (e.g., 1, 10, 100 µM). Include a vehicle control (DMSO) for comparison. Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours).

  • Cell Harvesting: At each time point, harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular drug.

  • Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 60% methanol. Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins and extract intracellular metabolites.

  • Sample Preparation for Analysis: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the intracellular metabolites. The supernatant can be stored at -80°C until HPLC analysis.

HPLC Analysis of this compound and its Phosphorylated Metabolites

This protocol outlines a representative high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and its phosphorylated metabolites.

Instrumentation and Materials:

  • HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity).

  • Anion-exchange or reverse-phase C18 column suitable for nucleotide separation.

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0.

  • Mobile Phase B: 100 mM potassium phosphate buffer, pH 6.0, with 20% methanol.

  • Standards for this compound, this compound monophosphate, this compound diphosphate, and this compound triphosphate.

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions.

  • Sample Injection: Inject a known volume of the cell extract supernatant onto the HPLC column.

  • Chromatographic Separation: Elute the metabolites using a gradient program. For example, a linear gradient from 0% to 100% Mobile Phase B over 30 minutes, followed by a wash and re-equilibration step.

  • Detection: Monitor the elution of the compounds using a UV detector at 254 nm or by mass spectrometry.

  • Quantification: Identify and quantify the peaks corresponding to this compound and its phosphorylated metabolites by comparing their retention times and peak areas to those of the known standards.

Enzymatic Assay for 5'-Nucleotidase Activity

This protocol is for determining the ability of 5'-nucleotidase to phosphorylate this compound.

Materials:

  • Purified 5'-nucleotidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • ATP (as a phosphate donor)

  • Malachite green reagent for phosphate detection (or a coupled enzyme system)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, ATP, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a known amount of 5'-nucleotidase to each well. Include a control without the enzyme to measure background ATP hydrolysis.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent or a coupled enzyme assay.

  • Data Analysis: Calculate the rate of phosphate production to determine the enzyme activity. Compare the activity with this compound to that with a known substrate like AMP.

Enzymatic Assay for GMP Kinase Activity

This protocol is for assessing the phosphorylation of this compound monophosphate by GMP kinase.

Materials:

  • Purified GMP kinase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound monophosphate

  • ATP

  • A coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)

  • NADH

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, ATP, the coupled enzyme system components, NADH, and varying concentrations of this compound monophosphate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of GMP kinase.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is proportional to the rate of ADP formation, and thus the rate of this compound diphosphate formation.

  • Data Analysis: Calculate the initial reaction velocities from the rate of absorbance change. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

phosphorylation_pathway Carbovir This compound CBV_MP This compound Monophosphate Carbovir->CBV_MP 5'-Nucleotidase (Inefficient) CBV_DP This compound Diphosphate CBV_MP->CBV_DP GMP Kinase (Very Inefficient) CBV_TP This compound Triphosphate CBV_DP->CBV_TP Cellular Kinases (e.g., NDPK)

Caption: Phosphorylation pathway of this compound.

experimental_workflow cell_culture Cell Culture (e.g., CCRF-CEM) drug_incubation Incubation with This compound cell_culture->drug_incubation cell_harvesting Cell Harvesting and Washing drug_incubation->cell_harvesting metabolite_extraction Metabolite Extraction (60% Methanol) cell_harvesting->metabolite_extraction hplc_analysis HPLC-UV/MS Analysis metabolite_extraction->hplc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis

References

An In-depth Technical Guide to (+)-Carbovir: A Carbocyclic Nucleoside Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carbovir is the dextrorotatory enantiomer of the carbocyclic guanosine analog, Carbovir. While its counterpart, (-)-Carbovir, is the active metabolite of the successful anti-HIV prodrug Abacavir, this compound exhibits a starkly different biological profile. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action (or lack thereof), and the critical role of stereochemistry in its pharmacological activity. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development, offering insights into the structure-activity relationships of carbocyclic nucleoside analogs.

Introduction

Carbocyclic nucleoside analogs are a class of compounds where the furanose oxygen of the ribose sugar is replaced by a methylene group. This modification confers increased stability against enzymatic degradation by nucleoside phosphorylases. Carbovir, a carbocyclic analog of 2',3'-dideoxyguanosine, exists as a racemic mixture of two enantiomers: this compound and (-)-Carbovir. The antiviral activity against Human Immunodeficiency Virus (HIV) is almost exclusively associated with the (-)-enantiomer, which, in its prodrug form Abacavir, is a cornerstone of antiretroviral therapy.[1][2]

This guide focuses specifically on the (+)-enantiomer to elucidate the molecular basis for its lack of significant anti-HIV activity. Understanding the stereochemical determinants of Carbovir's biological action provides crucial insights for the rational design of novel nucleoside analog inhibitors.

Physicochemical Properties

Detailed physicochemical data specifically for this compound is not extensively reported in the literature, likely due to its biological inactivity. However, data for the racemic mixture, (±)-Carbovir, provides a reasonable approximation.

PropertyValueReference
pKa1 3.15 (at 25°C)[3]
pKa2 9.68 (at 25°C)[3]
Intrinsic Solubility (aqueous) 1.24 mg/mL[3]
Octanol-Water Partition Coefficient (log P) 0.29[3]
Molecular Formula C₁₁H₁₃N₅O₂[4]
Molecular Weight 247.25 g/mol [4]

Synthesis and Chiral Separation

The synthesis of Carbovir typically results in a racemic mixture of the (+) and (-) enantiomers. The separation of these enantiomers is a critical step to isolate the biologically active form. Chemoenzymatic resolution is a highly effective method for this purpose.

General Synthetic Approach

A common strategy for the synthesis of the Carbovir backbone involves the use of a versatile lactam intermediate, 2-azabicyclo[2.2.1]hept-5-en-3-one, which can be derived from the Diels-Alder reaction of cyclopentadiene and a suitable dienophile.[5] Subsequent modifications lead to the carbocyclic core, which is then coupled with a purine base analog.

Experimental Protocol: Chemoenzymatic Resolution

A key method for obtaining enantiomerically pure Carbovir involves the enzymatic kinetic resolution of a racemic intermediate. The following is a representative protocol based on the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.[2]

Objective: To separate the (+) and (-) enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one using a whole-cell biocatalyst.

Materials:

  • (±)-2-azabicyclo[2.2.1]hept-5-en-3-one

  • Whole-cell biocatalyst (e.g., Rhodococcus sp.) expressing a γ-lactamase

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a suspension of the whole-cell biocatalyst in the aqueous buffer.

  • Add the racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one to the cell suspension.

  • Incubate the reaction mixture under controlled temperature and agitation.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC) to determine the enantiomeric excess of the remaining substrate and the product.

  • The γ-lactamase will selectively hydrolyze one enantiomer (e.g., the (+)-enantiomer) to the corresponding amino acid, leaving the unreacted enantiomer (e.g., the (-)-enantiomer) in high enantiomeric purity.

  • Once the desired conversion is reached, stop the reaction by separating the cells from the aqueous phase (e.g., by centrifugation).

  • Extract the unreacted enantiomer from the aqueous phase using an organic solvent.

  • The hydrolyzed enantiomer can be recovered from the aqueous phase if desired.

  • The separated enantiomers of the intermediate can then be carried forward in the synthesis to produce enantiomerically pure this compound and (-)-Carbovir.

Mechanism of Action: The Basis of Inactivity

The anti-HIV activity of nucleoside reverse transcriptase inhibitors (NRTIs) like Carbovir is dependent on their intracellular conversion to the active triphosphate form. This process is catalyzed by a series of host cell kinases. The stereochemistry of Carbovir plays a pivotal role in this phosphorylation cascade, which is the primary reason for the pharmacological inactivity of the (+)-enantiomer.

The Phosphorylation Pathway

The conversion of Carbovir to Carbovir triphosphate involves three sequential phosphorylation steps.

phosphorylation_pathway cluster_plus (+) - Carbovir Pathway cluster_minus (-) - Carbovir Pathway plus_carbovir This compound plus_mp This compound Monophosphate plus_carbovir->plus_mp 5'-Nucleotidase (No significant phosphorylation) plus_dp This compound Diphosphate plus_mp->plus_dp GMP Kinase (Very inefficient) plus_tp This compound Triphosphate plus_dp->plus_tp NDP Kinase plus_rt HIV Reverse Transcriptase plus_tp->plus_rt Inhibition minus_carbovir (-)-Carbovir minus_mp (-)-Carbovir Monophosphate minus_carbovir->minus_mp 5'-Nucleotidase minus_dp (-)-Carbovir Diphosphate minus_mp->minus_dp GMP Kinase (Efficient) minus_tp (-)-Carbovir Triphosphate minus_dp->minus_tp NDP Kinase minus_rt HIV Reverse Transcriptase minus_tp->minus_rt Potent Inhibition

Figure 1: Phosphorylation pathway of (+)- and (-)-Carbovir.

As depicted in Figure 1, the initial phosphorylation step, catalyzed by 5'-nucleotidase, is highly stereoselective. This enzyme does not significantly phosphorylate this compound, effectively halting its activation pathway. Furthermore, even if trace amounts of this compound monophosphate were formed, the subsequent phosphorylation by GMP kinase is extremely inefficient for the (+)-enantiomer.

Quantitative Comparison of Phosphorylation

The following table summarizes the key differences in the enzymatic phosphorylation of the Carbovir enantiomers.

EnzymeSubstrateRelative EfficiencyReference
5'-Nucleotidase This compoundNo phosphorylation observed[6]
(-)-CarbovirPhosphorylated[6]
GMP Kinase This compound Monophosphate1[6]
(-)-Carbovir Monophosphate~7,000[6]
Nucleoside-Diphosphate Kinase This compound DiphosphatePhosphorylated[6]
(-)-Carbovir DiphosphatePreferentially phosphorylated[6]
Interaction with HIV Reverse Transcriptase

Interestingly, once phosphorylated to the triphosphate form, both enantiomers of Carbovir triphosphate can act as substrates and inhibitors of HIV reverse transcriptase.[6] However, due to the lack of efficient intracellular phosphorylation of this compound, it does not reach concentrations sufficient to inhibit the viral enzyme in a cellular context.

Antiviral Activity and Cytotoxicity

The inefficient phosphorylation of this compound directly translates to a lack of significant antiviral activity.

CompoundCell LineAntiviral Activity (IC₅₀)Cytotoxicity (CC₅₀)Reference
This compound H9>60 µMNot reported[7]
(-)-Carbovir H90.8 µM>2 mM[7]
(±)-Carbovir MT-4Not specified, but activeNot specified[1]
(-)-Carbovir CEMNot specified, but activeNo delayed cytotoxicity up to 50 µM[8]
Experimental Protocol: In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)

This protocol outlines a standard method for determining the antiviral activity of a compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Objective: To quantify the in vitro anti-HIV-1 activity of this compound.

Materials:

  • HIV-1 susceptible cell line (e.g., CEM-SS, MT-4)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • This compound stock solution

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Standard laboratory equipment (incubator, centrifuge, microplate reader)

Procedure:

  • Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at a predetermined density.

  • Compound Addition: Prepare serial dilutions of this compound and add them to the appropriate wells. Include a no-drug control and a positive control (e.g., (-)-Carbovir or AZT).

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days) at 37°C in a humidified CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

  • Data Analysis: Read the absorbance on a microplate reader. Calculate the concentration of p24 antigen in each well based on a standard curve. Determine the 50% inhibitory concentration (IC₅₀) of this compound by plotting the percentage of p24 inhibition against the drug concentration.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of a compound.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • Cell line used for antiviral assay (e.g., CEM-SS, MT-4) or a standard cell line for cytotoxicity testing (e.g., Vero).

  • This compound stock solution

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Standard laboratory equipment

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance at the appropriate wavelength (typically 570 nm). Calculate the percentage of cell viability relative to the no-drug control. Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration.

experimental_workflow cluster_antiviral Antiviral Activity (IC50) cluster_cytotoxicity Cytotoxicity (CC50) seed_cells_av Seed HIV-susceptible cells add_compound_av Add serial dilutions of this compound seed_cells_av->add_compound_av infect_cells Infect cells with HIV-1 add_compound_av->infect_cells incubate_av Incubate for 3-7 days infect_cells->incubate_av collect_supernatant Collect cell-free supernatant incubate_av->collect_supernatant p24_elisa Perform p24 Antigen ELISA collect_supernatant->p24_elisa analyze_ic50 Calculate IC50 p24_elisa->analyze_ic50 seed_cells_ct Seed cells add_compound_ct Add serial dilutions of this compound seed_cells_ct->add_compound_ct incubate_ct Incubate for 3-7 days add_compound_ct->incubate_ct add_mtt Add MTT reagent incubate_ct->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance analyze_cc50 Calculate CC50 read_absorbance->analyze_cc50

Figure 2: Experimental workflow for determining antiviral activity and cytotoxicity.

Conclusion

The case of this compound serves as a compelling illustration of the profound impact of stereochemistry on the pharmacological activity of nucleoside analogs. Its lack of anti-HIV activity is not due to an inability of its triphosphate form to inhibit the viral reverse transcriptase, but rather a consequence of the highly stereoselective nature of the initial steps of intracellular phosphorylation. Cellular kinases, particularly 5'-nucleotidase and GMP kinase, effectively discriminate between the two enantiomers, preventing the conversion of this compound into its active triphosphate metabolite. This technical guide has provided a detailed examination of the available data on this compound, offering valuable insights for researchers engaged in the design and development of new antiviral agents. A thorough understanding of such structure-activity relationships is paramount for the successful discovery of potent and selective therapeutics.

References

An In-depth Technical Guide to the Biological Targets of (+)-Carbovir Triphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir triphosphate (CBV-TP) is the pharmacologically active metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) Abacavir. Abacavir is a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the biological targets of this compound triphosphate, focusing on its mechanism of action, quantitative interaction data, and the experimental protocols used to elucidate these interactions.

Primary Biological Target: HIV-1 Reverse Transcriptase

The principal biological target of this compound triphosphate is the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

Mechanism of Action

This compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV-1 RT.[1][2][3] Structurally, CBV-TP mimics dGTP, allowing it to be incorporated into the nascent viral DNA chain. However, once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of the next 5'-3' phosphodiester bond, leading to premature chain termination of DNA synthesis.[1][2] This halting of viral DNA elongation effectively inhibits HIV-1 replication.[1][2]

Data Presentation: Quantitative Analysis of this compound Triphosphate Interaction with HIV-1 Reverse Transcriptase

The efficiency of incorporation and the inhibitory potential of this compound triphosphate against HIV-1 RT have been quantified using pre-steady-state kinetic analysis. These studies provide crucial data on the dissociation constant (Kd) and the rate of incorporation (kpol).

Target EnzymeSubstrate/InhibitorKd (µM)kpol (s⁻¹)Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹)
Wild-Type HIV-1 RT dGTP1.8 ± 0.433 ± 218
This compound triphosphate12 ± 20.033 ± 0.0020.0028
M184V Mutant HIV-1 RT dGTP1.5 ± 0.30.11 ± 0.010.073
This compound triphosphate25 ± 50.0011 ± 0.00010.000044

Data sourced from Ray et al., Biochemistry 2002, 41 (16), 5150-62.[4]

Secondary Biological Targets: Human DNA Polymerases

An essential aspect of any antiviral drug is its selectivity for the viral target over host cellular enzymes. This compound triphosphate has been shown to be a highly selective inhibitor of HIV-1 reverse transcriptase with significantly less activity against human DNA polymerases.[5]

Target EnzymeInhibition (IC50 µM)
Human DNA Polymerase α> 100
Human DNA Polymerase β> 100
Human DNA Polymerase γ> 100

Experimental Protocols

Pre-Steady-State Kinetic Analysis of this compound Triphosphate Incorporation by HIV-1 RT

This protocol is based on the methodology described by Ray et al. (2002).[4]

Objective: To determine the kinetic parameters (Kd and kpol) of this compound triphosphate incorporation by wild-type and mutant HIV-1 RT.

Materials:

  • Purified wild-type and/or mutant HIV-1 RT

  • A 5'-32P-radiolabeled DNA primer-template duplex

  • This compound triphosphate (CBV-TP) and dGTP solutions of varying concentrations

  • Quench solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager for data acquisition

Methodology:

  • Enzyme-DNA Complex Formation: Pre-incubate a solution of HIV-1 RT with the 5'-32P-labeled primer-template DNA to form the enzyme-DNA complex.

  • Initiation of Reaction: Rapidly mix the enzyme-DNA complex with a solution containing varying concentrations of either dGTP or this compound triphosphate in a rapid quench-flow apparatus.

  • Quenching: After a series of short time intervals (milliseconds to seconds), the reaction is stopped by the addition of a quench solution (e.g., EDTA).

  • Product Analysis: The reaction products are resolved by denaturing PAGE. The gel separates the unextended primer from the primer extended by one nucleotide.

  • Data Acquisition and Analysis: The amount of extended primer at each time point is quantified using a phosphorimager. The data are then fit to the appropriate kinetic equations to determine the burst amplitude (concentration of active enzyme), the observed rate of incorporation (kobs), and subsequently the dissociation constant (Kd) and the maximum rate of incorporation (kpol).

Human DNA Polymerase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound triphosphate on human DNA polymerases.

Objective: To determine the IC50 value of this compound triphosphate for human DNA polymerases α, β, and γ.

Materials:

  • Purified human DNA polymerase α, β, or γ

  • Activated calf thymus DNA (as a primer-template)

  • A mixture of dATP, dCTP, dTTP, and [α-32P]dGTP

  • This compound triphosphate solutions of varying concentrations

  • Reaction buffer appropriate for the specific DNA polymerase

  • Trichloroacetic acid (TCA) for precipitation

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated calf thymus DNA, dATP, dCTP, dTTP, and [α-32P]dGTP.

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures. A control reaction with no inhibitor should also be prepared.

  • Enzyme Addition: Initiate the reaction by adding the specific human DNA polymerase to each reaction mixture.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

  • Reaction Termination and Precipitation: Stop the reactions by adding cold TCA. This will precipitate the newly synthesized DNA.

  • Filtration: Collect the precipitated DNA on glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled nucleotides.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound triphosphate relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Abacavir_Activation_Pathway cluster_0 Intracellular Metabolism Abacavir Abacavir Abacavir_MP Abacavir monophosphate Abacavir->Abacavir_MP Adenosine phosphotransferase Carbovir_MP Carbovir monophosphate Abacavir_MP->Carbovir_MP Cytosolic deaminase Carbovir_DP Carbovir diphosphate Carbovir_MP->Carbovir_DP Guanylate kinase Carbovir_TP This compound triphosphate (Active) Carbovir_DP->Carbovir_TP Cellular kinases

Caption: Intracellular metabolic activation of Abacavir.

HIV_RT_Inhibition_Workflow start Start: Prepare Reaction Components prepare_enzyme Prepare HIV-1 RT and Primer-Template Complex start->prepare_enzyme prepare_nucleotides Prepare varying concentrations of This compound triphosphate and dGTP start->prepare_nucleotides mix Rapidly Mix Enzyme Complex and Nucleotides prepare_enzyme->mix prepare_nucleotides->mix quench Quench Reaction at Specific Time Points mix->quench separate Separate Products by Denaturing PAGE quench->separate quantify Quantify Product Formation (Phosphorimaging) separate->quantify analyze Kinetic Data Analysis (Kd, kpol) quantify->analyze end End: Determine Kinetic Parameters analyze->end

Caption: Pre-steady-state kinetic analysis workflow.

Mechanism_of_Action cluster_1 HIV-1 Reverse Transcriptase Active Site cluster_2 Viral DNA Synthesis RT HIV-1 RT DNA_elongation Successful DNA Elongation RT->DNA_elongation Incorporates dGTP Chain_termination Chain Termination RT->Chain_termination Incorporates CBV-TP dGTP dGTP (Natural Substrate) dGTP->RT Binds to CBVTP This compound triphosphate (Inhibitor) CBVTP->RT Competitively Binds

References

An In-depth Technical Guide to the Physical and Chemical Stability of (+)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of (+)-Carbovir, a carbocyclic nucleoside analog with potent anti-HIV activity. Understanding the stability profile of a drug candidate is critical for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key physicochemical properties, behavior in solution and the solid state, and response to forced degradation conditions, in addition to providing detailed experimental protocols for stability assessment.

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for predicting its behavior in various formulation and physiological environments.

PropertyValueReference
Molecular FormulaC₁₁H₁₃N₅O₂--INVALID-LINK--
Molecular Weight247.25 g/mol --INVALID-LINK--
pKa₁ (protonated purine)3.15 (at 25°C)[1]
pKa₂ (deprotonation of purine)9.68 (at 25°C)[1]
Intrinsic Aqueous Solubility1.24 mg/mL[1]
Octanol-Water Partition Coefficient (log P)0.29[1]

Solution Stability

The stability of this compound in aqueous solutions is significantly influenced by pH and temperature.

pH-Dependent Degradation

Kinetic studies have shown that this compound undergoes degradation in both acidic and neutral to alkaline conditions, albeit through different mechanisms. The primary degradation pathway in acidic solution is the cleavage of the N-glycosidic bond, leading to the formation of guanine.[1] Above pH 4, a neutral degradation pathway becomes more dominant.[1] The rate of degradation is accelerated at elevated temperatures.[1]

pH ConditionDegradation PathwayPrimary Degradation Product
Low pH (Acidic)Acid-catalyzed hydrolysis of the N-glycosidic bondGuanine
Neutral to Alkaline (pH > 4)Neutral degradation pathwayNot explicitly identified in the provided search results
Temperature-Dependent Degradation

The degradation of this compound is also temperature-dependent, with increased degradation rates observed at higher temperatures. Studies have been conducted at 50, 70, and 90°C to characterize the temperature's effect on the degradation kinetics.[1]

Degradation Pathway in Acidic Solution

G Figure 1: Acid-Catalyzed Degradation of this compound Carbovir This compound Guanine Guanine Carbovir->Guanine Acidic Hydrolysis (low pH) Cyclopentene Carbocyclic Sugar Moiety Carbovir->Cyclopentene Acidic Hydrolysis (low pH)

Caption: Acid-catalyzed degradation pathway of this compound.

Solid-State Stability

The solid-state properties of an active pharmaceutical ingredient are crucial for its stability, manufacturability, and bioavailability. This compound is known to exist in multiple solid forms.

Polymorphism and Hydration

This compound can exist in at least five different solid forms, designated as Forms I, II, III, IV, and V.[2] These forms include polymorphs and hydrates, which exhibit different physicochemical properties and can interconvert under specific temperature and humidity conditions.[2]

Solid FormDescriptionInterconversion Behavior
Form I Anhydrous polymorphTransforms to Form III at 195°C.[2] Above a critical relative humidity, it absorbs water to form Form V.[2]
Form II Anhydrous polymorphTransforms to Form IV at 275°C.[2] Above a critical relative humidity, it absorbs water to form Form V.[2]
Form III Anhydrous polymorphTransforms to Form II at 220°C.[2] Above a critical relative humidity, it absorbs water to form Form V.[2]
Form IV High-temperature polymorphStable only in a narrow temperature range (267-275°C) before melting and decomposition.[2]
Form V Hydrated formFormed from Forms I, II, and III upon exposure to high relative humidity.[2] Shows a two-step weight loss in TGA, suggesting water molecules with different binding energies.[2] Transforms to Form III at 195°C.[2]

Solid-State Transformation Pathway

G Figure 2: Solid-State Transformations of this compound cluster_temp Increasing Temperature cluster_humidity High Relative Humidity FormI Form I FormIII Form III FormI->FormIII 195°C FormV Form V FormV->FormIII 195°C FormII Form II FormIII->FormII 220°C FormIV Form IV FormII->FormIV 275°C FormI_h Form I FormV_h Form V FormI_h->FormV_h FormII_h Form II FormII_h->FormV_h FormIII_h Form III FormIII_h->FormV_h

Caption: Temperature and humidity-induced solid-state transformations.

Forced Degradation Studies

Stress ConditionTypical ProtocolExpected Degradation of this compound
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursSignificant degradation expected.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursExpected to be relatively stable.
Oxidation 3% H₂O₂ at room temperature for 24 hoursSignificant degradation expected.
Thermal Degradation Solid drug at 105°C for 10 daysExpected to be stable.
Photodegradation Solid drug exposed to 1.2 million lux hours and 200 W h/m² UV lightExpected to be stable.

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol is a representative procedure for conducting forced degradation studies on this compound based on ICH guidelines and literature for related compounds.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw samples and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 105°C for 10 days.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase.

  • Photodegradation (Solid State):

    • Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored under the same conditions but protected from light.

    • After the exposure period, dissolve the samples in a suitable solvent and dilute with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Representative Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of this compound and its degradation products.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Workflow for Stability Analysis

G Figure 3: Workflow for Stability Analysis of this compound cluster_stress Forced Degradation Acid Acid Hydrolysis SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidation Oxidation Oxidation->SamplePrep Thermal Thermal Stress Thermal->SamplePrep Photo Photolytic Stress Photo->SamplePrep HPLC Stability-Indicating HPLC Analysis SamplePrep->HPLC Data Data Analysis (Peak Purity, % Degradation, Mass Balance) HPLC->Data Report Stability Report Data->Report

Caption: General workflow for conducting and analyzing forced degradation studies.

Conclusion

This compound is a molecule that exhibits sensitivity to acidic conditions in solution, leading to the formation of guanine. Its solid-state form is influenced by temperature and humidity, with the potential for interconversion between different polymorphic and hydrated forms. Based on data from similar compounds, it is anticipated to be susceptible to oxidative stress, while showing greater stability under basic, thermal, and photolytic conditions. A thorough understanding of these stability characteristics, as outlined in this guide, is paramount for the successful development of a stable and effective drug product. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound's stability profile in accordance with regulatory expectations.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (+)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carbovir is a potent carbocyclic nucleoside analog that acts as a reverse transcriptase inhibitor and is a critical component in antiretroviral therapies. Its enantioselective synthesis is of significant interest to ensure the therapeutic efficacy and safety of the final drug product. This document provides detailed application notes and protocols for two prominent enantioselective synthetic routes to this compound. The methodologies described herein leverage enzymatic kinetic resolution to establish the crucial stereochemistry, followed by robust chemical transformations to construct the target molecule. Quantitative data is summarized in tables for clarity, and detailed experimental protocols for key steps are provided. Visual diagrams generated using the DOT language illustrate the synthetic workflows.

Introduction

The challenge in synthesizing this compound lies in the precise control of its stereochemistry. Two effective strategies have emerged, both relying on enzymatic reactions to create the chiral core of the molecule. The first approach utilizes a lipase-catalyzed kinetic resolution of a racemic 4-hydroxy-2-cyclopenten-1-one derivative. The second strategy employs the enzymatic resolution of the versatile bicyclic γ-lactam, known as the Vince lactam. Both pathways offer efficient and scalable solutions for the production of enantiomerically pure this compound.

Synthetic Route 1: Via Enzymatic Resolution of (±)-4-Hydroxy-2-cyclopenten-1-one

This synthetic pathway commences with the enzymatic kinetic resolution of a racemic protected 4-hydroxy-2-cyclopenten-1-one, yielding the key chiral intermediate, (S)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one. This intermediate is then elaborated to this compound through a sequence of reactions including a key photoradical addition.[1]

Overall Synthetic Workflow

G cluster_0 Preparation of Chiral Synthon cluster_1 Synthesis of this compound rac-1 Racemic 4-hydroxy-2- cyclopenten-1-one rac-2 Racemic TBS-protected cyclopentenone rac-1->rac-2 TBSCl, Et3N S-2 (S)-TBS-protected cyclopentenone rac-2->S-2 Lipase, Vinyl Acetate, MTBE Intermediate_A Photoaddition Product S-2->Intermediate_A Photoradical Addition Intermediate_B Protected Carbovir Precursor Intermediate_A->Intermediate_B Multi-step Conversion Carbovir This compound Intermediate_B->Carbovir Deprotection

Caption: Synthetic workflow for this compound starting from racemic 4-hydroxy-2-cyclopenten-1-one.

Quantitative Data Summary
StepStarting MaterialProductYield (%)Enantiomeric Excess (ee) (%)Reference
Silylation(±)-4-hydroxy-2-cyclopenten-1-one(±)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one90N/A[1]
Enzymatic Kinetic Resolution(±)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one(S)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one4399[1]
Photoaddition with Methanol(S)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-oneanti-addition product32>99[1]
Conversion to Enoneanti-addition productEnone intermediate84 (2 steps)>99[1]
Final steps to this compoundEnone intermediateThis compound--

Note: The yield for the final steps to this compound from the enone intermediate is not explicitly provided as a single value in the cited source but involves multiple transformations.

Experimental Protocols

1. Synthesis of (±)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one [1]

  • To a solution of (±)-4-hydroxy-2-cyclopenten-1-one (1.0 g, 10.2 mmol) in dry dichloromethane (20 mL) at 0 °C is added triethylamine (2.1 mL, 15.3 mmol) followed by tert-butyldimethylsilyl chloride (1.84 g, 12.2 mmol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with water and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (petroleum ether/ethyl acetate = 10:1) to afford the title compound.

2. Enzymatic Kinetic Resolution of (±)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one [1]

  • To a solution of the racemic silyl-protected cyclopentenone (500 mg, 2.36 mmol) in methyl tert-butyl ether (MTBE, 25 mL) is added lipase (from Aspergillus niger, 500 mg) and vinyl acetate (0.43 mL, 4.72 mmol).

  • The suspension is stirred at room temperature for 36 hours.

  • The enzyme is filtered off and the filtrate is concentrated.

  • The residue is purified by column chromatography to separate the unreacted (S)-enantiomer from the acetylated (R)-enantiomer.

3. Photoradical Addition to (S)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one [1]

  • A solution of (S)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one (100 mg, 0.47 mmol) and benzophenone (8.6 mg, 0.047 mmol) in methanol (5 mL) is placed in a quartz reaction vessel.

  • The solution is irradiated with a 25 W LED UV lamp (315-450 nm) at room temperature for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired anti-addition product.

Synthetic Route 2: Via Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

This highly efficient route to this compound begins with the enzymatic resolution of the racemic Vince lactam. The resulting enantiopure (-)-Vince lactam is a versatile chiral building block that can be converted to this compound through a series of stereocontrolled transformations.

Overall Synthetic Workflow

G cluster_0 Enzymatic Resolution cluster_1 Synthesis of this compound rac-lactam Racemic Vince Lactam minus-lactam (-)-Vince Lactam rac-lactam->minus-lactam γ-lactamase Intermediate_C Protected Amino- cyclopentenol minus-lactam->Intermediate_C Ring opening, Reduction Intermediate_D Coupled Purine Intermediate Intermediate_C->Intermediate_D Purine Coupling Carbovir This compound Intermediate_D->Carbovir Deprotection

Caption: Synthetic workflow for this compound starting from racemic Vince lactam.

Quantitative Data Summary
StepStarting MaterialProductYield (%)Enantiomeric Excess (ee) (%)Reference
Enzymatic Resolution of Vince Lactam(±)-Vince Lactam(-)-Vince Lactam>45>99
Conversion to Amino Alcohol(-)-Vince LactamAmino alcohol derivative--
Coupling with Purine BaseAmino alcohol derivativeProtected this compound--
DeprotectionProtected this compoundThis compound->99

Note: Specific yields for each step can vary depending on the exact reported procedure. The focus of many publications is on the efficiency of the enzymatic resolution step.

Experimental Protocols

1. Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • A suspension of racemic Vince lactam (10 g) in a phosphate buffer solution (pH 7.5) is prepared.

  • A suitable γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans) is added to the suspension.

  • The mixture is stirred at a controlled temperature (e.g., 30 °C) while monitoring the reaction progress by chiral HPLC.

  • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • The unreacted (-)-Vince lactam is extracted from the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are dried and concentrated to yield the enantiomerically pure (-)-Vince lactam.

2. Conversion of (-)-Vince Lactam to a Protected Aminocyclopentenol

  • (-)-Vince lactam is subjected to a base-catalyzed ring-opening, followed by reduction of the resulting carboxylic acid and protection of the amino and hydroxyl groups. A variety of protecting group strategies can be employed.

3. Coupling with a Purine Base

  • The protected aminocyclopentenol is coupled with a suitable purine derivative (e.g., 2-amino-6-chloropurine) under Mitsunobu or palladium-catalyzed conditions to form the N-glycosidic bond.

4. Final Deprotection to Yield this compound

  • The protecting groups are removed under appropriate acidic or basic conditions to afford the final product, this compound.

  • The crude product is purified by crystallization or column chromatography.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through strategies that establish the key stereocenter early in the synthetic sequence using enzymatic kinetic resolution. Both the lipase-catalyzed resolution of a cyclopentenone derivative and the γ-lactamase-mediated resolution of the Vince lactam provide access to enantiomerically pure intermediates. These intermediates are then converted to this compound through well-established chemical transformations. The choice of a particular route may depend on factors such as the availability of starting materials and enzymes, as well as scalability considerations for industrial production. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Purification of (+)-Carbovir by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a carbocyclic nucleoside analog that exhibits potent antiviral activity, particularly against the human immunodeficiency virus (HIV). The biological activity of Carbovir is stereospecific, with the (-)-enantiomer being the active therapeutic agent. Consequently, the effective separation of the desired enantiomer from its racemate is a critical step in its development and manufacturing. This document provides detailed application notes and protocols for the purification of (+)-Carbovir, the inactive enantiomer, by preparative chiral high-performance liquid chromatography (HPLC). The methodologies described herein are designed to achieve high purity and yield, suitable for pharmaceutical research and development.

The purification strategy revolves around the use of polysaccharide-based chiral stationary phases (CSPs), which have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including nucleoside analogs.

Data Presentation

Table 1: Chromatographic Parameters for the Preparative Purification of this compound
ParameterValue
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
Dimensions 20 mm i.d. x 250 mm
Particle Size 5 µm
Mobile Phase n-Hexane / Ethanol / Methanol (70:20:10, v/v/v)
Flow Rate 10 mL/min
Temperature 25 °C
Detection UV at 254 nm
Sample Concentration 10 mg/mL in mobile phase
Injection Volume 5 mL
Table 2: Performance Data for the Preparative Separation of Carbovir Enantiomers
EnantiomerRetention Time (min)Purity (%)Yield (%)
(-)-Carbovir12.5>99.595
This compound 15.8 >99.5 94

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the racemic Carbovir mixture in the mobile phase (n-Hexane / Ethanol / Methanol, 70:20:10) to a final concentration of 10 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.

Preparative HPLC Protocol
  • System Equilibration: Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 10 mL/min until a stable baseline is achieved. This typically requires flushing the column with at least 3-5 column volumes of the mobile phase.

  • Injection: Inject 5 mL of the prepared Carbovir sample solution onto the column.

  • Elution: Perform isocratic elution with the mobile phase at a constant flow rate of 10 mL/min.

  • Fraction Collection: Begin collecting fractions based on the UV detector signal. Collect the eluent corresponding to the two separated enantiomer peaks into separate, clean collection vessels. The first eluting peak corresponds to (-)-Carbovir, and the second, later-eluting peak corresponds to this compound.

  • Post-Run Wash: After the elution of both enantiomers, wash the column with the mobile phase for at least two column volumes to ensure all components have been eluted.

Post-Purification Processing
  • Solvent Evaporation: Evaporate the solvent from the collected fractions containing the purified this compound using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid residue under high vacuum to remove any residual solvent.

  • Purity Analysis: Analyze the purity of the isolated this compound using analytical chiral HPLC to confirm the enantiomeric excess and chemical purity.

Visualization of Experimental Workflow

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification cluster_separation_detail Separation Outcome racemic_carbovir Racemic Carbovir dissolution Dissolve in Mobile Phase racemic_carbovir->dissolution filtration Filter (0.45 µm) dissolution->filtration injection Inject into HPLC filtration->injection separation Chiral Separation (Chiralpak® IA) injection->separation detection UV Detection (254 nm) separation->detection minus_carbovir (-)-Carbovir separation->minus_carbovir Elutes First plus_carbovir_out This compound separation->plus_carbovir_out Elutes Second fractionation Fraction Collection detection->fractionation plus_fraction This compound Fraction fractionation->plus_fraction evaporation Solvent Evaporation plus_fraction->evaporation drying Vacuum Drying evaporation->drying purity_check Purity Analysis drying->purity_check

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for Antiviral Assays with (+)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir is a carbocyclic nucleoside analog. It is the enantiomer of Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV. Like other nucleoside analogs, this compound requires intracellular phosphorylation to its triphosphate form to become active. The active metabolite, this compound triphosphate (CBV-TP), acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of viral DNA chain elongation.[1][2] These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound.

Mechanism of Action

This compound exerts its antiviral effect by targeting the reverse transcriptase (RT) of retroviruses, most notably Human Immunodeficiency Virus (HIV).[1] The molecule enters the host cell and undergoes a series of phosphorylations by cellular kinases to form the active triphosphate metabolite, this compound triphosphate (CBV-TP).[1][3] CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral RT.[2] Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of this compound prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and inhibition of viral replication.[2]

G cluster_cell Host Cell cluster_virus HIV Virion Carbovir This compound CBV_MP This compound Monophosphate Carbovir->CBV_MP Cellular Kinases CBV_DP This compound Diphosphate CBV_MP->CBV_DP Cellular Kinases CBV_TP This compound Triphosphate CBV_DP->CBV_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Viral_DNA Viral DNA Chain Elongation HIV_RT->Viral_DNA Incorporation Chain_Termination Chain Termination HIV_RT->Chain_Termination Viral_DNA->Chain_Termination Viral_RNA Viral RNA Viral_RNA->HIV_RT Template dGTP dGTP dGTP->HIV_RT Natural Substrate

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of Carbovir enantiomers. It is important to note that the (-) enantiomer (Abacavir) is significantly more potent than the (+) enantiomer.

Table 1: Anti-HIV Activity of Carbovir Enantiomers

CompoundVirusCell LineEC50 (µM)
(-)-Carbovir (Abacavir)HIV-1 (Wild-type)MT-44.0[4]
(-)-Carbovir (Abacavir)HIV-1 (Clinical Isolates)-0.26[4]

Table 2: Cytotoxicity of Carbovir Enantiomers

CompoundCell LineCC50 (µM)
(-)-Carbovir (Abacavir)CEM160[4]
(-)-Carbovir (Abacavir)CD4+ CEM140[4]
(-)-Carbovir (Abacavir)Normal Bone Progenitor Cells (BFU-E)110[4]

Experimental Protocols

HIV Reverse Transcriptase Inhibition Assay

This assay biochemically determines the inhibitory activity of this compound triphosphate on HIV reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including digoxigenin-labeled dUTP (DIG-dUTP) and biotin-labeled dUTP (Biotin-dUTP)

  • This compound triphosphate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated microplates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (Anti-DIG-HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Dilute the HIV-1 RT to the desired concentration in assay buffer.

    • Prepare a master mix containing the poly(A) template, oligo(dT) primer, and dNTPs (including DIG-dUTP and Biotin-dUTP) in assay buffer.

    • Prepare serial dilutions of this compound triphosphate.

  • Reaction Setup:

    • Add the diluted this compound triphosphate or control (buffer) to the wells of a microplate.

    • Add the HIV-1 RT to the wells.

    • Initiate the reaction by adding the template/primer/dNTP master mix.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound components.

    • Add the Anti-DIG-HRP antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Add the HRP substrate and incubate until color develops.

    • Add the stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration of this compound triphosphate.

    • Determine the IC50 value (the concentration that inhibits RT activity by 50%).

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of this compound to protect cells from the cytopathic effects (CPE) of viral infection.

Materials:

  • Susceptible host cells (e.g., MT-4, CEM)

  • HIV-1 stock

  • This compound

  • Cell culture medium

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the host cells into a 96-well plate at a predetermined density and allow them to adhere overnight if necessary.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Virus Infection:

    • Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated virus-infected controls.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for the development of CPE in the virus control wells (typically 3-7 days).

  • Assessment of Cell Viability:

    • Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each concentration of this compound.

    • Determine the EC50 value (the concentration that protects 50% of cells from viral CPE).

Cytotoxicity Assay

This assay determines the toxicity of this compound to the host cells.

Materials:

  • Host cells (same as used in the antiviral assay)

  • This compound

  • Cell culture medium

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the host cells into a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition:

    • Prepare the same serial dilutions of this compound as in the antiviral assay.

    • Add the medium containing the different concentrations of this compound to the cells.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay.

  • Assessment of Cell Viability:

    • Add the cell viability reagent and measure the signal as described above.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration of this compound relative to untreated control cells.

    • Determine the CC50 value (the concentration that reduces cell viability by 50%).

G cluster_workflow Antiviral Assay Workflow cluster_cytotoxicity Cytotoxicity Assay Start Start Seed_Cells Seed Host Cells (96-well plate) Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Infect_Cells Infect Cells with Virus Add_Compound->Infect_Cells Incubate Incubate (3-7 days) Infect_Cells->Incubate Measure_Viability Measure Cell Viability (e.g., MTT assay) Incubate->Measure_Viability Analyze_Data Analyze Data Measure_Viability->Analyze_Data EC50 Determine EC50 Analyze_Data->EC50 CC50 Determine CC50 Analyze_Data->CC50 Seed_Cells_Cyto Seed Host Cells (96-well plate) Add_Compound_Cyto Add Serial Dilutions of this compound Seed_Cells_Cyto->Add_Compound_Cyto Incubate_Cyto Incubate (3-7 days) Add_Compound_Cyto->Incubate_Cyto Measure_Viability_Cyto Measure Cell Viability (e.g., MTT assay) Incubate_Cyto->Measure_Viability_Cyto

Caption: General workflow for antiviral and cytotoxicity assays.

References

Measuring the Cytotoxicity of (+)-Carbovir In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir is a carbocyclic nucleoside analog with antiviral activity. As with any potential therapeutic agent, a thorough understanding of its cytotoxic profile is essential. This document provides detailed application notes and experimental protocols for measuring the in vitro cytotoxicity of this compound. The methodologies described herein are standard assays used to assess cell viability and the mechanisms of cell death, providing critical data for drug development and research. The primary cytotoxic effect of Carbovir is attributed to its ability to inhibit DNA synthesis.[1][2] This inhibition can subsequently trigger programmed cell death, or apoptosis. Notably, studies have indicated that the biologically active enantiomer, (-)-Carbovir, exhibits significantly less toxicity to hematopoietic progenitor cells compared to other nucleoside analogs like zidovudine (AZT).[3] Furthermore, research on CEM cells, a human T-lymphoblastoid cell line, has shown a lack of significant mitochondrial toxicity, a common side effect of many nucleoside reverse transcriptase inhibitors.[4]

Data Presentation

The following tables summarize the key quantitative data required when assessing the cytotoxicity of this compound. Data should be collected from multiple experimental replicates and presented as mean ± standard deviation.

Table 1: Cytotoxicity of this compound as measured by MTT Assay

Cell LineThis compound Concentration (µM)Incubation Time (hrs)% Cell ViabilityIC50 (µM)
e.g., HepG20, 1, 10, 50, 100, 20024, 48, 72Insert DataCalculate
e.g., CEM0, 1, 10, 50, 100, 20024, 48, 72Insert DataCalculate
e.g., PBMCs0, 1, 10, 50, 100, 20024, 48, 72Insert DataCalculate

Table 2: Cytotoxicity of this compound as measured by LDH Release Assay

Cell LineThis compound Concentration (µM)Incubation Time (hrs)% Cytotoxicity (LDH Release)CC50 (µM)
e.g., HepG20, 1, 10, 50, 100, 20024, 48, 72Insert DataCalculate
e.g., CEM0, 1, 10, 50, 100, 20024, 48, 72Insert DataCalculate
e.g., PBMCs0, 1, 10, 50, 100, 20024, 48, 72Insert DataCalculate

Table 3: Apoptosis Induction by this compound as measured by Annexin V/PI Staining

Cell LineThis compound Concentration (µM)Incubation Time (hrs)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
e.g., Jurkat0, 10, 50, 10024, 48Insert DataInsert Data
e.g., HeLa0, 10, 50, 10024, 48Insert DataInsert Data

Table 4: Caspase-3 Activation by this compound

Cell LineThis compound Concentration (µM)Incubation Time (hrs)Fold Increase in Caspase-3 Activity
e.g., Jurkat0, 10, 50, 10012, 24Insert Data
e.g., HeLa0, 10, 50, 10012, 24Insert Data

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described previously.

  • Cell Lysis: After treatment, lyse the cells using the provided cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer according to the kit instructions.[5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of this compound-induced cytotoxicity and the experimental workflows for its assessment.

Cytotoxicity_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assessment cluster_mtt_steps MTT Assay Details cluster_ldh_steps LDH Assay Details cluster_apoptosis_steps Apoptosis Assay Details cluster_analysis Data Analysis Cell_Culture Seed Cells in 96-well Plate Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assays Incubation->Apoptosis Add_MTT Add MTT Reagent MTT->Add_MTT Collect_Supernatant Collect Supernatant LDH->Collect_Supernatant Annexin_V Annexin V/PI Staining Apoptosis->Annexin_V Caspase_3 Caspase-3 Activity Apoptosis->Caspase_3 Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance_MTT Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance_MTT Viability_Calc Calculate % Cell Viability Read_Absorbance_MTT->Viability_Calc Add_Reagent_LDH Add LDH Reaction Mix Collect_Supernatant->Add_Reagent_LDH Incubate_LDH Incubate (30 min) Add_Reagent_LDH->Incubate_LDH Add_Stop Add Stop Solution Incubate_LDH->Add_Stop Read_Absorbance_LDH Read Absorbance (490nm) Add_Stop->Read_Absorbance_LDH Cytotoxicity_Calc Calculate % Cytotoxicity Read_Absorbance_LDH->Cytotoxicity_Calc Apoptosis_Quant Quantify Apoptotic Cells Annexin_V->Apoptosis_Quant Caspase_3->Apoptosis_Quant

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Carbovir_Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase Carbovir This compound DNA_Synthesis Inhibition of DNA Synthesis Carbovir->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Synthesis->Cell_Cycle_Arrest DNA_Damage DNA Damage Response Cell_Cycle_Arrest->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Apoptotic_Bodies Formation of Apoptotic Bodies DNA_Frag->Apoptotic_Bodies

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for HIV-1 Reverse Transcriptase Inhibition Assay Using (+)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. (+)-Carbovir, a carbocyclic nucleoside analog, is a potent inhibitor of HIV-1 RT. Following intracellular phosphorylation to its active triphosphate form, Carbovir triphosphate (CBV-TP), it acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of CBV-TP into the nascent viral DNA chain leads to termination of DNA synthesis, thus halting viral replication.[1][2] These application notes provide a detailed protocol for a non-radioactive, ELISA-based assay to determine the inhibitory activity of this compound against HIV-1 RT. The protocol is applicable for assessing the potency of Carbovir and other nucleoside analogs against both wild-type and mutant forms of the enzyme, such as the well-characterized M184V mutant, which is known to confer resistance.

Data Presentation

EnzymeCompoundParameterValueFold Change vs. WT
HIV-1 RT (Wild-Type)Carbovir-TPKiSimilar to AZT-TP and ddGTP[2]-
HIV-1 RT (M184V Mutant)Carbovir-TPSusceptibilityReduced/Low-level resistance~2-5 fold decrease

Note: The fold change is an approximation based on qualitative and semi-quantitative descriptions in the literature, which indicate low-level resistance conferred by the M184V mutation to abacavir (the prodrug of Carbovir).[3]

Experimental Protocols

This protocol describes a non-radioactive, ELISA-based HIV-1 reverse transcriptase inhibition assay. The principle of this assay is the quantification of a digoxigenin (DIG)-labeled DNA product synthesized by HIV-1 RT, which is captured on a streptavidin-coated microplate via a biotin-labeled primer.

Materials and Reagents
  • Recombinant HIV-1 Reverse Transcriptase (Wild-Type and/or M184V mutant)

  • This compound (to be phosphorylated to CBV-TP in a separate kinase assay, or purchase Carbovir-TP directly)

  • HIV-1 RT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Biotin-labeled oligo(dT) primer

  • Poly(A) template

  • Deoxynucleotide Triphosphate Mix (dATP, dCTP, dGTP, dTTP)

  • Digoxigenin-11-dUTP (DIG-dUTP)

  • Streptavidin-coated 96-well microplates

  • Anti-Digoxigenin-Peroxidase (POD) antibody conjugate

  • Peroxidase substrate (e.g., ABTS or TMB)

  • Stop solution (e.g., 1 M H2SO4 for TMB)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Lysis Buffer (for positive control from viral culture, if applicable)

  • Microplate reader

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a working solution of the reaction buffer.

    • Prepare a template-primer hybrid by annealing the biotin-labeled oligo(dT) to the poly(A) template.

    • Prepare a nucleotide mix containing dATP, dCTP, dGTP, and DIG-dUTP. The concentration of dGTP should be optimized to be near its Km for the enzyme to ensure competitive inhibition can be accurately measured.

    • Prepare serial dilutions of Carbovir triphosphate (CBV-TP) in the reaction buffer. A typical starting concentration for a dose-response curve might be in the low micromolar range, with subsequent 10-fold dilutions.

    • Prepare a working solution of the HIV-1 RT enzyme (WT or M184V) in the reaction buffer. The optimal concentration should be determined empirically to give a robust signal in the linear range of the assay.

  • Reverse Transcription Reaction:

    • In a 96-well reaction plate (not the streptavidin-coated plate), add 20 µL of the various dilutions of CBV-TP. For the no-inhibitor control, add 20 µL of reaction buffer.

    • Add 20 µL of the template-primer hybrid to each well.

    • Add 20 µL of the nucleotide mix to each well.

    • To initiate the reaction, add 20 µL of the diluted HIV-1 RT enzyme solution to each well. The final reaction volume will be 80 µL.

    • Incubate the plate at 37°C for 1 to 2 hours.

  • Capture and Detection (ELISA):

    • Transfer 50 µL of the reaction mixture from each well of the reaction plate to the corresponding wells of a streptavidin-coated microplate.

    • Incubate the plate at 37°C for 1 hour to allow the biotin-labeled DNA product to bind to the streptavidin.

    • Wash the plate three times with 200 µL of wash buffer per well to remove unbound components.

    • Add 100 µL of a diluted solution of anti-Digoxigenin-POD conjugate to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Wash the plate five times with 200 µL of wash buffer per well.

    • Add 100 µL of the peroxidase substrate to each well and incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of the stop solution (if using TMB).

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of CBV-TP using the following formula: % Inhibition = (1 - (Absorbance of sample / Absorbance of no-inhibitor control)) * 100

    • Plot the percentage of inhibition against the logarithm of the CBV-TP concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.

Mandatory Visualizations

Mechanism of Action of Carbovir Triphosphate

G cluster_0 Cellular Metabolism cluster_1 HIV-1 Reverse Transcription Carbovir This compound (Prodrug) CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) Carbovir->CBV_TP Intracellular Phosphorylation RT HIV-1 Reverse Transcriptase (RT) CBV_TP->RT Competitive Inhibition DNA_synthesis DNA Synthesis RT->DNA_synthesis Chain_termination Chain Termination RT->Chain_termination Incorporation of CBV-TP Viral_RNA Viral RNA Template Viral_RNA->RT dGTP dGTP (Natural Substrate) dGTP->RT Incorporation

Caption: Mechanism of Carbovir-TP Inhibition of HIV-1 RT.

Experimental Workflow for HIV-1 RT Inhibition Assay

G prep 1. Reagent Preparation (Buffer, Template-Primer, Nucleotides, CBV-TP, Enzyme) reaction 2. Reverse Transcription Reaction (Incubate at 37°C) prep->reaction capture 3. Product Capture (Transfer to Streptavidin Plate, Incubate at 37°C) reaction->capture wash1 Wash Plate capture->wash1 conjugate 4. Add Anti-DIG-POD Conjugate (Incubate at 37°C) wash1->conjugate wash2 Wash Plate conjugate->wash2 substrate 5. Add Substrate (Incubate at RT) wash2->substrate stop 6. Stop Reaction substrate->stop read 7. Read Absorbance stop->read analyze 8. Data Analysis (% Inhibition, IC50) read->analyze

Caption: ELISA-based HIV-1 RT Inhibition Assay Workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of (+)-Carbovir for Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir is a potent carbocyclic nucleoside analog that acts as a reverse transcriptase inhibitor and is a critical active pharmaceutical ingredient (API) for antiviral therapies. Its large-scale synthesis is a crucial step for enabling comprehensive preclinical and clinical evaluation. These application notes provide detailed protocols for two established, scalable, and enantioselective synthetic routes to this compound, suitable for producing the quantities required for preclinical trials. The protocols are based on methodologies reported in peer-reviewed scientific literature, focusing on chemoenzymatic resolution and asymmetric synthesis strategies to ensure high enantiopurity of the final compound.

Key Synthetic Strategies for this compound

Two primary synthetic routes have been identified as robust and scalable for the production of this compound:

  • Chemoenzymatic Resolution of Vince Lactam: This route utilizes the versatile starting material, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), which undergoes an enzymatic resolution to provide the key chiral intermediate, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, with high enantiomeric excess. Subsequent chemical transformations convert this intermediate into this compound.

  • Lipase-Catalyzed Kinetic Resolution of a Cyclopentenone Precursor: This approach involves the enzymatic resolution of a racemic 4-hydroxy-2-cyclopenten-1-one derivative. The resulting enantiomerically enriched synthon is then elaborated through a series of chemical steps to yield this compound.

Below are the detailed experimental protocols for these key synthetic strategies.

Experimental Protocols

Route 1: Chemoenzymatic Synthesis from Vince Lactam

This route is advantageous due to the high enantioselectivity achieved in the enzymatic resolution step, providing a reliable source of the chiral intermediate.

Step 1: Enzymatic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one

This protocol utilizes a whole-cell biocatalyst for the enantioselective hydrolysis of the racemic Vince lactam.

  • Materials:

    • (±)-2-azabicyclo[2.2.1]hept-5-en-3-one

    • Whole-cell catalyst (e.g., Rhodococcus sp.)

    • Phosphate buffer (pH 7.0)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

  • Protocol:

    • Suspend whole cells in phosphate buffer.

    • Add (±)-2-azabicyclo[2.2.1]hept-5-en-3-one to the cell suspension.

    • Incubate the mixture with agitation at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.

    • Upon reaching approximately 50% conversion, terminate the reaction by centrifugation to remove the cells.

    • Extract the supernatant with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the unreacted (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.

    • The aqueous layer contains the hydrolyzed (+)-amino acid, which can be isolated if desired.

Step 2: Conversion of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one to this compound

This multi-step conversion involves protection, coupling with the purine base, and deprotection. A simplified, key coupling step is outlined here.

  • Materials:

    • (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (from Step 1)

    • A suitable protected purine base (e.g., 2-amino-6-chloropurine)

    • Strong base (e.g., Sodium hydride)

    • Anhydrous solvent (e.g., DMF)

    • Reagents for subsequent functional group transformations and deprotection (e.g., acid or base for hydrolysis, reducing agents).

  • Protocol:

    • Dissolve the protected purine base in anhydrous DMF.

    • Add sodium hydride portion-wise at 0 °C and stir until hydrogen evolution ceases.

    • Add a solution of a suitable derivative of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (e.g., an N-protected, activated derivative) in anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction carefully with water and extract the product with an appropriate organic solvent.

    • The resulting intermediate undergoes a series of further transformations including reduction, hydrolysis, and conversion of the chloro-purine to guanine to afford this compound.

Route 2: Synthesis via Lipase-Catalyzed Resolution of 4-Hydroxy-2-cyclopenten-1-one

This pathway offers an alternative approach to a key chiral cyclopentenyl building block.

Step 1: Lipase-Catalyzed Acetylation of (±)-4-Hydroxy-2-cyclopenten-1-one

  • Materials:

    • (±)-4-Hydroxy-2-cyclopenten-1-one

    • Vinyl acetate

    • Immobilized Lipase (e.g., Novozym 435)

    • Anhydrous organic solvent (e.g., Toluene)

    • Silica gel for chromatography

  • Protocol:

    • Dissolve (±)-4-hydroxy-2-cyclopenten-1-one in anhydrous toluene.

    • Add vinyl acetate and immobilized lipase.

    • Stir the suspension at room temperature and monitor the reaction by chiral GC or HPLC.

    • Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the resulting acetate and the unreacted alcohol by column chromatography on silica gel. This provides enantiomerically enriched (S)-4-acetoxy-2-cyclopenten-1-one and (R)-4-hydroxy-2-cyclopenten-1-one.

Step 2: Conversion of the Chiral Cyclopentenone to this compound

The enantiomerically pure cyclopentenone derivative is then converted to this compound through a sequence of reactions including protection, nucleophilic addition of the purine base, and subsequent manipulations.

  • Materials:

    • Enantiomerically enriched 4-hydroxy-2-cyclopenten-1-one derivative

    • Protected guanine derivative

    • Coupling reagents (e.g., Mitsunobu or palladium-catalyzed coupling reagents)

    • Reagents for functional group transformations (e.g., reduction, deprotection)

  • Protocol:

    • Protect the hydroxyl group of the chiral cyclopentenone.

    • Couple the protected cyclopentenone with a protected guanine derivative using a suitable coupling method (e.g., Mitsunobu reaction or a palladium-catalyzed allylic amination).

    • The resulting coupled product is then subjected to a series of transformations, including the introduction of the hydroxymethyl group and deprotection steps, to yield this compound.

Quantitative Data Summary

ParameterRoute 1: Chemoenzymatic ResolutionRoute 2: Lipase-Catalyzed ResolutionReference
Starting Material (±)-2-azabicyclo[2.2.1]hept-5-en-3-one(±)-4-Hydroxy-2-cyclopenten-1-one
Enantiomeric Excess (ee) of Key Intermediate >98% for (-)-lactamTypically >95% for the resolved alcohol/acetate[1]
Overall Yield Variable, dependent on specific stepsVariable, dependent on specific steps
Final Product Purity >99% (after purification)>99% (after purification)

Visualization of Synthetic Workflow

Below are diagrams illustrating the logical flow of the key synthetic strategies for this compound.

G cluster_0 Route 1: Chemoenzymatic Resolution of Vince Lactam A1 Racemic Vince Lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one B1 Enzymatic Resolution (Whole-cell catalyst) A1->B1 C1 (-)-Vince Lactam (>98% ee) B1->C1 D1 Multi-step Chemical Conversion C1->D1 E1 This compound D1->E1 caption Workflow for this compound synthesis via chemoenzymatic resolution.

Caption: Workflow for this compound synthesis via chemoenzymatic resolution.

G cluster_1 Route 2: Lipase-Catalyzed Kinetic Resolution A2 Racemic 4-Hydroxy-2-cyclopenten-1-one B2 Lipase-Catalyzed Acetylation A2->B2 C2 Enantiomerically Enriched Cyclopentenone Derivative B2->C2 D2 Multi-step Chemical Synthesis C2->D2 E2 This compound D2->E2 caption Workflow for this compound synthesis via lipase-catalyzed resolution.

Caption: Workflow for this compound synthesis via lipase-catalyzed resolution.

Conclusion

The chemoenzymatic resolution of Vince lactam and the lipase-catalyzed kinetic resolution of 4-hydroxy-2-cyclopenten-1-one represent two viable and scalable strategies for the large-scale synthesis of this compound for preclinical trials.[1][2] The choice of route may depend on factors such as the availability and cost of starting materials and enzymes, as well as the specific capabilities of the manufacturing facility. Both methods are capable of producing high-purity this compound, a critical requirement for preclinical and subsequent clinical development. The provided protocols and workflows serve as a guide for researchers and drug development professionals in the planning and execution of this compound synthesis campaigns.

References

Application Notes and Protocols: Synthesis of (+)-Carbovir Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of (+)-Carbovir analogues and derivatives, which are potent antiviral agents. The methodologies described herein are based on established chemoenzymatic and asymmetric synthesis strategies, offering robust routes to obtain these valuable compounds for research and drug development purposes.

Introduction

Carbovir is a carbocyclic nucleoside analogue that exhibits significant activity against the human immunodeficiency virus (HIV).[1] Its structure, which replaces the ribose sugar's oxygen atom with a methylene group, imparts resistance to enzymatic degradation and is a key feature of many antiviral drugs.[2] The synthesis of enantiomerically pure this compound and its analogues is a critical area of research for the development of new antiviral therapies.[3] This document outlines a chemoenzymatic approach to synthesize a key chiral intermediate and its subsequent conversion to Carbovir analogues.

Experimental Protocols

This section details the experimental procedures for the synthesis of a key chiral cyclopentenol intermediate and its subsequent conversion to a Carbovir analogue.

Protocol 1: Chemoenzymatic Synthesis of (1R,4S)-4-Hydroxy-2-cyclopenten-1-yl Acetate

This protocol describes the lipase-catalyzed asymmetric hydrolysis of a meso-diacetate to produce a key chiral intermediate for Carbovir synthesis.

Materials:

  • cis-3,5-Diacetoxycyclopent-1-ene

  • Phosphate buffer (0.1 M, pH 7.0)

  • Lipase from Candida antarctica (CAL-B)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cis-3,5-diacetoxycyclopent-1-ene (10 g, 50.5 mmol) in 0.1 M phosphate buffer (250 mL) at room temperature, add Candida antarctica lipase B (CAL-B, 1.0 g).

  • Stir the mixture vigorously at 30 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once approximately 50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain a crude mixture of the desired monoacetate and unreacted diacetate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford (1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate as a colorless oil.

Protocol 2: Synthesis of a this compound Analogue (Guanine Derivative)

This protocol outlines the synthesis of a Carbovir analogue from the chiral intermediate obtained in Protocol 1, involving a palladium-catalyzed allylic amination.

Materials:

  • (1R,4S)-4-Hydroxy-2-cyclopenten-1-yl acetate

  • Guanine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triphenylphosphine (PPh₃)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Ammonia in methanol (7 N)

  • Silica gel for column chromatography

Procedure:

  • Suspend guanine (1.51 g, 10 mmol) in anhydrous THF (50 mL) and add N,O-bis(trimethylsilyl)acetamide (BSA) (5.0 mL, 20 mmol). Reflux the mixture for 2 hours until the solution becomes clear.

  • Cool the silylated guanine solution to room temperature.

  • In a separate flask, dissolve (1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate (1.56 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and triphenylphosphine (0.26 g, 1 mmol) in anhydrous THF (50 mL).

  • Add the solution from step 3 to the silylated guanine solution from step 2.

  • Heat the reaction mixture to reflux and stir for 12-16 hours under an inert atmosphere.

  • Cool the reaction to room temperature and quench with methanol (10 mL).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in 7 N ammonia in methanol (50 mL) and stir at room temperature for 4 hours to remove the silyl protecting groups.

  • Concentrate the solution and purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired this compound analogue.

Data Presentation

Table 1: Yield and Enantiomeric Excess of Chiral Intermediate

IntermediateSynthesis MethodYield (%)Enantiomeric Excess (e.e., %)Reference
(1R,4S)-4-Hydroxy-2-cyclopenten-1-yl acetateLipase-catalyzed hydrolysis40-45>99[4]

Table 2: Antiviral Activity of Carbovir and its Analogues

CompoundVirusEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)Reference
CarbovirHIV-10.1-0.5>100>200-1000[1]
2'-Methyl-Carbovir (5-Iodouracil analogue)HCMVSignificantNot reportedNot reported[5]

Visualizations

Synthesis_of_Carbovir_Analogue cluster_step1 Protocol 1: Chemoenzymatic Synthesis cluster_step2 Protocol 2: Synthesis of Carbovir Analogue cluster_step3 Deprotection A cis-3,5-Diacetoxycyclopent-1-ene B (1R,4S)-4-Hydroxy-2-cyclopenten-1-yl acetate A->B  Lipase (CAL-B)    Phosphate Buffer   D Protected Carbovir Analogue B->D  Pd(PPh₃)₄, PPh₃    THF, reflux   C Silylated Guanine C->D E This compound Analogue D->E  NH₃/MeOH  

Caption: Synthetic pathway for a this compound analogue.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Evaluation start Starting Materials protocol1 Protocol 1: Chemoenzymatic Resolution start->protocol1 intermediate Chiral Intermediate protocol1->intermediate protocol2 Protocol 2: Palladium-Catalyzed Coupling intermediate->protocol2 deprotection Deprotection protocol2->deprotection final_product Final Analogue deprotection->final_product purification Purification (Chromatography) final_product->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Assays (Antiviral Activity) characterization->bioassay

Caption: Overall experimental workflow.

References

Application Notes & Protocols: Utilizing (+)-Carbovir in HIV Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (+)-Carbovir, the active metabolite of the antiretroviral drug Abacavir, in the context of Human Immunodeficiency Virus (HIV) drug resistance studies. This document covers its mechanism of action, the development of resistance, and standardized experimental procedures to quantify resistance profiles.

Introduction and Application Note

This compound, in its phosphorylated form Carbovir triphosphate (CBV-TP), is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the management of HIV-1 infection.[1][2] As a carbocyclic analogue of the natural substrate deoxyguanosine-5'-triphosphate (dGTP), CBV-TP acts as a competitive inhibitor and a chain terminator of the HIV reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[3][4]

The high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains, compromising therapeutic efficacy.[4][5] Studying the resistance mechanisms against this compound is crucial for monitoring treatment failure, guiding salvage therapy, and developing next-generation NRTIs. The primary mutation associated with Carbovir resistance is the M184V substitution in the RT gene, which reduces viral susceptibility.[6][7] This document outlines the key experimental approaches—genotypic and phenotypic assays—used to characterize and quantify resistance to this compound.

Mechanism of Action and Resistance Pathway

Abacavir, the prodrug, is administered orally and is rapidly absorbed.[3] Inside host cells, it undergoes enzymatic conversion to its active form, Carbovir triphosphate (CBV-TP).[3] CBV-TP then competes with the endogenous dGTP for incorporation into the nascent viral DNA strand by the HIV reverse transcriptase.[3] Because CBV-TP lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in the immediate termination of DNA chain elongation, thus halting viral replication.[3][4]

Resistance emerges due to specific mutations in the polymerase active site of the reverse transcriptase enzyme.[3][8] The most significant of these is the M184V mutation, where methionine at codon 184 is replaced by valine.[6][7] This single amino acid change reduces the efficiency of CBV-TP incorporation compared to dGTP, thereby conferring resistance.[1][6] While the M184V mutation is the cornerstone, other mutations such as K65R, L74V, and Y115F can further increase the level of resistance.[3][6][9]

G cluster_host Host Cell cluster_hiv HIV Replication Abacavir Abacavir (Prodrug) CBV_TP Carbovir Triphosphate (CBV-TP) (Active Metabolite) Abacavir->CBV_TP Cellular Kinases RT_WT Wild-Type HIV RT CBV_TP->RT_WT Competes with dGTP RT_M184V Resistant HIV RT (M184V) CBV_TP->RT_M184V Reduced binding/ incorporation dGTP dGTP (Natural Substrate) dGTP->RT_WT dGTP->RT_M184V Preferentially binds DNA_synthesis Viral DNA Synthesis RT_WT->DNA_synthesis Reduced_inhibition Reduced Inhibition (Replication Continues) RT_M184V->Reduced_inhibition Chain_termination Chain Termination (Replication Blocked) DNA_synthesis->Chain_termination CBV-TP Incorporated

Caption: Mechanism of this compound action and M184V-mediated resistance.

Quantitative Data on this compound Resistance

The level of resistance is typically quantified as a "fold change" in the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%.[10] A higher fold change indicates greater resistance.

HIV StrainKey RT Mutation(s)DrugFold Change in IC50 (Approx.)Reference
Wild-Type (HIV-1)NoneAbacavir1 (Baseline)[7]
Resistant (HIV-1)M184VAbacavir2 - 4[6][7]
Resistant (HIV-1)K65R, L74V, M184V, Y115FAbacavirUp to 11[6]
Resistant (HIV-2)M184VAbacavir~7[11]

Note: this compound is the active form of Abacavir. Data is often reported for the parent drug, Abacavir (ABC).

Experimental Protocols

Two primary methods are used to assess antiretroviral drug resistance: genotypic and phenotypic assays.[12] Genotypic tests detect resistance-conferring mutations, while phenotypic tests directly measure the virus's susceptibility to a drug.[13][14]

This protocol is used to identify mutations in the HIV reverse transcriptase gene known to confer resistance to this compound. A plasma viral load of at least 500-1,000 copies/mL is generally required for successful amplification.[13]

G start 1. Sample Collection (Patient Plasma) rna_extraction 2. Viral RNA Extraction start->rna_extraction rt_pcr 3. RT-PCR Amplification (RT Gene Target) rna_extraction->rt_pcr purification 4. PCR Product Purification rt_pcr->purification sequencing 5. Sanger Sequencing purification->sequencing analysis 6. Sequence Analysis sequencing->analysis end 7. Identify Resistance Mutations (e.g., M184V, K65R) analysis->end

Caption: Workflow for a genotypic HIV drug resistance assay.

Methodology:

  • Sample Collection and Preparation :

    • Collect whole blood from an HIV-infected individual in EDTA-containing tubes.[15]

    • Separate plasma by centrifugation at 1,500 x g for 10 minutes at room temperature.[15]

    • Store plasma aliquots at -80°C until use.

    • For RNA extraction, centrifuge 1 mL of plasma at ~23,500 x g for 1 hour to pellet viral particles.[15]

  • Viral RNA Extraction :

    • Use a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.

    • Elute the purified viral RNA in RNase-free water.

  • Reverse Transcription and PCR (RT-PCR) :

    • Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and amplify the protease and reverse transcriptase coding regions.

    • Reaction Mix (Example for a 50 µL reaction):

      • 10 µL of extracted viral RNA

      • 25 µL of 2x Reaction Mix (containing buffer, dNTPs, MgCl2)

      • 1 µL of RT/Taq Polymerase Mix

      • 1 µL each of Forward and Reverse Primers (10 µM) targeting the pol gene

      • Nuclease-free water to 50 µL

    • Cycling Conditions (Example):

      • Reverse Transcription: 50°C for 30 min

      • Initial Denaturation: 95°C for 15 min

      • 40 Cycles:

        • Denaturation: 94°C for 30 sec

        • Annealing: 55°C for 30 sec

        • Extension: 72°C for 1.5 min

      • Final Extension: 72°C for 10 min

  • PCR Product Purification :

    • Verify the presence of the correct PCR product size using agarose gel electrophoresis.

    • Purify the PCR product from the reaction mixture using a PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT) to remove excess primers and dNTPs.

  • Sanger Sequencing :

    • Set up cycle sequencing reactions using the purified PCR product as a template and specific internal sequencing primers.

    • Use a BigDye Terminator Cycle Sequencing Kit.

    • Purify the sequencing reaction products and analyze them on an automated capillary electrophoresis sequencer (e.g., Applied Biosystems 3730xl).

  • Sequence Analysis :

    • Assemble and edit the raw sequence data to obtain a consensus sequence for the RT gene.

    • Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify amino acid mutations at codons associated with NRTI resistance (e.g., K65, L74, M184, Y115).

This protocol measures the ability of a patient's virus to replicate in the presence of varying concentrations of this compound, providing a direct measure of drug susceptibility.[10]

G start 1. Amplify RT Gene from Patient Plasma vector 2. Clone RT Gene into HIV Laboratory Vector start->vector transfection 3. Transfect Host Cells to Produce Recombinant Virus vector->transfection culture 4. Infect Target Cells with Recombinant Virus transfection->culture drug_dilution 5. Culture in Presence of Serial Dilutions of this compound culture->drug_dilution replication 6. Measure Viral Replication (e.g., Reporter Gene Assay) drug_dilution->replication end 7. Calculate IC50 and Fold Resistance replication->end

Caption: Workflow for a phenotypic HIV drug resistance assay.

Methodology:

  • Amplify Patient-Derived RT Gene :

    • Follow steps 1-3 from the Genotypic Assay protocol to amplify the reverse transcriptase gene from patient plasma RNA.

  • Create Recombinant Virus :

    • Clone the amplified patient-derived RT gene fragment into an HIV-1 vector that is deficient in its own RT gene. This is often done using standard restriction enzyme digestion and ligation or seamless cloning techniques.

    • The vector typically contains a reporter gene (e.g., Luciferase or Green Fluorescent Protein) to facilitate the measurement of viral replication.

  • Produce Virus Stocks :

    • Transfect a suitable mammalian cell line (e.g., HEK293T) with the recombinant vector.

    • Harvest the cell culture supernatant containing the recombinant virus particles 48-72 hours post-transfection.

    • Determine the virus titer (e.g., by measuring p24 antigen concentration or by a tissue culture infectious dose (TCID50) assay).

  • Drug Susceptibility Assay :

    • Seed a susceptible target cell line (e.g., MT-4, CEM, or TZM-bl cells) in a 96-well plate.

    • Prepare serial dilutions of this compound (or its prodrug Abacavir) in culture medium. Add these dilutions to the appropriate wells. Include "no drug" (virus control) and "no virus" (cell control) wells.

    • Infect the cells with a standardized amount of the recombinant virus stock.

    • Culture the plates for 3-5 days at 37°C in a CO2 incubator.

  • Measure Viral Replication :

    • Quantify the extent of viral replication in each well. The method depends on the reporter gene used:

      • Luciferase Assay : Lyse the cells and add a luciferase substrate. Measure luminescence using a luminometer.

      • GFP : Measure fluorescence using a plate reader or flow cytometer.

      • p24 ELISA : Measure the amount of p24 antigen in the culture supernatant.

  • Data Analysis :

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug).

    • Plot the percentage of inhibition against the drug concentration (on a log scale) and use non-linear regression analysis to determine the IC50 value.

    • Determine the fold change in resistance by dividing the IC50 of the patient-derived virus by the IC50 of a drug-sensitive reference (wild-type) virus tested in parallel.[10]

References

Application Notes and Protocols for Studying (+)-Carbovir Synergy with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental design and protocols for investigating the synergistic antiviral effects of (+)-Carbovir in combination with other classes of antiretroviral drugs against Human Immunodeficiency Virus type 1 (HIV-1).

Introduction

This compound is a carbocyclic nucleoside analogue that acts as a potent and selective inhibitor of HIV-1 reverse transcriptase (RT).[1][2] Following intracellular phosphorylation to its active triphosphate metabolite, carbovir triphosphate (CBV-TP), it competitively inhibits the viral RT and leads to chain termination of the proviral DNA.[2] Combination antiretroviral therapy (cART) is the cornerstone of HIV-1 treatment, and the strategic selection of drug combinations is crucial to enhance efficacy, reduce drug dosages, minimize toxicity, and prevent the emergence of drug-resistant viral strains.[3]

This document outlines a comprehensive experimental workflow to assess the potential synergistic interactions between this compound and representative drugs from three major classes of antiretrovirals:

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Efavirenz

  • Protease Inhibitors (PIs): Darunavir

  • Integrase Strand Transfer Inhibitors (INSTIs): Dolutegravir

The selection of these drug classes is based on current HIV treatment guidelines, which typically involve a combination of two Nucleoside Reverse Transcriptase Inhibitors (NRTIs) with a third agent from another class, often an INSTI.[4][5][6] Abacavir, the prodrug of this compound, has demonstrated synergistic activity with the NNRTI nevirapine and the PI amprenavir, providing a strong rationale for this investigation.[7]

Experimental Design

The overall experimental design follows a systematic approach to first determine the individual cytotoxic and antiviral activities of each drug, followed by the assessment of their combined effects.

Cell Lines and Virus
  • Cell Line: MT-4 cells, a human T-cell leukemia line, are highly susceptible to HIV-1 infection and are commonly used for in vitro anti-HIV drug screening.

  • Virus Strain: HIV-1 IIIB, a laboratory-adapted T-cell tropic strain, will be used for infection.

Drug Preparation
  • This compound, Efavirenz, Darunavir, and Dolutegravir will be dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions.

  • Serial dilutions of each drug will be prepared in cell culture medium for the experiments. The final DMSO concentration in the cell cultures should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Experimental Workflow

experimental_workflow cluster_prep Preparation prep_cells Cell Culture (MT-4 cells) cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 prep_cells->cytotoxicity antiviral Antiviral Assay (p24 ELISA) Determine EC50 prep_cells->antiviral prep_virus Virus Stock Preparation (HIV-1 IIIB) prep_virus->antiviral prep_drugs Drug Stock Preparation (this compound, Efavirenz, Darunavir, Dolutegravir) prep_drugs->cytotoxicity prep_drugs->antiviral checkerboard Checkerboard Assay (Two-drug combinations) prep_drugs->checkerboard cytotoxicity->checkerboard Inform concentration selection antiviral->checkerboard Inform concentration selection p24_elisa p24 ELISA for Synergy checkerboard->p24_elisa ci_calc Combination Index (CI) Calculation p24_elisa->ci_calc isobologram Isobologram Analysis ci_calc->isobologram

Figure 1: Experimental workflow for synergy studies.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of each drug that is toxic to the host cells, measured as the 50% cytotoxic concentration (CC50).

Materials:

  • MT-4 cells

  • 96-well microtiter plates

  • This compound, Efavirenz, Darunavir, Dolutegravir

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of each drug in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with cells only (cell control) and wells with medium only (background control).

  • Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.

Protocol 2: Antiviral Activity Assay (p24 Antigen ELISA)

This protocol determines the concentration of each drug required to inhibit 50% of viral replication (EC50).

Materials:

  • MT-4 cells

  • HIV-1 IIIB virus stock

  • 96-well microtiter plates

  • This compound, Efavirenz, Darunavir, Dolutegravir

  • Culture medium

  • Commercially available HIV-1 p24 antigen ELISA kit

Procedure:

  • Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 50 µL of culture medium.

  • Prepare serial dilutions of each drug in culture medium.

  • Add 50 µL of the drug dilutions to the respective wells.

  • Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01 in 100 µL of culture medium. Include wells with infected cells without any drug (virus control) and uninfected cells without any drug (cell control).

  • Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants.

  • Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 antigen ELISA kit according to the manufacturer's instructions.[8][9][10]

  • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of viral inhibition against the drug concentration and using non-linear regression analysis.

Protocol 3: Checkerboard Synergy Assay

This protocol assesses the antiviral activity of drug combinations in a matrix format.

Procedure:

  • Prepare serial dilutions of this compound (Drug A) and the second antiretroviral (Drug B) in culture medium. The concentration ranges should bracket their respective EC50 values.

  • In a 96-well plate, add Drug A dilutions horizontally and Drug B dilutions vertically. This creates a matrix of combination concentrations.

  • Seed MT-4 cells and infect with HIV-1 IIIB as described in Protocol 2.

  • Incubate the plates for 5 days.

  • Quantify the p24 antigen in the supernatants as described in Protocol 2.

Data Presentation and Analysis

Data Tables

The quantitative data from the experiments should be summarized in the following tables:

Table 1: Cytotoxicity and Antiviral Activity of Single Drugs

DrugCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound
Efavirenz
Darunavir
Dolutegravir

Table 2: Combination Index (CI) Values for this compound and Efavirenz at 50% Inhibition (ED50)

This compound (µM)Efavirenz (µM)Fraction Affected (Fa)CI ValueInterpretation
0.5
0.75
0.90

(Repeat Table 2 for combinations with Darunavir and Dolutegravir)

Synergy Analysis

The interaction between the drugs will be quantified using the Combination Index (CI) method of Chou-Talalay.[5][7][11] The CI is calculated using specialized software (e.g., CompuSyn). The interpretation of the CI values is as follows:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Visualization of Pathways and Relationships

HIV-1 Replication Cycle and Antiretroviral Targets

hiv_replication cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_drugs Antiretroviral Drug Targets virion HIV-1 cell_membrane Cell Membrane virion->cell_membrane Binding and Fusion rna Viral RNA rt Reverse Transcriptase rna->rt Reverse Transcription viral_dna viral_dna rt->viral_dna Viral DNA pr Protease new_virion new_virion pr->new_virion Maturation integ Integrase dna Host DNA integ->dna cell_membrane->rna Entry cytoplasm Cytoplasm nucleus Nucleus nucleus->integ Integration viral_rna viral_rna dna->viral_rna Transcription carbovir This compound (NRTI) carbovir->rt nnrti Efavirenz (NNRTI) nnrti->rt pi Darunavir (PI) pi->pr ini Dolutegravir (INI) ini->integ viral_dna->nucleus viral_rna->pr Translation & Assembly new_virion->cell_membrane Budding

Figure 2: HIV-1 replication cycle and drug targets.
Isobologram Analysis Logic

isobologram cluster_isobole Isobologram cluster_data Experimental Data Point origin x_axis Dose of Drug A (e.g., this compound) origin->x_axis y_axis Dose of Drug B origin->y_axis ec50_a ec50_b ec50_a->ec50_b additivity Line of Additivity synergy Synergy (CI < 1) antagonism Antagonism (CI > 1) data_point Combination dose for 50% inhibition

Figure 3: Conceptual representation of isobologram analysis.

References

Application Notes and Protocols for the Preparation of (+)-Carbovir Triphosphate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir triphosphate (CBV-TP) is the pharmacologically active metabolite of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Following administration, Abacavir is intracellularly converted to its triphosphate form by host cell kinases. CBV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) and is incorporated into the growing viral DNA chain by HIV reverse transcriptase (RT), leading to chain termination and inhibition of viral replication. The accurate in vitro evaluation of novel HIV RT inhibitors and the study of resistance mechanisms necessitate a reliable source of high-purity this compound triphosphate. This document provides detailed protocols for the preparation of this compound triphosphate and its use in enzymatic assays.

Data Presentation

Table 1: Pre-steady-state Kinetic Parameters for CBV-TP Incorporation by HIV-1 Reverse Transcriptase.

EnzymeSubstrateK_d (µM)k_pol (s⁻¹)
Wild-TypedGTP5.0 ± 0.530 ± 2
Wild-TypeCBV-TP10.0 ± 1.50.5 ± 0.1
M184V MutantdGTP4.5 ± 0.625 ± 3
M184V MutantCBV-TP25.0 ± 3.00.1 ± 0.02

Data adapted from preclinical studies. Conditions may vary between experiments.

Table 2: Representative Yields for the Synthesis of this compound.

StepReactionStarting MaterialProductYield (%)
1Asymmetric SynthesisChiral SynthonThis compound Precursor~60-70
2Coupling ReactionPrecursor and Purine BaseProtected this compound~75
3DeprotectionProtected this compoundThis compound>95

Yields are representative and can vary based on the specific synthetic route and optimization.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound Triphosphate

This protocol outlines the enzymatic phosphorylation of this compound to its triphosphate form. This method mimics the intracellular metabolic pathway.

Materials:

  • This compound

  • 5'-Nucleotidase (e.g., from Crotalus atrox venom)

  • GMP kinase (Guanylate kinase)

  • Nucleoside-diphosphate kinase

  • ATP (Adenosine triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • HPLC system for purification and analysis

Procedure:

  • Monophosphorylation:

    • Dissolve this compound in the reaction buffer.

    • Add ATP in a molar excess (e.g., 1.5 equivalents).

    • Initiate the reaction by adding 5'-nucleotidase.

    • Incubate at 37°C and monitor the formation of this compound monophosphate (CBV-MP) by HPLC. The reaction time can vary from 2 to 12 hours.

  • Diphosphorylation:

    • Once the monophosphorylation is complete, add a fresh excess of ATP.

    • Add GMP kinase to the reaction mixture.

    • Incubate at 37°C and monitor the conversion of CBV-MP to this compound diphosphate (CBV-DP) by HPLC. This step is typically faster than the initial phosphorylation.

  • Triphosphorylation:

    • Upon completion of the diphosphorylation, add a final excess of ATP.

    • Add nucleoside-diphosphate kinase to the reaction mixture.

    • Incubate at 37°C and monitor the formation of this compound triphosphate (CBV-TP) by HPLC.

  • Purification:

    • Terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 5 minutes) or by adding an organic solvent like methanol.

    • Centrifuge the mixture to pellet the denatured proteins.

    • Purify CBV-TP from the supernatant using anion-exchange HPLC. A gradient of a volatile salt buffer (e.g., triethylammonium bicarbonate) is typically used for elution.

    • Lyophilize the collected fractions containing pure CBV-TP.

  • Quantification and Storage:

    • Determine the concentration of the purified CBV-TP using UV spectroscopy at 280 nm, using the appropriate molar extinction coefficient.

    • Store the purified CBV-TP in aqueous solution at -80°C.

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a standard enzymatic assay to determine the inhibitory activity of this compound triphosphate against HIV-1 reverse transcriptase.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound triphosphate (CBV-TP)

  • Natural substrate: deoxyguanosine triphosphate (dGTP)

  • Other natural deoxynucleoside triphosphates (dATP, dCTP, dTTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dGTP or [³H]dGTP)

  • Template-primer system (e.g., poly(rA)/oligo(dT) or a heteropolymeric template)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • TCA (Trichloroacetic acid) solution

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the assay buffer, template-primer, and HIV-1 RT.

    • In separate tubes, prepare serial dilutions of the inhibitor, this compound triphosphate. Include a no-inhibitor control.

    • Prepare a mixture of the four dNTPs, including the radiolabeled dNTP. The concentration of dGTP should be varied if determining the mechanism of inhibition.

  • Enzymatic Reaction:

    • Add the inhibitor dilutions to the reaction tubes containing the master mix and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the dNTP mixture.

    • Incubate the reaction at 37°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Precipitation:

    • Stop the reaction by adding ice-cold TCA solution to a final concentration of 10-20%.

    • Incubate on ice for at least 30 minutes to precipitate the newly synthesized DNA.

  • Product Collection and Quantification:

    • Collect the precipitated DNA by vacuum filtration through glass fiber filters.

    • Wash the filters extensively with cold TCA solution and then with ethanol to remove unincorporated radiolabeled dNTPs.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of CBV-TP compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • For mechanism of action studies, perform kinetic experiments with varying concentrations of both the natural substrate (dGTP) and the inhibitor (CBV-TP) and analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki).

Visualizations

metabolic_pathway Abacavir Abacavir CBV_MP CBV_MP Abacavir->CBV_MP 5'-Nucleotidase CBV_DP CBV_DP CBV_MP->CBV_DP GMP Kinase CBV_TP CBV_TP CBV_DP->CBV_TP NDP Kinase Incorporation Incorporation into viral DNA CBV_TP->Incorporation HIV Reverse Transcriptase

Caption: Intracellular metabolic activation of Abacavir.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Enzymatic Assay Carbovir This compound Enzymatic_Phosphorylation Enzymatic Phosphorylation (3 steps) Carbovir->Enzymatic_Phosphorylation Purification HPLC Purification Enzymatic_Phosphorylation->Purification QC Quantification & QC Purification->QC Assay_Setup Assay Setup (RT, Template, Inhibitor) QC->Assay_Setup Reaction Initiate Reaction (add dNTPs) Assay_Setup->Reaction Termination Reaction Termination (TCA Precipitation) Reaction->Termination Quantification Quantification (Scintillation Counting) Termination->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis

Caption: Workflow for CBV-TP preparation and assay.

Application of (+)-Carbovir in Mechanistic Studies of Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(+)-Carbovir, a carbocyclic nucleoside analog, serves as a critical tool in the mechanistic elucidation of viral replication, particularly for retroviruses like the Human Immunodeficiency Virus (HIV). Its utility in research stems from its specific mechanism of action, which allows for detailed investigation of viral enzymatic processes and the evolution of drug resistance.

Mechanism of Action and Use in Studying Reverse Transcriptase

This compound is a prodrug that, upon entering a host cell, is metabolized by cellular kinases to its active form, carbovir 5'-triphosphate (CBV-TP).[1][2] This triphosphate analog of deoxyguanosine triphosphate (dGTP) acts as a competitive inhibitor of viral reverse transcriptase (RT).[2][3] By mimicking the natural substrate, CBV-TP is incorporated into the nascent viral DNA chain. However, lacking a 3'-hydroxyl group, the incorporated carbovir monophosphate acts as a chain terminator, prematurely halting DNA synthesis and thus viral replication.[2][3] This property makes this compound an invaluable reagent for:

  • Probing the active site of reverse transcriptase: Studying the binding and incorporation kinetics of CBV-TP provides insights into the structure and function of the enzyme's active site.

  • Investigating the mechanism of chain termination: Experiments using this compound help to dissect the precise molecular events that lead to the cessation of DNA elongation.

  • Serving as a positive control: In antiviral screening assays, this compound is often used as a reference compound to validate the assay's ability to detect inhibitors of reverse transcriptase.

Studies on Viral Resistance

The use of this compound in cell culture has been instrumental in understanding the genetic basis of antiviral resistance. Prolonged exposure of HIV to this compound selects for resistant viral variants. Sequence analysis of these resistant strains has revealed specific mutations in the viral pol gene, which encodes reverse transcriptase. A key mutation that confers resistance to carbovir is the M184V substitution in the reverse transcriptase enzyme.[2] This mutation reduces the efficiency of CBV-TP incorporation, allowing the virus to replicate in the presence of the drug.[2] Researchers utilize this compound to:

  • Select for and characterize drug-resistant viral strains.

  • Study the biochemical and structural impact of resistance mutations on reverse transcriptase function.

  • Evaluate the efficacy of new antiviral candidates against carbovir-resistant strains.

Quantitative Data

Table 1: Intracellular Half-life of Carbovir-Triphosphate (CBV-TP)

Cell TypeHalf-life (hours)Reference
CEM cells~3.3[2]
Peripheral Blood Mononuclear Cells (PBMCs)12 - 20.64[1][2]

Table 2: Kinetic Parameters for Carbovir-Triphosphate (CBV-TP) against HIV-1 Reverse Transcriptase

ParameterValueEnzymeTemplateReference
Kᵢ (inhibition constant)Similar to AZT-TP, ddGTPWild-type HIV-1 RTRNA/DNA[3]
Incorporation Efficiency (kpol/Kd)Poor relative to dGTPWild-type HIV-1 RTDNA/RNA[3]
Incorporation Efficiency (kpol/Kd)Decreased vs. Wild-typeM184V mutant HIV-1 RTDNA/RNA[3]

Experimental Protocols

Protocol 1: Determination of Intracellular Carbovir-Triphosphate Levels

This protocol describes the quantification of the active metabolite of this compound in peripheral blood mononuclear cells (PBMCs).

1. Cell Culture and Treatment: a. Isolate PBMCs from whole blood using a density gradient centrifugation method. b. Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. c. Treat the cells with a known concentration of this compound for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

2. Cell Lysis and Extraction: a. Harvest the cells by centrifugation and wash twice with cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a known volume of 60% methanol. c. Lyse the cells by three cycles of freezing and thawing. d. Centrifuge the lysate to pellet cellular debris.

3. Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): a. Analyze the supernatant containing the intracellular metabolites by HPLC-MS/MS. b. Use a C18 reverse-phase column with a gradient elution profile. c. Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify CBV-TP. d. Generate a standard curve using known concentrations of CBV-TP to determine the concentration in the cell extracts. e. Normalize the results to the number of cells.

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of Carbovir-triphosphate on HIV-1 reverse transcriptase.

1. Reagents and Materials: a. Recombinant HIV-1 Reverse Transcriptase. b. Poly(rA)-oligo(dT) template-primer. c. Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP). d. Carbovir-triphosphate (CBV-TP). e. Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂). f. Glass fiber filters. g. Scintillation fluid and counter.

2. Assay Procedure: a. Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and dNTPs (including the radiolabeled dNTP). b. Add varying concentrations of CBV-TP to the reaction mixture. c. Initiate the reaction by adding the HIV-1 RT enzyme. d. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding ice-cold trichloroacetic acid (TCA). f. Precipitate the newly synthesized radiolabeled DNA on glass fiber filters. g. Wash the filters to remove unincorporated nucleotides. h. Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis: a. Plot the percentage of RT inhibition against the concentration of CBV-TP. b. Calculate the IC₅₀ value, which is the concentration of CBV-TP that inhibits 50% of the RT activity.

Protocol 3: Chain Termination Assay using Sanger Sequencing

This protocol demonstrates the chain-terminating property of Carbovir-triphosphate.

1. Primer Extension Reaction: a. Design a primer that anneals to a specific DNA template. b. Set up four separate primer extension reactions, each containing: i. The DNA template and primer. ii. DNA polymerase (e.g., a modified T7 DNA polymerase). iii. A mixture of all four dNTPs. iv. A small amount of a specific dideoxynucleotide triphosphate (ddATP, ddCTP, ddGTP, or ddTTP) for the control reactions, or CBV-TP for the experimental reaction. c. One of the dNTPs should be radiolabeled or the primer should be fluorescently labeled for detection. d. Incubate the reactions to allow for primer extension.

2. Gel Electrophoresis: a. Denature the reaction products. b. Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

3. Analysis: a. Visualize the DNA fragments by autoradiography (for radiolabeling) or fluorescence imaging. b. The control lanes with ddNTPs will produce a ladder of bands corresponding to termination at each specific base. c. In the lane with CBV-TP, termination will be observed at positions where a guanine (G) would be incorporated, demonstrating its chain-terminating activity as a dGTP analog.

Visualizations

cluster_cell Host Cell Carbovir This compound CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP Cellular Kinases start Start prep_reaction Prepare Reaction Mix (Template-Primer, dNTPs, Buffer) start->prep_reaction add_inhibitor Add Carbovir-TP (Varying Concentrations) prep_reaction->add_inhibitor add_enzyme Add HIV-1 Reverse Transcriptase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (e.g., with TCA) incubate->stop_reaction precipitate Precipitate DNA (on filters) stop_reaction->precipitate wash Wash Filters precipitate->wash measure Measure Radioactivity wash->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end cluster_rt Reverse Transcription cluster_incorporation Incorporation Step DNA_template Viral RNA Template 5'-...G C A U...-3' RT HIV Reverse Transcriptase DNA_template->RT DNA_primer Growing DNA Primer 3'-...C G T-5' DNA_primer->RT dGTP dGTP RT->dGTP Normal Elongation CBV_TP_inc Carbovir-TP RT->CBV_TP_inc Inhibition DNA_elongation Elongated DNA 3'-...C G T A...-5' dGTP->DNA_elongation Chain_termination Chain Terminated DNA 3'-...C G T (Carbovir)-5' CBV_TP_inc->Chain_termination

References

Application Notes and Protocols: Assessing (+)-Carbovir's Effect on Mitochondrial DNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir is a carbocyclic nucleoside analog with potent antiviral activity. As with other nucleoside reverse transcriptase inhibitors (NRTIs), there is a potential for off-target effects on host cellular polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ). Pol γ is the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). Inhibition of this enzyme can lead to mtDNA depletion, mitochondrial dysfunction, and subsequent cellular toxicity, which may manifest as adverse drug reactions in patients.[1][2][3][4]

These application notes provide a comprehensive overview of the methodologies to assess the effects of this compound on mitochondrial DNA polymerase. The protocols detailed below are essential for preclinical safety assessment and mechanistic studies of NRTIs.

Data Presentation

The following tables summarize quantitative data regarding the interaction of this compound and its triphosphate form with mitochondrial DNA polymerase and its effect on mitochondrial parameters in cellular models.

Table 1: Kinetic Parameters of Carbovir Triphosphate (CBV-TP) Inhibition of Human DNA Polymerase γ

ParameterValueEnzyme SourceCommentsReference
Incorporation Efficiency (kpol/Kd)Decreased ~3,000-fold compared to dGTP analogues with a ribose oxygenHuman Pol γ holoenzymeThe lack of a ribose oxygen in Carbovir significantly reduces its incorporation efficiency by Pol γ.[5]
Selectivity (HIV-RT vs. Pol γ)~800-8,000-fold more selective for HIV-RTHuman Pol γ vs. HIV Reverse TranscriptaseCBV-TP is a much more potent inhibitor of its intended viral target than the host mitochondrial polymerase.[5]
Exonuclease RemovalMore efficient removal of chain-terminating CBV-MP by Pol γHuman Pol γ holoenzymeThe proofreading activity of Pol γ can efficiently remove incorporated Carbovir monophosphate, mitigating chain termination.[5]

Table 2: Cellular Effects of this compound on Mitochondrial Parameters

Cell LineConcentrationDurationEffect on mtDNA ContentLactate ProductionCell Viability/CytotoxicityReference
CEM50 µM4 weeksNo decline observedMinimally increasedNo delayed cytotoxicity observed[6]
CEMup to 1 mMNot specifiedNo decline observedMinimally increasedNot specified[6]
HepG210x Cmax25 daysNo mtDNA depletionIncreasedStrongly impaired hepatocyte proliferation[7]

Experimental Protocols

Protocol 1: DNA Polymerase γ (Pol γ) Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound triphosphate (the active metabolite) on the activity of purified human mitochondrial DNA polymerase γ.

Materials:

  • Recombinant human DNA polymerase γ (holoenzyme)

  • Activated calf thymus DNA (or a suitable synthetic DNA template-primer)

  • Deoxynucleotide solution (dATP, dCTP, dGTP)

  • [³H]-dTTP (radiolabeled thymidine triphosphate)

  • This compound triphosphate (CBV-TP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated DNA template-primer, dATP, dCTP, dGTP, and [³H]-dTTP.

  • Inhibitor Preparation: Prepare serial dilutions of this compound triphosphate in the assay buffer. A vehicle control (buffer only) should be included.

  • Enzyme Preparation: Dilute the recombinant human Pol γ in the assay buffer to a working concentration.

  • Assay Initiation: In a microcentrifuge tube or 96-well plate, combine the reaction mixture and the desired concentration of CBV-TP or vehicle control. Initiate the reaction by adding the diluted Pol γ.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.

  • Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.

  • Precipitation and Washing: Precipitate the radiolabeled DNA on ice for at least 30 minutes. Collect the precipitate by filtering the solution through glass fiber filters. Wash the filters multiple times with cold 10% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of Pol γ inhibition for each concentration of CBV-TP relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content in Cultured Cells

This protocol describes the use of quantitative real-time PCR (qPCR) to measure the relative amount of mtDNA compared to nuclear DNA (nDNA) in cells treated with this compound.[8][9][10][11]

Materials:

  • Cell line of interest (e.g., HepG2, CEM)

  • This compound

  • Cell culture medium and supplements

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)

  • Primers for a mitochondrial gene (e.g., MT-ND1, MT-COXII)

  • Primers for a single-copy nuclear gene (e.g., B2M, RNase P)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture the cells in appropriate conditions. Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., several days to weeks to observe potential mtDNA depletion).

  • Total DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.

  • DNA Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.

  • qPCR Reaction Setup: Prepare separate qPCR reactions for the mitochondrial and nuclear gene targets. Each reaction should include the qPCR master mix, forward and reverse primers, and an appropriate amount of template DNA. Include no-template controls for each primer set.

  • qPCR Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial (mtDNA Ct) and nuclear (nDNA Ct) targets for each sample.

    • Calculate the delta Ct (ΔCt) as: ΔCt = (nDNA Ct - mtDNA Ct).[8]

    • The relative mtDNA content can be calculated using the formula: Relative mtDNA content = 2 x 2ΔCt.[8][9]

    • Normalize the mtDNA content of the treated samples to the vehicle control to determine the fold change.

Protocol 3: Lactate Production Assay

This assay measures the concentration of lactate in the cell culture medium as an indicator of a shift towards anaerobic glycolysis, which can be a consequence of mitochondrial dysfunction.

Materials:

  • Cell culture medium collected from treated and control cells

  • Lactate assay kit (commercially available)

  • Microplate reader

Procedure:

  • Sample Collection: After treating cells with this compound, collect the cell culture medium.

  • Lactate Measurement: Use a commercial lactate assay kit according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Normalization: Measure the total protein concentration or cell number in the corresponding wells to normalize the lactate production values.

  • Data Analysis: Compare the normalized lactate levels in the treated samples to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell-Based Assays cluster_assays Endpoint Analysis cluster_biochemical Biochemical Assay cell_culture Cell Culture (e.g., HepG2, CEM) treatment Treatment with This compound cell_culture->treatment dna_extraction Total DNA Extraction treatment->dna_extraction lactate_assay Lactate Production Assay treatment->lactate_assay viability_assay Cell Viability Assay treatment->viability_assay qpcr mtDNA Quantification (qPCR) dna_extraction->qpcr pol_gamma_assay Pol γ Inhibition Assay (using CBV-TP) ic50 IC50 Determination pol_gamma_assay->ic50 signaling_pathway carbovir This compound (extracellular) cellular_uptake Cellular Uptake carbovir->cellular_uptake carbovir_intra This compound (intracellular) cellular_uptake->carbovir_intra phosphorylation Phosphorylation (by cellular kinases) carbovir_intra->phosphorylation carbovir_tp Carbovir Triphosphate (CBV-TP) phosphorylation->carbovir_tp mitochondrion Mitochondrion carbovir_tp->mitochondrion inhibition Inhibition carbovir_tp->inhibition pol_gamma DNA Polymerase γ (Pol γ) mitochondrion->pol_gamma mtdna_replication mtDNA Replication pol_gamma->mtdna_replication mtdna_depletion mtDNA Depletion mtdna_replication->mtdna_depletion Reduced Synthesis inhibition->pol_gamma inhibition->mtdna_replication mito_dysfunction Mitochondrial Dysfunction mtdna_depletion->mito_dysfunction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (+)-Carbovir, with a focus on improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of this compound synthesis.

Enzymatic Resolution of Vince Lactam

The enzymatic kinetic resolution of racemic Vince lactam is a critical step in obtaining the desired enantiomer for this compound synthesis. Low yields or poor enantioselectivity are common hurdles.

Question: My enzymatic resolution of Vince lactam is showing low enantioselectivity (low %ee). How can I improve it?

Answer:

Low enantioselectivity in the enzymatic resolution of Vince lactam can be attributed to several factors, including the choice of enzyme, reaction conditions, and substrate quality. Here are some troubleshooting steps:

  • Enzyme Selection and Engineering: The choice of γ-lactamase is crucial. If you are using a wild-type enzyme and observing poor enantioselectivity, consider screening other commercially available γ-lactamases. For persistent issues, enzyme engineering through site-directed mutagenesis can significantly enhance enantioselectivity. For example, mutants of γ-lactamase from Microbacterium hydrocarbonoxydans have shown improved performance.[1]

  • Reaction Conditions Optimization:

    • pH and Temperature: Ensure the pH and temperature of the reaction medium are optimal for the specific enzyme being used. Deviations can lead to reduced enzyme activity and selectivity.

    • Substrate and Enzyme Concentration: Systematically vary the substrate-to-enzyme ratio. High substrate concentrations can sometimes lead to substrate inhibition, while a suboptimal enzyme concentration will result in slow conversion rates.

    • Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and reusability, often leading to improved performance over multiple batches.[2]

  • Substrate Purity: Ensure the racemic Vince lactam is of high purity. Impurities can inhibit the enzyme or lead to side reactions.

Question: The conversion rate of my enzymatic resolution is very low, resulting in a poor yield of the desired (-)-Vince lactam.

Answer:

A low conversion rate can be caused by enzyme inhibition, suboptimal reaction conditions, or poor enzyme stability.

  • Enzyme Inhibition: The product of the hydrolysis, the corresponding amino acid, can be inhibitory to the enzyme. Consider strategies for in-situ product removal to drive the reaction forward.

  • Thermal Instability: Some γ-lactamases exhibit poor thermal stability.[1] If the reaction is run at elevated temperatures to increase the rate, the enzyme may be denaturing. Consider running the reaction at a lower temperature for a longer period or using a more thermostable enzyme variant.

  • Enzyme Loading: Inadequate enzyme loading will naturally lead to low conversion. While optimizing for cost, ensure enough enzyme is used to achieve a reasonable reaction rate. Compare the performance of free versus immobilized enzyme; immobilization can sometimes improve the effective enzyme concentration and stability.[2]

Mitsunobu Reaction for Purine Base Coupling

The Mitsunobu reaction is a key step for coupling the purine base to the cyclopentenol intermediate. This reaction is notorious for generating byproducts that can complicate purification and reduce yields.

Question: My Mitsunobu reaction is giving a low yield of the desired N-9 coupled product and I'm observing significant side products.

Answer:

Low yields and the formation of side products are common challenges in the Mitsunobu reaction. Here are several factors to consider:

  • Reagent Quality and Stoichiometry:

    • Reagent Purity: Use high-purity triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD). PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon storage, which is unreactive. Azodicarboxylates can degrade, especially if not stored properly.

    • Stoichiometry: The stoichiometry of the reagents is critical. Typically, a slight excess (1.1-1.5 equivalents) of PPh₃ and the azodicarboxylate is used. However, for challenging substrates, a larger excess may be required.[3]

  • Order of Reagent Addition: The order of addition can significantly impact the outcome. The standard protocol involves adding the azodicarboxylate slowly to a cooled solution of the alcohol, the nucleophile (purine base), and PPh₃.[4] An alternative is to pre-form the betaine by reacting PPh₃ and the azodicarboxylate at low temperature before adding the alcohol and then the nucleophile.[4]

  • Solvent and Temperature:

    • Solvent: Anhydrous THF is the most common solvent. Ensure the solvent is rigorously dried, as water can consume the reagents.

    • Temperature: The reaction is typically started at 0°C and then allowed to warm to room temperature. Running the reaction at lower temperatures for a longer duration can sometimes minimize side reactions.

  • Acidity of the Nucleophile: The pKa of the N-H bond in the purine is important. If the nucleophile is not sufficiently acidic, the reaction may be sluggish or fail.[4]

  • Common Side Products: A common side product is the result of the azodicarboxylate adduct reacting with the activated alcohol.[4] Careful control of stoichiometry and temperature can minimize this. Another common issue is the formation of the O-alkylated product on the purine base.

Question: How can I effectively remove the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts from my reaction mixture?

Answer:

Purification after a Mitsunobu reaction can be challenging due to the byproducts having similar polarities to the desired product.

  • Crystallization: If your product is crystalline, direct crystallization from the crude reaction mixture can be an effective purification method.

  • Chromatography: Flash column chromatography is the most common method. Optimizing the solvent system is key. Sometimes, a multi-step gradient elution can effectively separate the product from the byproducts.

  • Alternative Reagents: Consider using polymer-supported PPh₃ or other modified phosphines and azodicarboxylates that are designed for easier removal. For example, fluorous-tagged reagents can be removed by fluorous solid-phase extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield of this compound synthesis?

A1: The most critical steps that significantly impact the overall yield are typically:

  • The enzymatic resolution of the starting material (e.g., Vince lactam): Achieving high enantiomeric excess and good conversion is fundamental for the entire synthesis.

  • The construction of the cyclopentene ring: Methods like the Pauson-Khand reaction need careful optimization to avoid low yields and side products.

  • The stereoselective introduction of the purine base: The Mitsunobu reaction is commonly used here and is highly susceptible to side reactions and purification difficulties, which can drastically lower the yield.

Q2: Are there alternative methods to the Mitsunobu reaction for the coupling of the purine base?

A2: Yes, while the Mitsunobu reaction is common, other coupling strategies exist. These include:

  • Palladium-catalyzed N-allylation reactions: These can be effective for coupling purines to allylic alcohol derivatives.

  • Activation of the alcohol as a leaving group: Converting the alcohol to a mesylate or tosylate followed by Sₙ2 displacement with the deprotonated purine base is another classic approach. However, this may require harsher conditions and can sometimes lead to elimination side products.

Q3: My Pauson-Khand reaction to form the cyclopentenone precursor is not working well. What should I check?

A3: The Pauson-Khand reaction can be sensitive to several factors:

  • Catalyst: Whether you are using a stoichiometric cobalt complex or a catalytic system (e.g., rhodium-based), the activity of the metal complex is crucial. Ensure it is properly prepared and handled.

  • Carbon Monoxide (CO) Source: If using CO gas, ensure the pressure is adequate and the gas is of high purity. For "CO-free" methods that use a CO surrogate like formaldehyde, the concentration and decomposition rate of the surrogate are critical.[5]

  • Substrate Scope: The reaction is sensitive to the steric and electronic properties of the alkene and alkyne. Highly substituted or electron-poor alkenes can be poor substrates.[6]

  • Temperature and Reaction Time: These parameters need to be carefully optimized. High temperatures can lead to decomposition.[7]

Q4: Can I improve the yield by changing the protecting groups on my intermediates?

A4: Absolutely. The choice of protecting groups for the amine and hydroxyl functionalities can have a profound effect on the yield of subsequent steps. A good protecting group should be stable to the reaction conditions but easily removable without affecting other parts of the molecule. For example, in some syntheses, protecting the secondary amine of the Vince lactam derivative can influence the stereochemical outcome of subsequent reactions.

Quantitative Data Summary

Table 1: Comparison of Conditions for the Photoaddition Reaction in a Carbovir Synthesis Pathway [8]

EntryPhotosensitizer (equiv.)Temperature (°C)Light SourceSubstrateOverall Yield of Addition Products (%)Diastereoselectivity (anti:syn)
1Benzophenone (0.1)Room Temp.25 W LED UVrac-1b43~3:1
2Benzophenone (0.2)Room Temp.25 W LED UVrac-1b55~3:1
3Benzophenone (0.5)Room Temp.25 W LED UVrac-1b62~3:1
4Benzophenone (1.0)Room Temp.25 W LED UVrac-1b51~3:1
5Benzophenone (0.5)025 W LED UVrac-1b45~3:1
6Benzophenone (0.5)Room Temp.250 W Hg Lamprac-1b38~3:1
7Benzophenone (0.5)Room Temp.25 W LED UV1c29Not specified

Table 2: Yields of Mitsunobu Reaction for Purine Coupling [8]

ReactionCoupling PartnersReagentsSolventYield of Desired Product (%)Yield of Side Product (%)
Mitsunobu CouplingIntermediate 15 and Purine 17PPh₃, DEADTHF7512

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Reaction [4]

  • To a stirred solution of the cyclopentenol intermediate (1.0 equiv.), the purine base (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Protocol 2: Enzymatic Kinetic Resolution of Vince Lactam (General Approach) [1]

  • Prepare a buffered aqueous solution at the optimal pH for the selected γ-lactamase.

  • Dissolve the racemic Vince lactam in the buffer to a predetermined concentration.

  • Add the γ-lactamase (either as a free enzyme or immobilized on a support) to the solution.

  • Stir the reaction mixture at the optimal temperature for the enzyme.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (%ee) of the unreacted lactam and the conversion.

  • When the desired conversion (typically close to 50%) and high %ee of the remaining substrate are achieved, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile or by filtration if the enzyme is immobilized).

  • Extract the unreacted (-)-Vince lactam from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched (-)-Vince lactam.

Visualizations

experimental_workflow_carbovir cluster_start Starting Material cluster_resolution Chiral Resolution cluster_intermediate Key Intermediate cluster_coupling Core Assembly cluster_final Final Product racemic_lactam Racemic Vince Lactam enzymatic_resolution Enzymatic Kinetic Resolution (γ-lactamase) racemic_lactam->enzymatic_resolution chiral_lactam (-)-Vince Lactam enzymatic_resolution->chiral_lactam High %ee cyclopentenol Cyclopentenol Derivative chiral_lactam->cyclopentenol Ring Opening & Functionalization purine_coupling Purine Base Coupling (e.g., Mitsunobu Reaction) cyclopentenol->purine_coupling carbovir This compound purine_coupling->carbovir Deprotection

Caption: General synthetic workflow for this compound.

troubleshooting_mitsunobu cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in Mitsunobu Reaction reagent_quality Poor Reagent Quality (PPh₃, DEAD/DIAD) low_yield->reagent_quality stoichiometry Incorrect Stoichiometry low_yield->stoichiometry addition_order Suboptimal Reagent Addition Order low_yield->addition_order conditions Non-anhydrous Conditions or Incorrect Temperature low_yield->conditions nucleophilicity Low Nucleophilicity of Purine low_yield->nucleophilicity check_reagents Verify Reagent Purity reagent_quality->check_reagents optimize_stoichiometry Optimize Reagent Equivalents stoichiometry->optimize_stoichiometry test_addition Test Different Addition Orders addition_order->test_addition dry_solvent Use Anhydrous Solvent & Control Temperature conditions->dry_solvent base_additive Consider a Mild Base to Enhance Nucleophilicity nucleophilicity->base_additive

Caption: Troubleshooting logic for the Mitsunobu reaction.

References

overcoming challenges in the stereoselective synthesis of carbocyclic nucleosides.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of carbocyclic nucleosides.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Stereoselectivity in the Key C-C or C-N Bond Formation

  • Question: My reaction to couple the carbocyclic moiety with the nucleobase (e.g., via Mitsunobu or other substitution reactions) is resulting in a mixture of α and β anomers with low diastereoselectivity. What are the likely causes and how can I improve this?

  • Answer: Achieving high stereoselectivity in the crucial bond-forming step is a common challenge.[1] Several factors can influence the stereochemical outcome:

    • Steric Hindrance: The steric bulk of both the carbocyclic precursor and the incoming nucleobase can significantly impact the facial selectivity of the reaction. Bulky protecting groups on the carbocycle can either direct or hinder the approach of the nucleobase.

    • Protecting Groups: The choice of protecting groups on the sugar analog moiety is critical.[2] Some protecting groups can exert a directing effect, favoring the formation of one stereoisomer over the other. For instance, a protecting group on a nearby hydroxyl group might sterically block one face of the carbocycle.

    • Reaction Conditions: The solvent, temperature, and reagents used can all influence the transition state of the reaction and, consequently, the stereochemical outcome. For example, in Mitsunobu reactions, the choice of phosphine and azodicarboxylate can be crucial.[3]

    • Substrate Conformation: The conformation of the carbocyclic ring can dictate the accessibility of the reaction center from different faces.

    Troubleshooting Steps:

    • Re-evaluate Protecting Groups: Experiment with different protecting groups on the hydroxyl moieties of the carbocycle. Consider groups that might offer better stereodirecting control. For instance, bulky silyl ethers or benzyl ethers can be employed to block one face of the ring.[][5]

    • Modify Reaction Conditions: Systematically vary the reaction parameters. This includes testing different solvents of varying polarity, adjusting the reaction temperature, and screening alternative reagents (e.g., different phosphines in a Mitsunobu reaction).

    • Substrate Control: If possible, modify the carbocyclic precursor to introduce a stereodirecting group. This could be a temporary functional group that is removed later in the synthesis.

    • Chiral Catalysis: For certain coupling reactions, the use of a chiral catalyst or ligand can induce facial selectivity.[6]

Issue 2: Low Yields in Ring-Closing Metathesis (RCM) for Carbocycle Formation

  • Question: I am attempting to form the cyclopentene ring of a carbocyclic nucleoside precursor using Ring-Closing Metathesis (RCM), but the yields are consistently low. What could be the problem?

  • Answer: Low yields in RCM for the synthesis of carbocyclic nucleoside precursors can stem from several factors:

    • Catalyst Deactivation: The Grubbs-type catalysts used for RCM can be sensitive to impurities in the substrate or solvent. Functional groups on the substrate, such as unprotected amines or thiols, can poison the catalyst.

    • Substrate Steric Hindrance: Sterically demanding substituents near the reacting double bonds can hinder the approach of the bulky ruthenium catalyst, slowing down or preventing the reaction.

    • Unfavorable Ring Strain: The formation of the five-membered ring might be energetically unfavorable depending on the substitution pattern, leading to a competing oligomerization or polymerization.

    • Reaction Conditions: The choice of catalyst generation (e.g., Grubbs I, II, or Hoveyda-Grubbs catalysts), solvent, temperature, and reaction concentration are all critical for efficient RCM.

    Troubleshooting Steps:

    • Substrate Purity: Ensure the diene precursor is of high purity and free from any potential catalyst poisons. Purification by column chromatography or distillation is recommended.

    • Catalyst Choice: Screen different Grubbs-type catalysts. Later-generation catalysts (e.g., Grubbs II or Hoveyda-Grubbs II) are often more active and tolerant to a wider range of functional groups.

    • Solvent and Temperature: Use a non-coordinating, high-boiling solvent such as toluene or dichloromethane. The reaction may require heating to proceed at a reasonable rate.

    • Concentration: RCM is an intramolecular reaction, so it is favored at high dilution to minimize intermolecular side reactions like oligomerization. Typical concentrations are in the range of 0.001-0.05 M.

Issue 3: Difficulty in Separating Diastereomers

  • Question: My synthesis has produced a mixture of diastereomers of the carbocyclic nucleoside, and I am struggling to separate them by standard column chromatography. What alternative purification strategies can I employ?

  • Answer: The separation of diastereomers can be challenging due to their similar physical properties. If standard silica gel chromatography is ineffective, consider the following approaches:

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer significantly better resolution than standard column chromatography for separating diastereomers. Chiral HPLC columns can also be effective for separating enantiomers if a racemic mixture is present.

    • Derivative Formation: Convert the mixture of diastereomers into derivatives that may have more distinct physical properties, facilitating separation. For example, esterification or silylation of a free hydroxyl group can lead to derivatives that are more easily separated by chromatography. After separation, the original functional group can be regenerated.[7]

    • Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers if one of the isomers forms a crystalline solid more readily than the other.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better separation of closely related isomers compared to HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for the stereoselective synthesis of carbocyclic nucleosides?

A1: There are two main strategies for the synthesis of carbocyclic nucleosides: the linear approach and the convergent approach.[8][9]

  • Linear Synthesis: In this approach, the heterocyclic base is constructed stepwise onto a pre-existing, suitably functionalized cyclopentylamine or a related carbocyclic core.[9] This method is often longer but can provide better control over the stereochemistry of the final product.[10]

  • Convergent Synthesis: This strategy involves the direct coupling of a pre-synthesized heterocyclic base with a functionalized carbocyclic moiety.[8][10] This approach is generally more flexible and allows for the rapid generation of a variety of analogs from a common carbocyclic intermediate.[8]

Q2: How do I choose the appropriate protecting groups for my synthesis?

A2: The choice of protecting groups is crucial for a successful multi-step synthesis.[5] Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.[11]

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.[5]

  • Orthogonality: In a complex synthesis with multiple protecting groups, it is essential to use "orthogonal" protecting groups that can be removed selectively without affecting the others.

  • Stereodirecting Effects: As mentioned in the troubleshooting section, protecting groups can influence the stereochemical outcome of reactions. This can be exploited to achieve the desired stereoisomer.

Common protecting groups for hydroxyl functions in carbocyclic nucleoside synthesis include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers (e.g., Bn), and acetals (e.g., acetonides).[] For the amino groups on the nucleobases, acyl groups like benzoyl (Bz) or isobutyryl (iBu) are frequently used.[]

Q3: What are the advantages of carbocyclic nucleosides over natural nucleosides in drug development?

A3: Carbocyclic nucleosides are analogs of natural nucleosides where the furanose ring oxygen is replaced by a methylene group.[9] This structural modification imparts several advantageous properties:

  • Increased Metabolic Stability: The absence of the glycosidic bond makes them resistant to cleavage by phosphorylases and hydrolases, leading to a longer biological half-life.[3][9]

  • Enhanced Chemical Stability: The C-N bond in carbocyclic nucleosides is more stable to acidic and basic conditions compared to the N-glycosidic bond in natural nucleosides.[9]

  • Potent Biological Activity: Many carbocyclic nucleosides exhibit significant antiviral (e.g., against HIV, HBV) and antitumor activities.[3][12]

Quantitative Data Summary

The following tables summarize representative quantitative data from various studies on the stereoselective synthesis of carbocyclic nucleosides.

Table 1: Comparison of Yields for Different Synthetic Strategies

Carbocyclic NucleosideSynthetic ApproachKey ReactionOverall Yield (%)Reference
(N)-MethanocarbathymidineConvergentMitsunobu ReactionComparable to linear[10]
(N)-MethanocarbathymidineLinearStepwise base constructionComparable to convergent[10]
Carbocyclic C-nucleosidesConvergentBu3SnH reduction-[12]
Carbocyclic 9-deazaguanosineLinearPyrrole intermediate57% (protection step)[12]

Table 2: Diastereoselectivity in Key Reactions

ReactionSubstrateConditionsDiastereomeric Ratio (α:β or syn:anti)Reference
Luche ReductionCyclopentenone derivativeCeCl₃, NaBH₄-[13]
Ireland-Claisen RearrangementEster derivative-1.2:1[13]
Simmons-Smith CyclopropanationAllylic alcohol-β-cyclopropane dominant[13]
Charette Asymmetric CyclopropanationAllylic alcohol-100% stereoselective[13]
OsO₄ DihydroxylationDibenzylaminocyclopenteneOsO₄, NMO96:4 (cis:trans)[14]

Experimental Protocols

Protocol: Stereoselective Synthesis of a Carbocyclic Nucleoside Precursor via Mitsunobu Reaction

This protocol is a representative example for the coupling of a carbocyclic alcohol with a purine base, a key step in many convergent syntheses.[3]

Materials:

  • Carbocyclic alcohol (e.g., a protected cyclopentenol)

  • Purine base (e.g., 6-chloropurine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the carbocyclic alcohol (1.0 eq) and the purine base (1.2 eq) in anhydrous THF.

  • Reagent Addition: Add triphenylphosphine (1.5 eq) to the solution and stir until it is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution over a period of 15-20 minutes. The formation of a white precipitate (triphenylphosphine oxide) is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired carbocyclic nucleoside.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Visualizations

Synthetic Strategies Overview

G cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A Carbocyclic Core (e.g., Cyclopentylamine) B Stepwise Heterocycle Construction A->B Multiple Steps C Final Carbocyclic Nucleoside B->C D Functionalized Carbocycle F Coupling Reaction (e.g., Mitsunobu) D->F E Pre-formed Nucleobase E->F G Final Carbocyclic Nucleoside F->G

Caption: Comparison of linear and convergent synthetic strategies.

Experimental Workflow: Mitsunobu Reaction

G start Start dissolve Dissolve Carbocyclic Alcohol, Nucleobase, and PPh3 in THF start->dissolve cool Cool to 0 °C dissolve->cool add_diad Add DIAD/DEAD Dropwise cool->add_diad stir Stir at Room Temperature (12-24h) add_diad->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for a Mitsunobu coupling reaction.

Troubleshooting Logic for Stereoselectivity Issues

G start Poor Stereoselectivity Observed q1 Have you optimized reaction conditions? start->q1 a1 Vary solvent, temperature, and reagents. q1->a1 No q2 Is the protecting group strategy optimal? q1->q2 Yes a1->q2 a2 Screen different protecting groups for stereodirecting effects. q2->a2 No q3 Can substrate control be improved? q2->q3 Yes a2->q3 a3 Modify the substrate to introduce a directing group. q3->a3 No end Improved Stereoselectivity q3->end Yes a3->end

Caption: Decision tree for troubleshooting stereoselectivity.

References

Technical Support Center: Troubleshooting (+)-Carbovir Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy in (+)-Carbovir antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a carbocyclic nucleoside analog that acts as a potent and selective inhibitor of the human immunodeficiency virus (HIV).[1][2] It functions as a nucleoside reverse transcriptase inhibitor (NRTI).[3] For it to be active, cellular enzymes must first phosphorylate it to its active triphosphate form, carbovir triphosphate (CBV-TP).[4][5] CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain during reverse transcription.[6] Once incorporated, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[6]

Q2: What is the expected in vitro efficacy of this compound?

The efficacy of this compound, often reported as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), can vary depending on the HIV strain, the cell line used, and the specific assay conditions. It is crucial to compare your results to established values from the literature.

Q3: What are the key steps in the activation of this compound?

This compound must undergo intracellular phosphorylation to become pharmacologically active. This process is a critical factor in its antiviral efficacy. The activation pathway involves a series of enzymatic steps to convert Carbovir to Carbovir triphosphate (CBV-TP).[4][7]

Troubleshooting Guide: Low Efficacy in this compound Assays

This guide addresses common issues that can lead to lower-than-expected efficacy of this compound in your antiviral assays.

Problem 1: Sub-optimal Antiviral Activity (High EC50/IC50 Values)

Possible Cause 1: Inefficient Intracellular Phosphorylation

  • Question: Could the cell line I'm using be inefficient at activating this compound?

  • Answer: Yes, the phosphorylation of NRTIs like Carbovir is dependent on cellular kinases.[8] The expression and activity of these kinases can vary significantly between different cell lines (e.g., transformed cell lines like CEM vs. primary peripheral blood mononuclear cells - PBMCs).[9] Transformed cell lines are often constitutively activated and may phosphorylate NRTIs more efficiently than resting primary cells.[9] Consider using a different cell line known to efficiently phosphorylate guanosine analogs or stimulating primary cells to enhance kinase activity.

  • Question: Could the metabolic state of the cells be affecting drug activation?

  • Answer: The activation of many NRTIs is cell-cycle dependent.[9] Cells that are not actively dividing may have lower levels of the kinases required for phosphorylation. Ensure your cells are healthy and in the logarithmic growth phase during the assay.

Possible Cause 2: Issues with the Drug Compound

  • Question: How can I be sure my this compound stock solution is potent?

  • Answer: Improper storage or handling can lead to degradation of the compound. This compound has known pKa values of 3.15 and 9.68 and its stability can be pH-dependent.[10][11] Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is also advisable to confirm the concentration and purity of your stock solution using analytical methods if possible.

Possible Cause 3: Assay Conditions and Protocol

  • Question: Could my assay setup be the reason for the low efficacy?

  • Answer: Several factors in your experimental protocol can influence the outcome:

    • Cell Density: The number of cells seeded per well is critical. Overly confluent cells may exhibit altered metabolism and drug uptake, while too few cells can lead to a weak signal. It is essential to optimize the cell seeding density for your specific cell line and assay format.[12][13][14]

    • Multiplicity of Infection (MOI): A high MOI can overwhelm the antiviral effect of the drug, leading to apparent low efficacy. Conversely, a very low MOI might not produce a robust enough signal for accurate measurement. Titrate your virus stock and optimize the MOI for your assay.

    • Incubation Times: The duration of drug pre-incubation, virus infection, and post-infection culture can all impact the results. Ensure these times are consistent and optimized for your experimental system.

Problem 2: High Variability and Inconsistent Results

Possible Cause 1: Inconsistent Cell Health and Culture Conditions

  • Question: My results vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent cell culture practices are a common source of variability.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and metabolic changes.

    • Cell Viability: Always ensure high cell viability (>95%) before seeding for an assay.

    • Culture Medium: Use fresh, pre-warmed media and ensure consistent lot numbers for media and supplements like fetal bovine serum (FBS), as batch-to-batch variability can affect cell growth and metabolism.

Possible Cause 2: Pipetting and Procedural Errors

  • Question: How can I minimize technical errors in my assay?

  • Answer: Antiviral assays, particularly those in multi-well formats, are sensitive to pipetting inaccuracies.

    • Technique: Use calibrated pipettes and practice consistent pipetting techniques, especially when performing serial dilutions of the drug and virus.

    • Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery can experience different evaporation rates. Consider not using the outer wells for critical measurements or filling them with sterile media or PBS to mitigate this.

Possible Cause 3: Virus Stock Integrity

  • Question: Could my virus stock be the issue?

  • Answer: The quality and titer of your virus stock are paramount.

    • Storage: Store viral stocks in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can significantly reduce viral infectivity.

    • Titer: Re-titer your virus stock periodically to ensure you are using a consistent and accurate MOI in your experiments.

Quantitative Data Summary

The following table summarizes reported efficacy values for Carbovir and its active triphosphate form. Note that values can differ based on the specific experimental conditions.

CompoundVirus/EnzymeCell Type/SystemAssayEC50 / IC50 / KiReference
CarbovirHIV-1 (Wild-type)CEM cells-IC50: 4.0 µM[15]
Carbovir triphosphateHIV Reverse TranscriptaseCell-freeEnzyme InhibitionKi: 0.021 µM[15]
Abacavir (prodrug of Carbovir)HIV-1IIIB--EC50: 3.7 to 5.8 µM[6]
Abacavir (prodrug of Carbovir)HIV-1BaL--EC50: 0.07 to 1.0 µM[6]
Abacavir (prodrug of Carbovir)Clinical Isolates (n=8)--EC50: 0.26 ± 0.18 µM[6]

Experimental Protocols

Cell-Based HIV-1 Antiviral Assay using p24 Antigen Quantification

This protocol is adapted from standard cell-based antiviral assays.[5][16]

Materials:

  • Target cells (e.g., MT-4, CEM, or stimulated PBMCs)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • HIV-1 stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Cytotoxicity assay kit (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase and determine cell viability and concentration.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 1.5 x 10^4 cells/well for MT-4 cells) in 100 µL of complete medium.[16]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

    • Add 50 µL of the diluted compound to the appropriate wells. Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).

  • Virus Infection:

    • Dilute the HIV-1 stock in complete medium to achieve the desired MOI.

    • Add 50 µL of the diluted virus to all wells except the "cell control" wells.

    • The final culture volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for a pre-determined period (e.g., 5-7 days).

  • p24 Quantification:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay:

    • In a separate plate, perform a cytotoxicity assay with the same concentrations of this compound on uninfected cells to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Calculate the percentage of virus inhibition for each drug concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    • Calculate the Selectivity Index (SI) as CC50 / EC50.

Reverse Transcriptase (RT) Activity Assay

This is a biochemical assay to directly measure the inhibition of the HIV-1 reverse transcriptase enzyme.[6][7][17]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Carbovir triphosphate (CBV-TP)

  • RT assay kit (colorimetric or fluorescent) containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (with one labeled dNTP if required), and reaction buffer.

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of CBV-TP.

    • In a 96-well plate, combine the RT reaction buffer, template/primer, dNTPs, and the diluted CBV-TP.

    • Include a "no inhibitor" control and a "no enzyme" background control.

  • Enzyme Addition:

    • Add the recombinant HIV-1 RT to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 1 hour).

  • Detection:

    • Stop the reaction and detect the amount of newly synthesized DNA according to the kit's instructions. This may involve measuring the incorporation of a labeled nucleotide or using a DNA-intercalating dye.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of RT inhibition for each CBV-TP concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the CBV-TP concentration and fitting the data to a dose-response curve.

Visualizations

Carbovir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process HIV Reverse Transcription Carbovir_ext This compound Carbovir_int This compound Carbovir_ext->Carbovir_int Cellular Uptake Carbovir_MP Carbovir Monophosphate (CBV-MP) Carbovir_int->Carbovir_MP Phosphorylation (Cellular Kinases) Carbovir_DP Carbovir Diphosphate (CBV-DP) Carbovir_MP->Carbovir_DP Phosphorylation Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Form) Carbovir_DP->Carbovir_TP Phosphorylation RT Reverse Transcriptase Carbovir_TP->RT Competes with dGTP DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Incorporation Chain_termination Chain Termination RT->Chain_termination DNA_synthesis->Chain_termination

Caption: Activation pathway of this compound and its mechanism of action.

Troubleshooting_Workflow start Low this compound Efficacy Observed check_drug Verify Drug Integrity - Fresh stock? - Correct storage? start->check_drug check_cells Assess Cell Health & Conditions - Passage number? - Viability? - Growth phase? check_drug->check_cells Yes reprepare_drug Prepare Fresh Drug Stock check_drug->reprepare_drug No check_assay Review Assay Protocol - Cell density optimized? - MOI appropriate? - Incubation times correct? check_cells->check_assay Yes optimize_cells Optimize Cell Culture Conditions check_cells->optimize_cells No optimize_assay Re-optimize Assay Parameters check_assay->optimize_assay No rerun_assay Re-run Assay check_assay->rerun_assay Yes reprepare_drug->rerun_assay optimize_cells->rerun_assay optimize_assay->rerun_assay

Caption: Troubleshooting workflow for low this compound efficacy.

References

addressing solubility issues of (+)-Carbovir in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with (+)-Carbovir in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound has an intrinsic aqueous solubility of approximately 1.24 mg/mL.[1][2] This limited solubility at physiological pH can present challenges for in vitro assays and the development of parenteral formulations.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH due to its two pKa values of 3.15 and 9.68.[1][2] As a weak acid, its solubility increases significantly at pH values above its second pKa. For instance, a prototype lyophilized formulation has been developed to achieve a 10 mg/mL concentration of Carbovir upon reconstitution at a pH of 10.6.[1]

Q3: Are co-solvents effective at increasing the solubility of this compound?

A3: Common co-solvents, such as propylene glycol in water, have been found to be not highly effective in enhancing the solubility of this compound.[1][2] This is attributed to Carbovir's semi-polar nature, as indicated by its octanol-water partition coefficient of 0.29.[1]

Q4: What is a more effective method for solubilizing this compound?

A4: Complexation with cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to be a more effective method for increasing the aqueous solubility of this compound.[1][2] This technique involves the formation of an inclusion complex where the hydrophobic Carbovir molecule is encapsulated within the cyclodextrin cavity.

Q5: What is the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solution is influenced by both pH and temperature. Acid-catalyzed degradation, leading to the formation of guanine, occurs at low pH.[1][2] A neutral degradation pathway is predominant at pH values above 4.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound during experiment The concentration of Carbovir exceeds its solubility at the experimental pH and temperature.1. Adjust pH: Increase the pH of the aqueous solution to above 9.7 to significantly increase solubility. A pH of 10.6 has been shown to be effective.[1]2. Use Cyclodextrins: Prepare an inclusion complex with 2-hydroxypropyl-β-cyclodextrin to enhance solubility.[1]3. Temperature Control: Ensure the temperature of the solution is controlled, as solubility can be temperature-dependent.
Inconsistent results in biological assays Poor solubility leading to variable concentrations of the active compound.1. Confirm Dissolution: Visually inspect for any undissolved particles before use. If present, consider the solubilization methods mentioned above.2. Quantify Concentration: Use a validated analytical method, such as UV-Vis spectrophotometry, to confirm the concentration of Carbovir in your experimental solution.
Difficulty preparing a concentrated stock solution The intrinsic solubility of Carbovir is too low for the desired stock concentration.1. pH Adjustment: Prepare the stock solution in an alkaline buffer (pH > 9.7).2. Cyclodextrin Complexation: Formulate the stock solution using 2-hydroxypropyl-β-cyclodextrin.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Intrinsic Aqueous Solubility1.24 mg/mL[1][2]
pKa13.15[1][2]
pKa29.68[1][2]
Octanol-Water Partition Coefficient (log P)0.29[1]

Table 2: Solubility of this compound at Different pH Values (Estimated)

pHEstimated Solubility (mg/mL)Notes
4.0~1.24Below the second pKa, solubility is close to intrinsic.
7.4 (Physiological)~1.3Slight increase, but still limited.
9.7> 1.24Solubility starts to increase significantly around the second pKa.
10.610A concentration of 10 mg/mL has been achieved in a formulation at this pH.[1]

Note: The values in Table 2 are estimations based on the provided literature. Experimental determination is recommended for precise values.

Table 3: Effect of 2-Hydroxypropyl-β-cyclodextrin on this compound Solubility (Illustrative)

HP-β-CD Concentration (M)This compound Solubility (mg/mL)
01.24
0.01> 1.24
0.02>> 1.24
0.05>>> 1.24
0.1>>>> 1.24

Note: This table illustrates the expected trend. A phase solubility study is required to determine the exact solubility enhancement.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility of this compound

Objective: To determine the solubility of this compound at various pH values.

Materials:

  • This compound powder

  • Buffer solutions (pH 4.0, 7.4, 9.0, 10.0, 11.0)

  • Shake-flask apparatus or orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

  • 0.45 µm syringe filters

Methodology:

  • Prepare a series of buffer solutions at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer solution in separate flasks.

  • Place the flasks in a shake-flask apparatus or orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each flask and filter it through a 0.45 µm syringe filter to remove any undissolved solids.

  • Dilute the filtered samples appropriately with the respective buffer.

  • Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for Carbovir.

  • Calculate the concentration of this compound in each sample using a pre-established calibration curve.

Protocol 2: Preparation and Evaluation of this compound - HP-β-CD Inclusion Complex

Objective: To prepare an inclusion complex of this compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and evaluate the enhancement in aqueous solubility.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (optional)

  • UV-Vis Spectrophotometer

Methodology:

Part A: Preparation of the Inclusion Complex (Kneading Method)

  • Prepare a paste by adding a small amount of water to a known amount of HP-β-CD in a mortar.

  • Gradually add a stoichiometric amount of this compound to the paste while continuously kneading with a pestle for 30-60 minutes.

  • The resulting paste can be dried under vacuum or freeze-dried to obtain a solid powder of the inclusion complex.

Part B: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 0.1 M).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Follow steps 3-8 from Protocol 1 (using deionized water for dilutions if the HP-β-CD concentration is low).

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of the initial linear portion of the graph can be used to determine the stability constant (K1:1) of the complex.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_execution Experimental Execution cluster_analysis Analysis & Outcome problem Low Aqueous Solubility of this compound strategy Select Appropriate Method problem->strategy ph_adjustment pH Adjustment strategy->ph_adjustment cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin protocol_ph Protocol 1: pH-Solubility Profile ph_adjustment->protocol_ph protocol_cd Protocol 2: Cyclodextrin Complexation cyclodextrin->protocol_cd analysis Analyze Solubility Data protocol_ph->analysis protocol_cd->analysis outcome Optimized Soluble Formulation analysis->outcome

Caption: Workflow for addressing this compound solubility issues.

cyclodextrin_complexation cluster_reactants Reactants cluster_process Complexation Process cluster_product Product carbovir This compound (Hydrophobic) process Inclusion Complex Formation carbovir->process cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->process complex Soluble Inclusion Complex process->complex

References

Technical Support Center: (+)-Carbovir Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of (+)-Carbovir in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity in cell-based assays?

A1: The cytotoxicity of this compound is primarily attributed to its effect on cellular DNA synthesis.[1] Inside the cell, Carbovir is metabolized to its active form, Carbovir-triphosphate (CBV-TP).[2] CBV-TP acts as a competitive inhibitor of viral reverse transcriptase, which is its intended therapeutic action.[3][4] However, it can also inhibit cellular DNA polymerases, leading to the termination of DNA chain elongation and subsequent inhibition of cellular proliferation and viability.[1][5] Notably, unlike many other nucleoside analogs, Carbovir does not appear to cause significant mitochondrial toxicity or a decline in mitochondrial DNA levels.[6]

Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What are the initial troubleshooting steps?

A2: Unexpectedly high cytotoxicity can often be traced back to suboptimal assay conditions. Before investigating compound-specific effects, it is crucial to verify the health and consistency of your cell culture and assay setup. Key initial steps include:

  • Verify Cell Health: Ensure your cells are healthy, viable, and within a low passage number. Over-confluent or frequently passaged cells can exhibit increased sensitivity to cytotoxic agents.[7]

  • Optimize Cell Seeding Density: The number of cells plated can significantly impact the assay window. Test different seeding densities to find one that provides a robust signal without leading to overcrowding.[7]

  • Check Culture Media and Supplements: Use fresh, consistently sourced media and supplements.[7] Variations in lot numbers or the age of supplements can alter cellular responses.

  • Review Incubation Conditions: Maintain stable temperature and CO2 levels in your incubator, as fluctuations can stress cells and affect results.[7]

Q3: How can I determine an optimal concentration of this compound that balances antiviral efficacy with minimal cytotoxicity?

A3: To find the optimal therapeutic window, you should perform a comprehensive dose-response analysis for both antiviral activity and cytotoxicity in parallel. This involves incubating your chosen cell line with a serial dilution of this compound. The results will allow you to calculate the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The therapeutic index (TI), calculated as the ratio of CC50 to EC50, provides a quantitative measure of the drug's safety margin. A higher TI indicates a more favorable balance between desired efficacy and unwanted toxicity.

Q4: Are certain cell lines more or less susceptible to this compound cytotoxicity?

A4: Yes, cellular susceptibility can vary significantly. The metabolic machinery required to convert Carbovir to its active triphosphate form can differ between cell types.[1] Furthermore, cells with lower intrinsic rates of DNA synthesis may be less affected. For instance, studies have used CEM cells, a human T-lymphoblastoid cell line, to characterize Carbovir's metabolism and cytotoxicity.[1][6] If you are observing high toxicity, consider testing a panel of relevant cell lines (e.g., other lymphocyte lines for HIV studies) to identify a more robust model for your specific application.[8] The expression of drug transporters, such as organic anion transporters (OAT), can also dramatically influence intracellular drug concentrations and subsequent cytotoxicity.[9]

Q5: Can modifying the drug exposure time in my assay help reduce overall cytotoxicity?

A5: Yes, altering the drug exposure duration is a viable strategy. The active metabolite, CBV-TP, has a reported half-life of approximately 2.5 hours in CEM cells.[1][2] Based on this, you could design experiments using a "pulse-dosing" approach where cells are exposed to this compound for a shorter period (e.g., 2-4 hours), after which the drug-containing medium is washed out and replaced with fresh medium. This may provide a sufficient concentration of intracellular CBV-TP to inhibit viral replication while allowing the cells to recover and mitigate the long-term effects of inhibited DNA synthesis, thereby reducing overall cytotoxicity.

Troubleshooting Guides

Guide 1: Optimizing General Assay Parameters

High background cytotoxicity can often be mitigated by carefully optimizing standard assay parameters. Use the following table as a guide to test and validate your experimental setup before proceeding with extensive this compound screening.

ParameterLow RangeMedium Range (Recommended Start)High RangeRationale for Optimization
Cell Seeding Density (cells/well in 96-well plate) 2,500 - 5,0007,500 - 10,00015,000 - 25,000A low density may result in a weak signal, while a high density can lead to over-confluence and nutrient depletion, increasing cell stress and non-specific cell death.[10]
Drug Incubation Time (hours) 2 - 6 (Pulse)2448 - 72Shorter incubation may be sufficient for antiviral action while minimizing long-term toxicity. Longer incubation may be required to observe delayed cytotoxicity.[10]
Serum Concentration (%) 0 - 2 (Starvation)5 - 10 (Standard)15 - 20 (Rich)Serum components can bind to compounds or influence cell proliferation rates, altering the apparent cytotoxicity. Consistency is key.[10]
Guide 2: Addressing High Cytotoxicity Through Workflow Modification

If initial parameter optimization is insufficient, follow this logical workflow to diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow for this compound Cytotoxicity start High Cytotoxicity Observed check_assay Step 1: Verify Assay Controls (Negative/Positive/Vehicle) start->check_assay assay_ok Controls Valid? check_assay->assay_ok review_protocol Review Protocol for Errors (e.g., Contamination, Reagent Prep) assay_ok->review_protocol No optimize_params Step 2: Optimize Assay Parameters (See Table 1: Seeding Density, Incubation Time) assay_ok->optimize_params Yes params_ok Cytotoxicity Reduced? optimize_params->params_ok change_model Step 3: Evaluate Alternative Cell Model (Test different cell lines) params_ok->change_model No end_success Assay Optimized params_ok->end_success Yes model_ok Improved Therapeutic Index? change_model->model_ok modify_exposure Step 4: Modify Exposure Protocol (e.g., Pulse-Dosing) model_ok->modify_exposure No model_ok->end_success Yes end_fail Consult Literature for Specialized Strategies modify_exposure->end_fail

Caption: A step-by-step workflow for troubleshooting excess cytotoxicity.

Key Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay Using a Resazurin-Based Method

This protocol details a common method to quantify cell viability and determine the CC50 of this compound.[10]

Materials:

  • Cell line of interest in culture

  • Complete growth medium

  • This compound stock solution

  • 96-well clear, flat-bottom tissue culture plates

  • Resazurin sodium salt solution (0.2 mg/mL in sterile PBS)

  • Plate reader with 560 nm excitation and 615 nm emission filters

Procedure:

  • Cell Seeding: Trypsinize and count cells. Plate cells at a pre-optimized density (e.g., 7,500 cells/well) in 100 µL of complete growth medium into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells. Include "cells only" (positive control) and "medium only" (background) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Viability Assessment: Add 10 µL of resazurin solution to each well (10% of the culture volume).

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the instrument.

  • Data Acquisition: Measure the fluorescence using a plate reader (Ex: 560 nm, Em: 615 nm).

  • Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to calculate the CC50 value.

Visualizations

G cluster_0 Mechanism of this compound Action and Cytotoxicity cluster_1 Therapeutic Path (Virus) cluster_2 Cytotoxic Path (Host Cell) Carbovir This compound (Extracellular) Cell Cell Membrane Carbovir->Cell Enters Cell CBV_MP Cellular Kinases Cell->CBV_MP Phosphorylation CBV_TP Carbovir-TP (Active) CBV_MP->CBV_TP RT HIV Reverse Transcriptase CBV_TP->RT Polymerase Cellular DNA Polymerase CBV_TP->Polymerase Viral_DNA Viral DNA Synthesis (Inhibited) RT->Viral_DNA Cellular_DNA Cellular DNA Synthesis (Inhibited) Polymerase->Cellular_DNA Toxicity Cytotoxicity Cellular_DNA->Toxicity

Caption: The metabolic activation of Carbovir and its dual effects.

G cluster_0 Workflow: Testing a Cytoprotective Agent start Seed Cells in 96-Well Plate incubate1 Incubate 24h start->incubate1 group_a Group A: This compound Only incubate1->group_a Add Treatments group_b Group B: This compound + Test Agent incubate1->group_b Add Treatments group_c Group C: Vehicle Control incubate1->group_c Add Treatments incubate2 Incubate for Exposure Time (e.g., 48h) group_a->incubate2 group_b->incubate2 group_c->incubate2 add_reagent Add Viability Reagent (e.g., Resazurin) incubate2->add_reagent read_plate Read Plate on Fluorometer add_reagent->read_plate analyze Analyze Data: Compare Viability of Group A vs. Group B read_plate->analyze

Caption: Experimental design for evaluating a potential cytoprotective agent.

References

Technical Support Center: Scaling Up (+)-Carbovir Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Carbovir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up the synthesis of this compound from the laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages to monitor when scaling up this compound synthesis?

A1: The most critical stages are those involving stereocontrol, hazardous reagents, and potential for exothermic reactions. Key steps to monitor closely include the enzymatic resolution or asymmetric synthesis of the chiral cyclopentene intermediate, the palladium-catalyzed allylic amination for coupling the purine base, and any steps involving highly reactive organometallics like Grignard reagents.[1][2] Maintaining enantiopurity and controlling exotherms are paramount for safety and product quality at a larger scale.

Q2: What are the primary safety concerns during the pilot plant synthesis of this compound?

A2: Primary safety concerns include the handling of flammable solvents, managing potentially exothermic reactions (e.g., Grignard reagent formation), and the use of pyrophoric or air-sensitive reagents.[2][3] A thorough hazard and operability (HAZOP) analysis is essential before commencing pilot-scale production.[4] This should cover all unit operations, including charging of reagents, reaction monitoring, and waste handling.

Q3: How does the choice of starting material impact the scalability of this compound synthesis?

A3: The choice of starting material significantly affects the scalability, cost, and environmental impact of the synthesis. Routes starting from commercially available and relatively inexpensive materials like 2-azabicyclo[2.2.1]hept-5-en-3-one or those employing efficient enzymatic resolutions for chirality are often more scalable.[5][6] The stability and handling requirements of the starting materials are also crucial considerations for large-scale operations.

Q4: What are the common challenges related to the purification of this compound at the pilot scale?

A4: Common purification challenges at the pilot scale include removing residual palladium from the coupling step, separating closely related impurities, and achieving consistent polymorphic form during crystallization.[7][8] The final product's polarity can also make solvent removal and drying more complex. Developing a robust crystallization procedure is critical for obtaining the desired purity and physical properties of the Active Pharmaceutical Ingredient (API).

Troubleshooting Guide

Chiral Intermediate Synthesis

Q: We are experiencing a drop in enantiomeric excess (ee) for our chiral cyclopentene intermediate during scale-up. What could be the cause?

A: Potential Causes:

  • Inadequate Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations. Poor heat transfer in a larger reactor can lead to localized "hot spots" that may cause racemization or side reactions.

  • Mixing Inefficiencies: Non-homogenous mixing can result in localized high concentrations of reagents, which can affect the stereochemical outcome.

  • Extended Reaction Times: Longer reaction times at the pilot scale may allow for competing side reactions or racemization pathways to become more significant.

  • Moisture or Air Sensitivity: If the reaction is sensitive to moisture or air, inadequate inert atmosphere control in a larger vessel can compromise the chiral catalyst or reagents.

Recommended Solutions:

  • Optimize Reactor Configuration: Ensure the reactor is appropriately sized and has an efficient agitation and cooling system for the reaction volume.

  • Calibrate Temperature Probes: Verify the accuracy of all temperature monitoring equipment.

  • Controlled Reagent Addition: Add reagents subsurface and at a controlled rate to improve dispersion and minimize exotherms.

  • In-Process Controls (IPCs): Implement IPCs to monitor the reaction progress and ee at various time points to identify when racemization might be occurring.

  • Strict Anhydrous/Inert Conditions: Ensure all solvents and reagents are appropriately dried and that the reactor is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

Palladium-Catalyzed Allylic Amination (Coupling Reaction)

Q: The yield of our palladium-catalyzed coupling of the purine base to the cyclopentene backbone is significantly lower at the pilot scale compared to the lab.

A: Potential Causes:

  • Catalyst Deactivation: Impurities in starting materials or solvents, or the presence of oxygen, can deactivate the palladium catalyst.[1] The source and quality of reagents can have a greater impact at a larger scale.

  • Poor Mixing: Inefficient mixing can lead to poor mass transfer between the catalyst, substrates, and any necessary bases or additives.

  • Incorrect Stoichiometry: Inaccurate charging of reagents in a large-scale setting can lead to an excess or deficit of a key component, impacting the reaction outcome.

  • Side Reactions: At higher temperatures or longer reaction times, side reactions such as dimerization of the allylic intermediate or decomposition of the product may become more prevalent.

Recommended Solutions:

  • Reagent and Solvent Purity: Qualify all raw materials and solvents to ensure they meet the required specifications. Consider using a scavenger resin to remove any potential catalyst poisons.

  • Degassing of Solvents and Reagents: Thoroughly degas all solvents and reagent solutions to remove dissolved oxygen before introducing the palladium catalyst.

  • Agitation Study: Determine the optimal agitation speed to ensure good mixing without causing mechanical degradation of the catalyst.

  • Accurate Dosing: Use calibrated pumps or mass flow meters for accurate addition of liquid reagents. For solids, ensure they are fully dissolved or suspended before addition.

  • Temperature Profiling: Monitor the internal reaction temperature closely and maintain the optimal temperature profile established during laboratory development.

Deprotection Steps

Q: We are observing incomplete removal of protecting groups and the formation of new impurities during the final deprotection step.

A: Potential Causes:

  • Inefficient Acid/Base Neutralization: In a large volume, localized pH gradients can occur during the workup, leading to either incomplete deprotection or degradation of the deprotected product.

  • Mass Transfer Limitations: If the deprotection is a heterogeneous reaction (e.g., using a solid-supported reagent), mass transfer limitations can slow down the reaction rate.

  • Product Instability: The deprotected this compound may be less stable under the reaction or workup conditions, especially over longer processing times at the pilot scale.

Recommended Solutions:

  • Controlled Quenching/Neutralization: Add quenching or neutralizing agents slowly and with vigorous agitation to maintain a consistent pH throughout the batch.

  • Homogenization: If possible, ensure the reaction mixture is homogeneous to improve reaction kinetics. If not, optimize agitation to improve solid-liquid mass transfer.

  • Minimize Processing Time: Streamline the workup and isolation procedures to minimize the time the product spends in solution after deprotection.

  • Temperature Control during Workup: Cool the reaction mixture before and during quenching/neutralization if the product is known to be temperature-sensitive.

Purification & Crystallization

Q: We are struggling to achieve consistent crystal form (polymorphism) and particle size of this compound during crystallization at the pilot scale.

A: Potential Causes:

  • Supersaturation Control: The rate of cooling and anti-solvent addition can be harder to control precisely in a large crystallizer, leading to uncontrolled nucleation and crystal growth.

  • Mixing Dynamics: The hydrodynamics within a large crystallizer are different from a lab flask, which can affect nucleation, crystal growth, and agglomeration.

  • Impurities: The presence of even small amounts of impurities can inhibit or promote the growth of certain crystal faces, leading to different habits or polymorphic forms.

  • Seeding Strategy: An inconsistent amount or quality of seed crystals, or improper introduction of the seed slurry, can lead to variable results.

Recommended Solutions:

  • Develop a Crystallization Profile: Define and control the cooling and/or anti-solvent addition profiles. Use process analytical technology (PAT), such as a particle size analyzer, to monitor the crystallization in real-time.

  • Optimize Agitation: Study the effect of agitator type and speed on crystal size and shape.

  • Control Purity of Input Stream: Ensure the purity of the this compound solution entering the crystallization step is consistent from batch to batch.

  • Standardize Seeding Protocol: Develop a robust protocol for preparing and adding seed crystals, including the amount, particle size, and the temperature at which they are added.

Data Presentation

The following tables provide representative data to illustrate potential differences when scaling up this compound synthesis. Actual results will vary based on the specific process and equipment.

Table 1: Comparison of Key Process Parameters

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Reaction Time (Coupling) 8 - 12 hours12 - 18 hours
Overall Yield 45 - 55%35 - 45%
Purity (by HPLC) > 99.5%> 99.0%
Enantiomeric Excess > 99%> 98.5%
Residual Palladium < 50 ppm< 20 ppm (with specific removal step)

Table 2: Solvent and Reagent Usage (Illustrative)

MaterialLab Scale (per g of product)Pilot Plant Scale (per g of product)
Total Solvent Volume 150 - 200 mL100 - 150 mL
Palladium Catalyst 0.5 - 1.0 mol%0.1 - 0.5 mol%
Chiral Ligand 1.0 - 1.5 mol%0.2 - 0.8 mol%
Purification Solvent 50 - 80 mL30 - 50 mL

Experimental Protocols

Protocol 1: Pilot-Scale Palladium-Catalyzed Allylic Amination

Objective: To couple the purine base with the chiral cyclopentene intermediate at a 10 kg scale.

Equipment: 500 L glass-lined reactor with temperature control, nitrogen inlet, mechanical stirrer, and a condenser. Dosing pump for liquid addition.

Materials:

  • Chiral cyclopentene intermediate (e.g., protected cis-4-acetoxy-2-cyclopenten-1-yl acetate)

  • Purine base (e.g., 2-amino-6-chloropurine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Ligand (if required)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 2 hours.

  • Solvent and Reagent Charging: Charge the reactor with the anhydrous, degassed solvent. Begin agitation.

  • Charge Solids: Add the purine base and the base (e.g., K₂CO₃) to the reactor under a nitrogen blanket.

  • Charge Liquid Substrate: Add the chiral cyclopentene intermediate to the reactor.

  • Catalyst Addition: In a separate, inerted glovebox or vessel, prepare a solution or slurry of the palladium catalyst in a small amount of degassed solvent. Transfer this to the reactor.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 60-70 °C) and monitor the progress by HPLC.

  • Workup: Once the reaction is complete, cool the mixture. Filter to remove solids. The filtrate is then processed through aqueous washes to remove inorganic salts.

  • Solvent Swap: If necessary, perform a distillation to swap the reaction solvent for one suitable for the next step or for crystallization.

Protocol 2: Pilot-Scale Crystallization of this compound

Objective: To crystallize this compound to achieve high purity and a consistent crystal form.

Equipment: 200 L jacketed crystallizer with controlled cooling, mechanical stirrer, and nitrogen inlet.

Procedure:

  • Solution Preparation: Charge the crude this compound solution (in a suitable solvent like ethanol) to the crystallizer. Heat gently to ensure complete dissolution.

  • Cooling Profile: Initiate a controlled cooling profile (e.g., 10 °C per hour) with moderate agitation.

  • Seeding: At a predetermined temperature, add a slurry of this compound seed crystals (e.g., 1% w/w) to the crystallizer.

  • Crystal Growth: Continue the controlled cooling to the final temperature (e.g., 0-5 °C) to allow for crystal growth.

  • Aging: Hold the slurry at the final temperature for a set period (e.g., 4-8 hours) to ensure complete crystallization and equilibration.

  • Isolation: Filter the slurry and wash the cake with a cold anti-solvent (e.g., heptane) to remove residual mother liquor.

  • Drying: Dry the product under vacuum at a controlled temperature until the residual solvent levels are within specification.

Mandatory Visualization

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_synthesis Route Scouting & Initial Synthesis (grams) lab_optimization Process Optimization lab_synthesis->lab_optimization Iterate lab_analysis Analytical Method Development lab_optimization->lab_analysis Characterize pilot_safety HAZOP & Safety Review lab_analysis->pilot_safety Technology Transfer pilot_synthesis Scale-Up Synthesis (kg) pilot_safety->pilot_synthesis pilot_purification Purification & Crystallization pilot_synthesis->pilot_purification pilot_validation Process Validation pilot_purification->pilot_validation

Caption: Workflow for scaling up this compound synthesis.

troubleshooting_yield_loss decision decision issue issue start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_reaction Review Reaction Parameters purity_ok->check_reaction Yes impure_sm Source New Raw Materials purity_ok->impure_sm No temp_ok Temperature Profile Correct? check_reaction->temp_ok mixing_ok Agitation Sufficient? temp_ok->mixing_ok Yes temp_issue Calibrate Probes & Optimize Heating/Cooling temp_ok->temp_issue No check_workup Analyze Workup & Purification Steps mixing_ok->check_workup Yes mixing_issue Perform Agitation Study mixing_ok->mixing_issue No purification_issue Analyze Waste Streams for Product Loss check_workup->purification_issue

Caption: Decision tree for troubleshooting yield loss.

carbovir_synthesis_pathway A Chiral Starting Material (e.g., Vince Lactam) B Chiral Cyclopentenyl Amine Intermediate A->B Ring Opening & Functionalization C Protected Carbocyclic Nucleoside B->C Purine Synthesis / Coupling Reaction D This compound C->D Deprotection

Caption: Key transformations in this compound synthesis.

References

Technical Support Center: Managing Racemization in (+)-Carbovir Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Carbovir. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage potential racemization issues during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern in the synthesis of this compound?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of this compound, which is a chiral molecule, only the (+) enantiomer possesses the desired antiretroviral activity. The (-) enantiomer is inactive. Therefore, maintaining the enantiomeric purity throughout the synthesis is crucial to ensure the therapeutic efficacy of the final product. Any level of racemization will reduce the potency of the drug.

Q2: Which steps in the synthesis of this compound are most susceptible to racemization?

A2: The key stages where racemization can potentially occur are those involving the manipulation of chiral centers, particularly the carbon bearing the amino group in the cyclopentene ring. Steps that utilize strong bases or acids, or prolonged reaction times at elevated temperatures, can create conditions conducive to epimerization (inversion of a single chiral center), leading to the formation of the undesired enantiomer. While the Mitsunobu reaction is a key step for introducing the purine base and generally proceeds with inversion of configuration (an S_N2-type reaction), any deviation from the ideal mechanism could potentially compromise stereochemical integrity.[1][2][3][4]

Q3: How can I detect and quantify racemization in my this compound sample or its intermediates?

A3: The most common and reliable methods for detecting and quantifying the enantiomeric excess (ee) of your product are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chiral HPLC: This technique uses a chiral stationary phase to separate the enantiomers, allowing for their individual quantification.[5][6][7]

  • NMR Spectroscopy: By using chiral shift reagents or by derivatizing the analyte with a chiral auxiliary, it is possible to create diastereomeric species that exhibit distinct signals in the NMR spectrum, which can then be integrated to determine the enantiomeric ratio.[8][9][10][11][12]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Loss of enantiomeric excess (ee) in the final this compound product. Racemization may have occurred at one or more stages of the synthesis after obtaining the chiral precursor.1. Review all reaction conditions: Scrutinize each step for the use of strong bases or acids, and high temperatures. 2. Isolate and analyze intermediates: Check the enantiomeric purity of key chiral intermediates to pinpoint the problematic step. 3. Optimize reaction conditions: If a specific step is identified, try using milder bases (e.g., organic amines instead of inorganic hydroxides), lower reaction temperatures, and shorter reaction times.
Epimerization of the aminocyclopentenol intermediate. The chiral center bearing the amino or protected amino group is susceptible to epimerization under basic conditions.1. Choice of Base: Use non-nucleophilic, sterically hindered bases for any necessary deprotonations. 2. Protecting Group Strategy: Employ robust amino protecting groups that are stable to the reaction conditions of subsequent steps and can be removed under mild, non-racemizing conditions. The influence of the protecting group on the stability of the adjacent chiral center should be considered.[13][14] 3. Temperature Control: Maintain low temperatures throughout the reaction and work-up to minimize the rate of epimerization.
Inconsistent stereochemical outcome in the Mitsunobu reaction. While typically reliable for inversion, side reactions can occur, potentially affecting the stereochemical purity.[1][2][3][4]1. Reagent Purity: Ensure the high purity of all reagents, especially the azodicarboxylate (e.g., DEAD or DIAD) and triphenylphosphine. 2. Reaction Conditions: Strictly control the temperature (typically 0 °C to room temperature) and the order of reagent addition.[2] 3. Nucleophile pKa: The acidity of the purine nucleophile can influence the reaction outcome. Ensure the reaction conditions are suitable for the specific purine derivative being used.[1]
Difficulty in resolving racemic Vince's lactam. Inefficient resolution of the starting material leads to a racemic or poorly enriched precursor for the synthesis.Enzymatic Resolution: This is a highly effective method for obtaining enantiomerically pure Vince's lactam, a key precursor for this compound. Utilize established enzymatic kinetic resolution protocols.

Experimental Protocols

Key Experiment 1: Chiral HPLC Analysis of this compound

This protocol provides a general guideline for the chiral separation of this compound and its enantiomer. The specific column and mobile phase may require optimization based on the available instrumentation and specific sample matrix.

Objective: To determine the enantiomeric excess (ee) of a synthesized Carbovir sample.

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based selectors like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

  • Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)

  • Synthesized Carbovir sample

  • Racemic Carbovir standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized Carbovir and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter.

  • Method Development (Initial Screening):

    • Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol at a flow rate of 1 mL/min.

    • If separation is not achieved, screen other mobile phases such as n-hexane:ethanol or acetonitrile-based systems.[7]

    • Add a small percentage (e.g., 0.1%) of an acidic or basic modifier if peak shape is poor.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (+) and (-) enantiomers and to confirm baseline separation.

    • Inject the synthesized sample under the optimized conditions.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Key Experiment 2: NMR Analysis for Enantiomeric Excess Determination of a Chiral Intermediate

This protocol describes a general method for determining the ee of a chiral alcohol or amine intermediate in the Carbovir synthesis using a chiral derivatizing agent.

Objective: To determine the enantiomeric excess of a chiral precursor to this compound.

Materials:

  • Chiral intermediate (e.g., the aminocyclopentenol)

  • Chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride)

  • Anhydrous NMR solvent (e.g., CDCl₃)

  • Dry NMR tubes

  • Tertiary amine base (e.g., pyridine or triethylamine)

Procedure:

  • Derivatization:

    • In a dry vial, dissolve a known amount of the chiral intermediate (e.g., 5-10 mg) in anhydrous CDCl₃ (approx. 0.5 mL).

    • Add a slight excess (e.g., 1.1 equivalents) of the chiral derivatizing agent.

    • Add a small amount of a tertiary amine base to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

  • NMR Analysis:

    • Transfer the reaction mixture to an NMR tube.

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The diastereomeric products formed will have distinct chemical shifts for certain protons or the trifluoromethyl group.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Carefully integrate these signals.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original intermediate. Calculate the ee as described in the HPLC protocol.

Visualizations

Signaling Pathway for Potential Racemization

racemization_pathway cluster_0 Chiral Intermediate (e.g., Aminocyclopentenol) cluster_1 Racemization Conditions cluster_2 Intermediate & Product Chiral_Intermediate R-Enantiomer (Desired) Planar_Intermediate Planar Intermediate (Achiral Enolate/Carbanion) Chiral_Intermediate->Planar_Intermediate Proton Abstraction Racemic_Mixture Racemic Mixture Strong_Base Strong Base (e.g., OH⁻) High_Temp High Temperature Planar_Intermediate->Chiral_Intermediate Reprotonation S_Enantiomer S-Enantiomer (Undesired) Planar_Intermediate->S_Enantiomer Reprotonation

Caption: Base-catalyzed racemization pathway of a chiral intermediate.

Experimental Workflow for Troubleshooting Racemization

Caption: A logical workflow for troubleshooting racemization issues.

References

improving the oral bioavailability of (+)-Carbovir formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the oral bioavailability of (+)-Carbovir formulations.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of developing and testing this compound formulations.

Question: My in-vitro dissolution rate for a novel this compound formulation is unexpectedly low. What are the potential causes and how can I troubleshoot this?

Answer:

Low in-vitro dissolution rates for this compound can stem from several factors related to its physicochemical properties and the formulation itself. This compound is known to have limited aqueous solubility at physiological pH[1][2].

Potential Causes and Troubleshooting Steps:

  • Inadequate Wetting of the Active Pharmaceutical Ingredient (API):

    • Issue: The formulation may not be allowing the dissolution medium to effectively wet the Carbovir particles.

    • Solution: Incorporate a suitable wetting agent or surfactant into your formulation. The choice of agent should be based on compatibility studies.

  • API Particle Size and Morphology:

    • Issue: Larger API particles have a smaller surface area-to-volume ratio, leading to slower dissolution.

    • Solution: Consider particle size reduction techniques such as micronization or nano-milling. However, be aware that this can sometimes lead to powder agglomeration, which may require the use of dispersing agents.

  • Inappropriate Excipient Selection:

    • Issue: The excipients used may not be optimal for promoting dissolution. For example, some fillers or binders might hinder the disintegration of the dosage form.

    • Solution: Re-evaluate your excipient selection. For solid dosage forms, consider incorporating super-disintegrants to facilitate rapid tablet breakup[3]. For lipid-based formulations, ensure the components effectively solubilize Carbovir.

  • Dissolution Medium and Method Parameters:

    • Issue: The chosen dissolution medium or the experimental setup might not be appropriate.

    • Solution:

      • Verify that the pH of the dissolution medium is relevant to the physiological conditions of the gastrointestinal tract.

      • Ensure adequate agitation (e.g., paddle or basket speed in USP apparatus) to avoid the formation of an unstirred water layer around the dissolving particles.

      • Confirm that sink conditions are maintained throughout the experiment.

Question: I am observing high variability in the oral bioavailability of my this compound formulation in animal studies. What could be the reasons?

Answer:

High variability in oral bioavailability is a known challenge with Carbovir, partly due to its nonlinear pharmacokinetics[4][5][6]. Several factors can contribute to this variability.

Potential Causes and Troubleshooting Steps:

  • Nonlinear Absorption and Elimination:

    • Issue: Studies in rats have shown that Carbovir's clearance can be dose-dependent, leading to nonlinear pharmacokinetics. This means that small changes in the absorbed fraction can lead to disproportionate changes in plasma concentration[4][5][6]. "Flip-flop" kinetics, where the absorption rate is slower than the elimination rate, has also been observed, which can increase variability[7][8].

    • Solution:

      • Conduct dose-ranging pharmacokinetic studies to characterize the extent of nonlinearity.

      • Analyze individual animal data carefully to identify outliers and potential subgroups.

      • Consider developing a controlled-release formulation to maintain plasma concentrations within the linear pharmacokinetic range.

  • Food Effects:

    • Issue: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.

    • Solution: Standardize the feeding schedule of your experimental animals. Conduct studies in both fasted and fed states to quantify the food effect on your formulation.

  • Gastrointestinal Transit Time and pH:

    • Issue: Variations in gastric emptying and intestinal transit time among animals can affect the extent of drug dissolution and absorption, especially for a drug with pH-dependent solubility like Carbovir[1][2].

    • Solution: While difficult to control directly, using a larger number of animals can help to statistically mitigate this variability. Formulations that are less sensitive to pH changes, such as amorphous solid dispersions, may also reduce this variability.

  • Metabolism:

    • Issue: Carbovir is subject to metabolism, including oxidation and glucuronidation[9]. Inter-animal variability in metabolic enzyme activity can contribute to variable bioavailability.

    • Solution: When possible, use animal strains with well-characterized metabolic profiles. Measure major metabolites in plasma and urine to assess the impact of metabolism on overall drug exposure[9].

Frequently Asked Questions (FAQs)

Question: What are the main challenges to achieving high oral bioavailability for this compound?

Answer:

The primary challenges in developing an orally bioavailable formulation of this compound are:

  • Low Aqueous Solubility: Carbovir has an intrinsic solubility of 1.24 mg/mL, which is pH-dependent. Its solubility is limited at the physiological pH of the small intestine, which can hinder its dissolution and subsequent absorption[1][2].

  • Poor Permeability: While not extensively documented for Carbovir specifically, many nucleoside analogs can have limited permeability across the intestinal epithelium.

  • Nonlinear Pharmacokinetics: Carbovir exhibits nonlinear elimination, particularly at higher doses, which complicates dose selection and can lead to unpredictable plasma concentrations[4][5][6].

  • First-Pass Metabolism: Like many orally administered drugs, Carbovir may be subject to metabolism in the gut wall and liver before reaching systemic circulation, which can reduce its bioavailability[10].

Question: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

Answer:

Several advanced formulation strategies can be applied to overcome the challenges associated with Carbovir's oral delivery:

  • Solid Dispersions: Creating a solid dispersion of Carbovir in a hydrophilic polymer matrix can enhance its dissolution rate by presenting the drug in an amorphous, high-energy state[11].

  • Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubility and absorption of poorly water-soluble drugs[12][13][14]. These formulations can also bypass the dissolution step and facilitate lymphatic transport, potentially reducing first-pass metabolism.

  • Nanotechnology: Reducing the particle size of Carbovir to the nanometer range (nanosuspensions) can significantly increase the surface area for dissolution, leading to faster absorption[15][][17].

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility. Hydroxypropyl-β-cyclodextrin has been shown to be effective in solubilizing Carbovir[1][2].

  • Prodrugs: While not a formulation strategy per se, chemically modifying Carbovir into a more lipophilic or actively transported prodrug could improve its permeability[18].

Question: How does the Biopharmaceutics Classification System (BCS) apply to this compound?

Answer:

Based on its physicochemical properties of low solubility and potential permeability issues, Carbovir would likely be classified as a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound[17][19]. This classification highlights that the primary barrier to its oral absorption is its poor solubility. Therefore, formulation strategies should focus on enhancing the dissolution rate and maintaining the drug in a solubilized state within the gastrointestinal tract.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
pKa1 (acidic)3.15[1][2]
pKa2 (basic)9.68[1][2]
Intrinsic Solubility (S₀)1.24 mg/mL[1][2]
Octanol-Water Partition Coefficient (Log P)0.29[1]

Table 2: Summary of Pharmacokinetic Parameters of Carbovir in Rats (Various Doses and Enantiomers)

ParameterDose & RouteValueReference
Oral Bioavailability10 mg/kg (PO)43%[4]
Oral Bioavailability120 mg/kg (PO)3%[4]
Oral Bioavailability60 mg/kg (PO)10.1% ± 3.5%[7][8]
Oral Bioavailability ((-)-Carbovir)54 mg/kg (PO)~20%[6]
Terminal Half-life (t½)20 mg/kg (IV)21.4 ± 4.37 min[7][8]
Terminal Half-life (t½)60 mg/kg (PO)81.0 ± 67.6 min[7][8]
Total Body Clearance (CL)20 mg/kg (IV)55.2 ± 13.8 mL/min/kg[7][8]

Experimental Protocols

Protocol 1: In-Vitro Dissolution Study for a this compound Solid Dispersion Tablet

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of 0.1 N HCl (for the first 2 hours to simulate gastric fluid), followed by a change to 900 mL of pH 6.8 phosphate buffer (to simulate intestinal fluid).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes in 0.1 N HCl). c. After 120 minutes, carefully change the medium to the pH 6.8 phosphate buffer. d. Continue to withdraw 5 mL samples at subsequent time points (e.g., 150, 180, 240, 300, 360, 420, and 480 minutes). e. Replace each sample withdrawal with an equal volume of fresh, pre-warmed dissolution medium. f. Filter the samples through a 0.45 µm syringe filter. g. Analyze the concentration of Carbovir in the samples using a validated HPLC-UV method.

Protocol 2: Caco-2 Permeability Assay for this compound Formulations

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions[20][21].

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values > 200 Ω·cm² for the transport study[22][23].

  • Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Procedure (Apical to Basolateral Transport - A to B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the test formulation of this compound (e.g., 10 µM) to the apical (A) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37 °C with gentle shaking. e. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the beginning and end of the experiment. f. Replace the volume of the basolateral sample with fresh buffer.

  • Procedure (Basolateral to Apical Transport - B to A): a. To assess active efflux, perform the experiment in the reverse direction by adding the drug to the basolateral side and sampling from the apical side[20].

  • Analysis: a. Analyze the concentration of Carbovir in the samples by LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. c. Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Evaluation F1 API Characterization (Solubility, pKa) F2 Select Formulation Strategy (e.g., Solid Dispersion, SMEDDS) F1->F2 F3 Excipient Compatibility Screening F2->F3 F4 Prototype Formulation Preparation F3->F4 T1 Dissolution Testing (USP Apparatus II) F4->T1 Test Prototypes T2 Permeability Assay (Caco-2 Cells) T1->T2 V1 Animal Pharmacokinetic Study (Rats) T2->V1 Select Lead Formulation V2 Bioavailability Calculation V1->V2 V2->F2 Optimize Formulation

Caption: Workflow for developing an orally bioavailable this compound formulation.

bioavailability_challenges cluster_drug Drug Properties cluster_body Physiological Barriers Solubility Low Aqueous Solubility Low_BA Low Oral Bioavailability Solubility->Low_BA Permeability Poor Membrane Permeability Permeability->Low_BA Metabolism First-Pass Metabolism Metabolism->Low_BA Kinetics Nonlinear Pharmacokinetics Kinetics->Low_BA

Caption: Key factors contributing to the low oral bioavailability of this compound.

signaling_pathway Carbovir This compound (Oral) Int_Lumen Intestinal Lumen Enterocyte Enterocyte Int_Lumen->Enterocyte Absorption Phosphorylation Cellular Kinases (Phosphorylation) Enterocyte->Phosphorylation Systemic_Circ Systemic Circulation Enterocyte->Systemic_Circ Bioavailability Carbovir_TP Carbovir-Triphosphate (Active Form) Phosphorylation->Carbovir_TP HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Inhibits Inhibition Inhibition of Viral Replication HIV_RT->Inhibition

Caption: Simplified intracellular activation pathway of this compound.

References

Technical Support Center: Troubleshooting HIV Reverse Transcriptase Assays with (+)-Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (+)-Carbovir in HIV reverse transcriptase (RT) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in an HIV reverse transcriptase assay?

A1: this compound itself is a prodrug. For it to be active, it must be intracellularly converted by cellular kinases to its triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP).[1][2] Upon incorporation into the growing DNA chain by HIV RT, CBV-TP causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1]

Q2: Why am I not observing any inhibition of HIV RT with this compound in my cell-free assay?

A2: In a cell-free (biochemical) HIV RT assay, this compound will not show inhibitory activity. This is because the assay system lacks the cellular kinases required to phosphorylate this compound to its active triphosphate form, CBV-TP. You must use Carbovir triphosphate (CBV-TP) directly in cell-free assays to observe inhibition.

Q3: What are the key HIV-1 RT mutations that can cause resistance to this compound?

A3: The primary mutation associated with resistance to this compound (and its prodrug, Abacavir) is the M184V mutation in the RT enzyme.[1][2] This mutation reduces the incorporation efficiency of CBV-TP.[1][2] Other mutations, such as K65R, L74V, and Y115F, can also contribute to reduced susceptibility.[3] The presence of both K65R and M184V mutations can lead to a greater reduction in susceptibility to Abacavir.[3]

Q4: How does the concentration of dGTP in my assay affect the inhibitory activity of Carbovir triphosphate (CBV-TP)?

A4: Since CBV-TP is a competitive inhibitor with respect to dGTP, the concentration of dGTP in your assay will directly impact the apparent inhibitory activity of CBV-TP. Higher concentrations of dGTP will require higher concentrations of CBV-TP to achieve the same level of inhibition (i.e., the IC50 value will increase). It is crucial to maintain a consistent and known concentration of dGTP across all experiments to ensure reproducible results.

Quantitative Data Summary

The following tables summarize key quantitative data for Carbovir triphosphate (CBV-TP) against wild-type and mutant HIV-1 reverse transcriptase.

Table 1: Pre-Steady-State Kinetic Parameters for CBV-TP Incorporation

HIV-1 RT VariantKd (µM)kpol (s-1)Incorporation Efficiency (kpol/Kd) (µM-1s-1)
Wild-Type1.9 ± 0.50.4 ± 0.050.21
M184V11.0 ± 2.00.09 ± 0.010.008

Data from pre-steady-state kinetic analysis of single nucleotide incorporation.

Table 2: Fold Change in IC50 for Abacavir Against Resistant HIV-1 Mutants

HIV-1 RT Mutation(s)Fold Change in Abacavir IC50
K65R~3
M184V~3
K65R + M184V~7

Fold change is relative to the wild-type virus. Data is derived from cell-based assays.[3]

Experimental Protocols

Protocol: Non-Radioactive HIV-1 Reverse Transcriptase Inhibitor Assay (ELISA-based)

This protocol is a generalized procedure based on commercially available colorimetric HIV RT assay kits.

1. Reagent Preparation:

  • Reaction Buffer (RB): Prepare the 1x reaction buffer by mixing equal volumes of Reaction Buffer 1 and Reaction Buffer 2. Prepare fresh before use.

  • Enzyme Dilution: Dilute the stock HIV-1 RT enzyme to the desired concentration (e.g., 1 ng/µL) in lysis buffer. Keep on ice.

  • Inhibitor Dilutions: Prepare a serial dilution of Carbovir triphosphate (CBV-TP) in the appropriate solvent (e.g., nuclease-free water or a low ionic strength buffer).

  • Controls:

    • Negative Control: Lysis buffer without enzyme.

    • Positive Control: Diluted HIV-1 RT without inhibitor.

2. Reaction Setup:

  • In microcentrifuge tubes, combine 40 µL of 1x Reaction Buffer with your diluted inhibitor (or solvent for controls).

  • Add 80 µL of the diluted HIV-1 RT to each tube (except the negative control, to which you add 80 µL of lysis buffer).

  • The total reaction volume will be 120 µL.

3. Incubation:

  • Incubate the reaction tubes at 37°C for 1 to 24 hours, depending on the desired sensitivity. A 2-hour incubation is often sufficient for inhibitor screening.

4. ELISA Plate Procedure:

  • Transfer 100 µL of each reaction mixture to a corresponding well of a streptavidin-coated 96-well plate.

  • Incubate the plate at 37°C for 20-60 minutes to allow the biotin-labeled DNA product to bind to the streptavidin.

  • Wash the wells 5 times with 1x wash buffer.

  • Add 100 µL of HRP-conjugated anti-digoxigenin antibody to each well and incubate at 37°C for 45 minutes.

  • Wash the wells 5 times with 1x wash buffer.

  • Add 100 µL of ABTS or TMB substrate to each well and incubate at room temperature for 30 minutes, or until color develops.

  • Stop the reaction by adding 25-50 µL of stop solution.

5. Data Acquisition:

  • Read the absorbance (Optical Density, OD) of each well using an ELISA plate reader at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB).

6. Data Analysis:

  • Subtract the average OD of the negative control wells from all other OD values.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Carbovir_Activation_and_Action cluster_cell Target Cell cluster_rt HIV Reverse Transcription Carbovir This compound CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) CBV_DP->CBV_TP Cellular Kinases RT HIV Reverse Transcriptase (RT) CBV_TP->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Incorporates dGTP Chain_termination Chain Termination RT->Chain_termination Incorporates CBV-TP dGTP dGTP (Natural Substrate) dGTP->RT

Caption: Intracellular activation of this compound and its mechanism of action.

HIV_RT_Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Buffers, Enzyme, Inhibitor, Controls) start->reagent_prep reaction_setup 2. Set Up Reaction Mixtures (Enzyme + Inhibitor/Control + Buffer) reagent_prep->reaction_setup incubation 3. RT Reaction Incubation (e.g., 37°C for 1-24h) reaction_setup->incubation binding 4. Bind DNA Product to Plate (Streptavidin-Biotin Interaction) incubation->binding washing1 5. Wash Plate binding->washing1 antibody_inc 6. Add HRP-Conjugated Antibody and Incubate washing1->antibody_inc washing2 7. Wash Plate antibody_inc->washing2 substrate_add 8. Add Substrate and Incubate washing2->substrate_add read_plate 9. Read Absorbance substrate_add->read_plate data_analysis 10. Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an ELISA-based HIV-1 RT inhibitor assay.

Troubleshooting_Tree start Unexpected Result high_bg High Background Signal? start->high_bg no_signal No or Very Low Signal? start->no_signal poor_repro Poor Reproducibility? start->poor_repro ic50_shift Unexpected IC50 Value? start->ic50_shift high_bg_yes Yes high_bg->high_bg_yes no_signal_yes Yes no_signal->no_signal_yes poor_repro_yes Yes poor_repro->poor_repro_yes ic50_shift_yes Yes ic50_shift->ic50_shift_yes wash_check Inadequate Washing? Increase wash steps/soak time. high_bg_yes->wash_check blocking_check Ineffective Blocking? Try different blocking agent. high_bg_yes->blocking_check reagent_contam Reagent Contamination? Use fresh reagents. high_bg_yes->reagent_contam enzyme_inactive Inactive Enzyme? Check storage and handling. no_signal_yes->enzyme_inactive reagent_order Incorrect Reagent Order? Verify protocol. no_signal_yes->reagent_order wrong_inhibitor Using this compound instead of CBV-TP in cell-free assay? no_signal_yes->wrong_inhibitor pipetting_error Pipetting Inaccuracy? Calibrate pipettes, use master mixes. poor_repro_yes->pipetting_error temp_fluctuation Temperature Fluctuations? Ensure consistent incubation. poor_repro_yes->temp_fluctuation edge_effects Edge Effects on Plate? Equilibrate plate, use sealer. poor_repro_yes->edge_effects dgtp_variation dGTP Concentration Varies? Standardize dGTP concentration. ic50_shift_yes->dgtp_variation rt_mutant Using a Mutant RT? Expect IC50 shifts (e.g., M184V). ic50_shift_yes->rt_mutant curve_slope Non-sigmoidal Curve? Check for cooperativity effects of mutations. ic50_shift_yes->curve_slope

Caption: Troubleshooting logic for unexpected results in HIV RT assays.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal 1. Insufficient Washing: Residual unbound reagents remain in the wells.- Increase the number of wash steps (e.g., from 3 to 5).- Increase the volume of wash buffer per well.- Add a 30-second soak time during each wash step.
2. Ineffective Blocking: Non-specific binding of antibodies to the plate surface.- Increase the concentration of the blocking agent or the incubation time.- Try a different blocking agent (e.g., a commercial blocking buffer).
3. Contaminated Reagents: Contamination of buffers or substrate with HRP or other enzymes.- Prepare fresh reagents.- Use sterile, disposable labware.
No Signal or Very Low Signal 1. Inactive Enzyme: HIV-1 RT has lost activity due to improper storage or handling.- Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles.- Ensure the enzyme is kept on ice during use.- Run a positive control with a known active enzyme.
2. Incorrect Reagent Addition: A critical reagent was omitted or added in the wrong order.- Carefully review the protocol and create a checklist for reagent addition.
3. Using this compound in a Cell-Free Assay: The prodrug is not phosphorylated to the active CBV-TP.- Use Carbovir triphosphate (CBV-TP) directly in biochemical assays.
Poor Reproducibility (High CV%) 1. Pipetting Errors: Inconsistent volumes of reagents added to wells.- Calibrate pipettes regularly.- Use a multi-channel pipette for adding reagents to the plate.- Prepare master mixes for reagents to be added to multiple wells.
2. Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments.- Ensure the incubator provides uniform temperature.- Allow the plate to equilibrate to room temperature before adding reagents.
3. Edge Effects: Wells on the edge of the plate show different results due to evaporation or temperature gradients.- Use a plate sealer during incubations.- Avoid using the outermost wells of the plate.
Unexpected IC50 Value 1. Variation in dGTP Concentration: As a competitive inhibitor, the IC50 of CBV-TP is sensitive to dGTP levels.- Ensure the dGTP concentration is consistent across all assays and is accurately known.
2. Use of a Mutant HIV-1 RT: Mutations like M184V and K65R will increase the IC50.[3]- Confirm the genotype of the RT being used. Expect a higher IC50 with resistant mutants.
3. Non-Sigmoidal Dose-Response Curve: Mutations can alter the slope (Hill coefficient) of the dose-response curve, affecting the calculated IC50.[4][5]- Analyze the entire dose-response curve, not just the IC50. A change in the slope can indicate a different mode of resistance or interaction.[4][5]

References

Technical Support Center: Optimizing Cell Viability Assays for Accurate (+)-Carbovir Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell viability assays for the accurate assessment of (+)-Carbovir cytotoxicity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter when assessing this compound cytotoxicity using common cell viability assays.

General Questions

Q1: What is this compound and what is its mechanism of cytotoxicity?

This compound is a carbocyclic guanosine analog. Its cytotoxicity stems from its intracellular conversion into the active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of cellular DNA polymerases and can be incorporated into newly synthesized DNA. This incorporation leads to chain termination, stalling of replication forks, and the induction of DNA damage. Ultimately, this disruption of DNA synthesis triggers cell cycle arrest and apoptosis (programmed cell death)[1][2].

Q2: Which cell viability assay is best for assessing this compound cytotoxicity: MTT, XTT, or LDH?

The ideal assay depends on your specific experimental needs and cell type. Here’s a general comparison:

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via reduction of a tetrazolium salt to an insoluble formazan by mitochondrial dehydrogenases.Inexpensive, widely used.Requires a solubilization step, which can introduce variability. The MTT reagent itself can be toxic to cells with longer incubation times[3][4].
XTT Measures metabolic activity via reduction of a tetrazolium salt to a soluble formazan product.No solubilization step is needed, allowing for kinetic measurements. Generally more sensitive than MTT.The reagent can be toxic to cells, and interference from reducing agents in the media can occur[5].
LDH Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.Non-destructive to remaining viable cells, allowing for further experimentation. Directly measures cell death.Less sensitive for early-stage apoptosis where the cell membrane is still intact. Can be affected by serum components in the media[6][7].

For this compound, which induces apoptosis through DNA synthesis inhibition, assays measuring metabolic activity (MTT, XTT) and membrane integrity (LDH) are all suitable. Since this compound is not reported to be a potent inducer of mitochondrial toxicity, interference with mitochondrial reductases in MTT/XTT assays is less likely to be a primary confounding factor. However, it is always recommended to validate your findings with at least two different assay types.

Troubleshooting MTT/XTT Assays

Q3: My MTT/XTT assay shows an unexpected increase in signal at higher concentrations of this compound. What could be the cause?

This can be due to a few factors:

  • Direct Reduction of Tetrazolium Salts: While not specifically reported for this compound, some compounds with reducing properties can directly reduce MTT or XTT to formazan, leading to a false-positive signal for cell viability. To test for this, run a cell-free control with your highest concentration of this compound in the assay medium[8][9].

  • Changes in Cellular Metabolism: Some compounds can induce a temporary increase in metabolic activity as a stress response before cell death occurs.

  • Precipitation of the Compound: If this compound precipitates at high concentrations, it can interfere with absorbance readings. Visually inspect the wells for any precipitate.

Q4: I am seeing high background absorbance in my MTT/XTT assay.

High background can be caused by:

  • Contamination: Bacterial or yeast contamination can reduce tetrazolium salts. Inspect your cultures for any signs of contamination.

  • Media Components: Phenol red and serum in the culture medium can contribute to background absorbance. It is advisable to use serum-free medium during the assay incubation period if possible[5].

  • Light Exposure: Tetrazolium salts are light-sensitive and can degrade, leading to increased background. Keep reagents and plates protected from light.

Q5: The formazan crystals in my MTT assay are not dissolving completely.

Incomplete solubilization is a common issue and can be addressed by:

  • Increasing Incubation Time: Allow more time for the solubilization solution to work, ensuring the plate is gently agitated.

  • Changing Solubilization Agent: Different cell lines may require different solubilization agents. Common options include DMSO, isopropanol with HCl, or SDS solutions.

  • Pipetting: Gently pipette the solution up and down to aid in dissolving the crystals. Be careful not to introduce bubbles.

Troubleshooting LDH Assays

Q6: My LDH assay is showing low signal even though I expect high cytotoxicity.

Low LDH release can be due to:

  • Apoptotic vs. Necrotic Death: LDH is primarily released during necrosis when the cell membrane ruptures. If this compound is inducing apoptosis, significant LDH release may only occur at later stages of cell death (secondary necrosis). Consider a longer incubation time.

  • Inhibition of LDH Enzyme: Some compounds can directly inhibit the LDH enzyme, leading to an underestimation of cytotoxicity. To check for this, you can perform a control experiment where you lyse untreated cells and then add your compound to the supernatant before performing the LDH assay.

  • Insufficient Cell Lysis for Maximum Release Control: Ensure complete lysis of the cells in your maximum LDH release control wells (e.g., using a lysis buffer or freeze-thaw cycles) to get an accurate representation of 100% cytotoxicity.

Q7: I am observing high spontaneous LDH release in my negative control wells.

This indicates a high level of cell death in your untreated population, which could be caused by:

  • Poor Cell Health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment.

  • Over-confluency: Plating cells at too high a density can lead to cell death. Optimize your seeding density.

  • Harsh Handling: Excessive pipetting or centrifugation can damage cells. Handle cells gently.

Experimental Protocols

Below are detailed methodologies for the MTT and LDH cytotoxicity assays.

MTT Assay Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope[10][11].

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[1].

LDH Assay Protocol (for Suspension Cells)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an optimal density in 50 µL of culture medium.

    • Immediately add 50 µL of serially diluted this compound or vehicle control.

    • Set up controls:

      • Spontaneous Release: Cells with vehicle control.

      • Maximum Release: Cells with a lysis agent (e.g., 1% Triton X-100) added 45 minutes before the end of the incubation.

      • Medium Background: Medium only.

    • Incubate for the desired exposure time.

  • Supernatant Collection:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate[6][12].

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm with a reference wavelength of 680 nm.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the following formula:

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_assay 3. Assay cluster_analysis 4. Data Analysis cell_culture Cell Culture (e.g., CEM, HepG2) seeding Cell Seeding in 96-well Plate cell_culture->seeding drug_prep This compound Serial Dilutions treatment Treatment with this compound drug_prep->treatment seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt xtt XTT Assay incubation->xtt ldh LDH Assay incubation->ldh readout Absorbance/Fluorescence Reading mtt->readout xtt->readout ldh->readout calc IC50/CC50 Calculation readout->calc interpretation Data Interpretation calc->interpretation

Caption: A generalized workflow for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

carbovir_apoptosis_pathway carbovir This compound cbv_tp Carbovir Triphosphate (CBV-TP) carbovir->cbv_tp Intracellular Phosphorylation dna_pol Cellular DNA Polymerase cbv_tp->dna_pol Inhibition dna_incorp Incorporation into DNA cbv_tp->dna_incorp dna_damage DNA Damage & Replication Stress dna_incorp->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S Phase) p53->cell_cycle_arrest bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's mechanism leading to DNA damage-induced apoptosis.

Logical Relationship for Assay Selection

assay_selection_logic start Start: Assess this compound Cytotoxicity q1 Primary Goal? start->q1 metabolic Measure Metabolic Activity q1->metabolic Overall cell health membrane Measure Membrane Integrity q1->membrane Direct cell death both Use Both Metabolic and Membrane Integrity Assays q1->both Comprehensive analysis q2 Early or Late Stage Cytotoxicity? mtt Use MTT Assay q2->mtt Endpoint xtt Use XTT Assay q2->xtt Early q3 Need for Kinetic Data? q3->mtt No q3->xtt Yes metabolic->q2 metabolic->q3 ldh Use LDH Assay membrane->ldh

Caption: A decision tree for selecting the appropriate cytotoxicity assay.

References

Validation & Comparative

Comparative Analysis of (+)-Carbovir and (-)-Carbovir Antiviral Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the enantiomers of Carbovir reveals that the antiviral efficacy against Human Immunodeficiency Virus (HIV) is almost exclusively attributed to the (-)-enantiomer. This stereoselectivity is not a result of differential inhibition of the viral reverse transcriptase by the active triphosphate forms, but rather a consequence of the host cell's enzymatic machinery, which preferentially phosphorylates the (-)-enantiomer to its active state.

Carbovir, a carbocyclic nucleoside analog of 2',3'-didehydro-2',3'-dideoxyguanosine, exists as a racemic mixture of two enantiomers: (+)-Carbovir and (-)-Carbovir. Early research into its antiviral properties quickly established that the therapeutic potential of the racemic mixture was due to the activity of one of these mirror-image isomers. Subsequent studies have elucidated the underlying mechanism for this disparity, providing valuable insights for drug development professionals.

Data Presentation: Antiviral Activity and Cytotoxicity

While specific comparative data for the individual enantiomers is limited in publicly available literature, studies on racemic Carbovir provide a baseline for its antiviral potency and therapeutic window. The antiviral activity of Carbovir is predominantly, if not entirely, due to the (-)-enantiomer.

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Racemic CarbovirMT-4~0.2~130~650
This compound -Largely Inactive--
(-)-Carbovir -Potent Inhibitor--

EC50: 50% effective concentration required to inhibit HIV-1 replication. CC50: 50% cytotoxic concentration. The Selectivity Index (SI) is the ratio of CC50 to EC50.

Mechanism of Action: A Tale of Two Enantiomers

The differential antiviral activity of Carbovir enantiomers is a direct result of their interaction with host cell kinases. For Carbovir to exert its anti-HIV effect, it must be converted into its triphosphate form, which then acts as a competitive inhibitor of the HIV reverse transcriptase.

Both this compound triphosphate and (-)-Carbovir triphosphate are capable of inhibiting the HIV reverse transcriptase enzyme. However, the cellular enzymes responsible for the initial phosphorylation steps exhibit a strong preference for the (-)-enantiomer. Specifically, 5'-nucleotidase and guanosine monophosphate (GMP) kinase are significantly more efficient at phosphorylating (-)-Carbovir to its monophosphate and subsequently to its diphosphate form.[1] This stereoselective phosphorylation means that inside a cell, (-)-Carbovir is readily converted to its active triphosphate form, while this compound remains largely unphosphorylated and therefore inactive.

This critical metabolic activation pathway is depicted in the following diagram:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space p_Carbovir This compound p_Carbovir_in This compound p_Carbovir->p_Carbovir_in Cellular Uptake m_Carbovir (-)-Carbovir m_Carbovir_in (-)-Carbovir m_Carbovir->m_Carbovir_in Cellular Uptake m_Carbovir_MP (-)-Carbovir Monophosphate Inefficient\nPhosphorylation Inefficient Phosphorylation p_Carbovir_in->Inefficient\nPhosphorylation m_Carbovir_in->m_Carbovir_MP 5'-Nucleotidase (Stereoselective) m_Carbovir_DP (-)-Carbovir Diphosphate m_Carbovir_MP->m_Carbovir_DP GMP Kinase (Stereoselective) m_Carbovir_TP (-)-Carbovir Triphosphate (Active) m_Carbovir_DP->m_Carbovir_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase m_Carbovir_TP->HIV_RT Inhibition Inhibition of Viral DNA Synthesis HIV_RT->Inhibition

Figure 1: Metabolic activation pathway of Carbovir enantiomers.

Experimental Protocols

A detailed methodology for assessing the anti-HIV activity of Carbovir enantiomers is crucial for reproducible and comparable results. The following protocol outlines a standard in vitro assay using MT-4 cells.

Protocol: In Vitro Anti-HIV-1 Assay Using MT-4 Cells

1. Cell Culture and Maintenance:

  • Culture MT-4 cells (a human T-cell leukemia line) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Ensure cells are in the logarithmic growth phase before initiating the assay.

2. Compound Preparation:

  • Prepare stock solutions of this compound and (-)-Carbovir in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., <0.1%).

3. Virus Stock:

  • Use a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) with a known tissue culture infectious dose 50 (TCID50).

  • The virus stock should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4. Antiviral Activity Assay (Cytopathic Effect Inhibition):

  • Seed a 96-well microtiter plate with MT-4 cells at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.

  • Add 100 µL of the diluted compounds to the wells in triplicate. Include a cell control (no virus, no compound) and a virus control (cells and virus, no compound).

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

  • Incubate the plates for 4-5 days at 37°C.

  • Assess cell viability using a colorimetric method, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance is read using a microplate reader.

  • Calculate the 50% effective concentration (EC50) by determining the compound concentration that protects 50% of the cells from the virus-induced cytopathic effect.

5. Cytotoxicity Assay:

  • Seed a 96-well plate with MT-4 cells as described above.

  • Add serial dilutions of the compounds to the wells in the absence of the virus.

  • Incubate for the same duration as the antiviral assay.

  • Determine cell viability using the MTT assay.

  • Calculate the 50% cytotoxic concentration (CC50) as the compound concentration that reduces cell viability by 50%.

6. Data Analysis:

  • Calculate EC50 and CC50 values using a dose-response curve fitting software (e.g., non-linear regression analysis).

  • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50.

The general workflow for this comparative analysis is illustrated below:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare this compound and (-)-Carbovir Stock Solutions D Antiviral Assay Setup (Cells + Virus + Compounds) A->D E Cytotoxicity Assay Setup (Cells + Compounds) A->E B Culture and Prepare MT-4 Cells B->D B->E C Prepare HIV-1 Virus Stock C->D F Incubation (4-5 days) D->F E->F G MTT Assay for Cell Viability F->G H Calculate EC50 and CC50 G->H I Determine Selectivity Index (SI) H->I

Figure 2: General experimental workflow for comparative analysis.

Conclusion

The compelling evidence points to (-)-Carbovir as the sole contributor to the anti-HIV activity of the racemic mixture. This is a classic example of stereoselectivity in pharmacology, where the three-dimensional arrangement of a molecule dictates its biological activity. For researchers in drug development, the case of Carbovir underscores the importance of enantiomeric separation and evaluation in the early stages of drug discovery. The preferential activation of (-)-Carbovir by host cell enzymes provides a clear rationale for the development of the enantiomerically pure form of the drug, which ultimately led to the development of Abacavir, a key component of modern antiretroviral therapy.

References

A Comparative Analysis of the Anti-HIV Efficacy of (+)-Carbovir and Abacavir

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the enantiomers of Carbovir reveals that the clinically utilized antiretroviral agent, Abacavir (the (-)-enantiomer), owes its superior therapeutic efficacy to a highly stereoselective intracellular activation process. While both (+)-Carbovir and Abacavir's triphosphate form exhibit comparable inhibitory effects on HIV reverse transcriptase, the cellular machinery responsible for converting the parent drug into its active metabolite overwhelmingly favors Abacavir.

Abacavir, a cornerstone of combination antiretroviral therapy, is a nucleoside reverse transcriptase inhibitor (NRTI) that effectively suppresses HIV replication. Its chemical counterpart, this compound, while structurally a mirror image, demonstrates markedly inferior anti-HIV activity. This disparity in efficacy is not due to a differential interaction with the viral target enzyme but rather a critical difference in their metabolic activation within human cells.

Key Efficacy and Cytotoxicity Parameters

A direct quantitative comparison of the in vitro anti-HIV-1 activity and cytotoxicity of the Carbovir enantiomers is essential for understanding their therapeutic potential. While comprehensive side-by-side data from a single study is limited, the established efficacy of Abacavir provides a benchmark. The antiviral activity of this compound is significantly lower due to its inefficient conversion to the active triphosphate form.

Compound50% Effective Concentration (EC₅₀) vs. HIV-150% Cytotoxic Concentration (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
Abacavir ((-)-Carbovir) Data not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative study
This compound Significantly higher than AbacavirData not available in a direct comparative studySignificantly lower than Abacavir

Mechanism of Action and Stereoselective Metabolism

Both this compound and Abacavir are prodrugs that must be intracellularly phosphorylated to their active triphosphate form, carbovir triphosphate (CBV-TP), to exert their anti-HIV effect. CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and terminates the growing viral DNA chain.

The crucial difference in the efficacy of the two enantiomers lies in the initial phosphorylation step. Cellular enzymes, particularly 5'-nucleotidase, exhibit a strong preference for Abacavir, efficiently converting it to its monophosphate derivative.[1] In contrast, this compound is a poor substrate for this enzyme, leading to minimal production of its monophosphate and, consequently, very low levels of the active CBV-TP.[1] Subsequent phosphorylation steps from the monophosphate to the triphosphate form also show some degree of stereoselectivity, further favoring the metabolic activation of Abacavir.[1]

cluster_abacavir Abacavir ((-)-Carbovir) Pathway cluster_carbovir This compound Pathway cluster_inhibition HIV Replication Inhibition Abacavir Abacavir Abacavir_MP Abacavir-MP Abacavir->Abacavir_MP 5'-Nucleotidase (Efficient) Abacavir_DP Abacavir-DP Abacavir_MP->Abacavir_DP CBV_TP_A Carbovir-TP (Active) Abacavir_DP->CBV_TP_A HIV_RT HIV Reverse Transcriptase CBV_TP_A->HIV_RT Inhibition pCarbovir This compound pCarbovir_MP This compound-MP pCarbovir->pCarbovir_MP 5'-Nucleotidase (Inefficient) pCarbovir_DP This compound-DP pCarbovir_MP->pCarbovir_DP CBV_TP_pC Carbovir-TP (Minimal) pCarbovir_DP->CBV_TP_pC CBV_TP_pC->HIV_RT Inhibition Viral_DNA Viral DNA Elongation

Figure 1. Metabolic activation pathways of Abacavir and this compound.

Experimental Protocols

Determination of Anti-HIV-1 Activity in MT-4 Cells

This assay is a common method to evaluate the efficacy of antiviral compounds against HIV-1.

1. Cell Culture and Virus Preparation:

  • MT-4 cells, a human T-cell line highly susceptible to HIV-1, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • A stock of HIV-1 (e.g., strain IIIB) is prepared and its titer (TCID₅₀ - 50% tissue culture infective dose) is determined.

2. Assay Procedure:

  • MT-4 cells are seeded in a 96-well microtiter plate at a density of approximately 1 x 10⁵ cells per well.

  • Serial dilutions of the test compounds (this compound and Abacavir) are prepared and added to the wells.

  • The cells are then infected with a standardized amount of HIV-1 (e.g., 100 TCID₅₀).

  • Control wells include uninfected cells (cell control) and infected cells without any compound (virus control).

  • The plates are incubated at 37°C in a 5% CO₂ incubator for 4-5 days.

3. Measurement of Antiviral Activity:

  • The cytopathic effect (CPE) of the virus is assessed. In uninfected wells, MT-4 cells form characteristic clumps, while HIV-1 infection leads to cell death and the absence of these clumps.

  • Cell viability is quantified using a colorimetric assay, such as the MTT assay. The MTT reagent is added to each well and incubated. Viable cells convert the MTT into a formazan product, which can be measured spectrophotometrically.

  • The EC₅₀ is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.

4. Determination of Cytotoxicity:

  • A parallel assay is performed under the same conditions but without the addition of the virus to determine the cytotoxicity of the compounds.

  • The CC₅₀ is calculated as the concentration of the compound that reduces the viability of uninfected MT-4 cells by 50%.

A Seed MT-4 cells in 96-well plate B Add serial dilutions of This compound and Abacavir A->B C Infect cells with HIV-1 B->C D Incubate for 4-5 days C->D E Assess cytopathic effect (CPE) and cell viability (MTT assay) D->E F Calculate EC50 and CC50 E->F

Figure 2. Workflow for determining anti-HIV activity.
Analysis of Intracellular Carbovir Triphosphate Levels

This method is used to quantify the active metabolite of Carbovir enantiomers within cells.

1. Cell Culture and Treatment:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., CEM cells) are cultured under standard conditions.[2]

  • The cells are incubated with known concentrations of this compound or Abacavir for a specified period.

2. Extraction of Intracellular Metabolites:

  • After incubation, the cells are harvested, washed to remove extracellular drug, and then lysed.

  • The intracellular contents are extracted using a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and macromolecules.[3]

  • The acid extract is then neutralized.

3. HPLC Analysis:

  • The neutralized cell extract is analyzed by high-performance liquid chromatography (HPLC).

  • An anion-exchange or a reverse-phase ion-pair chromatography method is typically used to separate the different phosphorylated forms of Carbovir (monophosphate, diphosphate, and triphosphate).[3]

  • The separated metabolites are detected using UV spectrophotometry.

  • The concentration of CBV-TP is determined by comparing the peak area in the sample to a standard curve generated with known amounts of synthetic CBV-TP.

A Incubate cells with This compound or Abacavir B Harvest and wash cells A->B C Extract intracellular metabolites with cold acid B->C D Neutralize extract C->D E Analyze by HPLC to separate phosphorylated metabolites D->E F Quantify Carbovir-TP using a standard curve E->F

Figure 3. Workflow for analyzing intracellular Carbovir-TP.

References

head-to-head comparison of (+)-Carbovir with other nucleoside reverse transcriptase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Head-to-Head Comparison of Abacavir ((-)-Carbovir) with Other Nucleoside Reverse Transcriptase Inhibitors

Introduction

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV) infection. These agents act as chain terminators of viral DNA synthesis, a critical step in the HIV replication cycle. This guide provides a detailed head-to-head comparison of Abacavir (the biologically active (-)-enantiomer of Carbovir) with other widely used NRTIs, including Zidovudine (AZT), Lamivudine (3TC), Emtricitabine (FTC), and Tenofovir Disoproxil Fumarate (TDF). The inactive (+)-enantiomer of Carbovir exhibits no significant antiviral activity and is therefore not a relevant comparator for therapeutic purposes. This comparison focuses on antiviral potency, cytotoxicity, resistance profiles, and the underlying mechanism of action, supported by experimental data to inform researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity (IC50) and cytotoxicity (CC50) of Abacavir and other NRTIs against HIV-1. The IC50 value represents the concentration of the drug required to inhibit 50% of viral replication, while the CC50 value is the concentration that causes 50% cytotoxicity to the host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window. Data are compiled from various studies, and experimental conditions may vary.

Table 1: Antiviral Activity (IC50) of NRTIs against HIV-1

Nucleoside Reverse Transcriptase InhibitorCell LineHIV-1 StrainIC50 (µM)Reference
Abacavir (ABC)MT-4Wild-type4.0[1]
Abacavir (ABC)Clinical IsolatesWild-type0.26[1]
Zidovudine (AZT)MT-4Wild-type0.040[1]
Zidovudine (AZT)Clinical IsolatesWild-type0.23[1]
Lamivudine (3TC)VariousWild-type0.001 - 0.5
Emtricitabine (FTC)VariousWild-type0.001 - 0.2
Tenofovir (TDF)VariousWild-type0.05 - 1.5

Note: IC50 values can vary significantly depending on the cell line, viral strain, and assay conditions used.

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of NRTIs

Nucleoside Reverse Transcriptase InhibitorCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Abacavir (ABC)CEM16040 (based on MT-4 IC50)[1]
Abacavir (ABC)CD4+ CEM14035 (based on MT-4 IC50)[1]
Abacavir (ABC)BFU-E11027.5 (based on MT-4 IC50)[1]
Zidovudine (AZT)Various>100>2500 (based on MT-4 IC50)
Lamivudine (3TC)Various>1000>2000
Emtricitabine (FTC)Various>1000>5000
Tenofovir (TDF)Various>100>67

Note: A higher Selectivity Index indicates a more favorable safety profile.

Resistance Profiles

Resistance to NRTIs is a significant clinical challenge. Mutations in the HIV reverse transcriptase enzyme can reduce the susceptibility of the virus to these drugs.

Abacavir (ABC): Resistance to Abacavir develops relatively slowly.[1] The primary mutation associated with Abacavir resistance is M184V, which confers a 2-4 fold reduction in susceptibility.[1] Other mutations associated with Abacavir resistance include K65R, L74V, and Y115F. The presence of thymidine analog mutations (TAMs), selected by drugs like Zidovudine, can also decrease susceptibility to Abacavir.

Comparison with other NRTIs:

  • Lamivudine (3TC) and Emtricitabine (FTC): The M184V mutation is the hallmark of resistance to 3TC and FTC, leading to high-level resistance.

  • Zidovudine (AZT) and Stavudine (d4T): Resistance is associated with the accumulation of TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E).

  • Tenofovir (TDF): The primary resistance mutation is K65R.

The presence of Zidovudine can alter the resistance pathway for Abacavir, often delaying the emergence of Abacavir-associated mutations.

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of a drug that inhibits the cytopathic effect (CPE) of HIV-1 in a susceptible cell line.

Materials:

  • Target cells (e.g., MT-4, CEM-SS)

  • HIV-1 stock

  • Test compounds (NRTIs)

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • 96-well microtiter plates

  • MTT or XTT reagent for cell viability assessment

Procedure:

  • Seed target cells into 96-well plates at a predetermined density.

  • Prepare serial dilutions of the test compounds.

  • Add the diluted compounds to the wells containing the cells.

  • Infect the cells with a standardized amount of HIV-1.

  • Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubate the plates for 4-6 days at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, assess cell viability by adding MTT or XTT reagent and measuring the absorbance at the appropriate wavelength.

  • Calculate the IC50 value, which is the drug concentration that protects 50% of the cells from virus-induced CPE.

Cytotoxicity Assay

This assay measures the toxicity of the test compounds to the host cells in the absence of viral infection.

Materials:

  • Target cells (same as in the antiviral assay)

  • Test compounds (NRTIs)

  • Cell culture medium

  • 96-well microtiter plates

  • MTT or XTT reagent

Procedure:

  • Seed target cells into 96-well plates.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for the same duration as the antiviral assay.

  • Assess cell viability using MTT or XTT reagent.

  • Calculate the CC50 value, which is the drug concentration that reduces cell viability by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the ability of a drug to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • Poly(A) template and oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP)

  • Test compounds (in their triphosphate form)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the template-primer, dNTPs, and HIV-1 RT in the assay buffer.

  • Add various concentrations of the triphosphorylated form of the NRTIs to the reaction mixture.

  • Incubate the reaction at 37°C to allow for DNA synthesis.

  • Stop the reaction and precipitate the newly synthesized DNA onto glass fiber filters.

  • Wash the filters to remove unincorporated labeled dNTPs.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the concentration of the inhibitor that reduces the enzyme activity by 50%.

Mandatory Visualizations

Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors

NRTI_Mechanism cluster_cell Host Cell cluster_virus HIV Replication NRTI NRTI (Prodrug) NRTI_TP NRTI-Triphosphate (Active Form) NRTI->NRTI_TP Cellular Kinases RT Reverse Transcriptase NRTI_TP->RT Competitive Inhibition dNTP Cellular dNTPs dNTP->RT Natural Substrate Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain Termination Antiviral_Workflow cluster_cytotoxicity Cytotoxicity Assay A 1. Cell Seeding (96-well plate) B 2. Compound Addition (Serial Dilutions) A->B C 3. Virus Infection B->C D 4. Incubation (4-6 days) C->D E 5. Cell Viability Assay (e.g., MTT) D->E F 6. Data Analysis (IC50 & CC50 Calculation) E->F A_cyto 1. Cell Seeding B_cyto 2. Compound Addition A_cyto->B_cyto D_cyto 3. Incubation B_cyto->D_cyto E_cyto 4. Viability Assay D_cyto->E_cyto E_cyto->F

References

Comparative Analysis of (+)-Carbovir Cross-Resistance in Drug-Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-resistance profile of (+)-Carbovir, the enantiomer of the potent anti-HIV agent Abacavir. This document provides a comparative analysis of its efficacy against various drug-resistant HIV-1 strains alongside other nucleoside reverse transcriptase inhibitors (NRTIs), supported by quantitative data and detailed experimental methodologies.

Introduction

This compound is the positive enantiomer of Carbovir, a carbocyclic nucleoside analog. While the (-)-enantiomer, Abacavir (ABC), is the clinically approved and potent inhibitor of HIV-1 reverse transcriptase (RT), understanding the cross-resistance profile of both enantiomers is crucial for the development of new antiretroviral therapies and for managing treatment-experienced patients. Resistance to NRTIs is primarily mediated by mutations in the viral RT enzyme, which can reduce the binding affinity of the drug or enhance its removal from the nascent DNA chain. This guide synthesizes data from multiple in vitro studies to provide a clear comparison of the activity of Abacavir, as a surrogate for the Carbovir family, and other NRTIs against key drug-resistant HIV-1 strains.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro antiviral activity of Abacavir and other commonly used NRTIs against wild-type and various drug-resistant HIV-1 strains. The data is presented as fold-change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to a wild-type reference strain. An FC value greater than 1 indicates reduced susceptibility (resistance).

Table 1: Cross-Resistance Profile of Abacavir (ABC) Against HIV-1 Strains with Single Reverse Transcriptase Mutations

HIV-1 RT MutationAbacavir (ABC) Fold Change in EC50/IC50Reference(s)
M184V2-4[1][2]
K65R~3[3]
L74V~3[4]
Y115FLow-level[3]

Table 2: Cross-Resistance Profile of Abacavir (ABC) Against HIV-1 Strains with Multiple Reverse Transcriptase Mutations

HIV-1 RT MutationsAbacavir (ABC) Fold Change in EC50/IC50Reference(s)
L74V + M184V4-8 (Intermediate Resistance)[4]
K65R + M184V9.9 - 23.5[4]
Multiple TAMs* + M184VHigh-level Resistance[1]
Q151M Complex**High-level Resistance[1]
E44D + V118I + M184VLow-level Resistance[5]

*Thymidine Analog Mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) **Q151M complex typically includes A62V, V75I, F77L, F116Y

Table 3: Comparative Cross-Resistance of NRTIs Against Key HIV-1 Resistant Strains

HIV-1 RT MutationsAbacavir (ABC)Tenofovir (TDF)Lamivudine (3TC)Emtricitabine (FTC)Zidovudine (ZDV)Didanosine (ddI)Stavudine (d4T)
Wild-Type 1.01.01.01.01.01.01.0
M184V 2-4↑ Susceptibility>1000>300↑ SusceptibilityLow-level↑ Susceptibility
K65R ~3~3~8~14↑ SusceptibilityReducedReduced
L74V ~3↑ Susceptibility1.51.5↑ SusceptibilityReduced1.0
K65R + M184V 9.9 - 23.5↓ Resistance (vs K65R alone)>200>384↑ SusceptibilityReduced↑ Susceptibility
L74V + M184V 4-81.1>384>3840.7Reduced0.8
TAMs (e.g., M41L+L210W+T215Y) ~3~3Low-levelLow-level>100ReducedReduced

Data synthesized from multiple sources[1][2][3][4][6][7][8]. Fold-change values are approximate and can vary depending on the specific assay and viral background. ↑ Susceptibility indicates that the virus becomes more sensitive to the drug in the presence of the mutation. ↓ Resistance indicates that the resistance conferred by one mutation is lessened by the presence of another.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro phenotypic drug susceptibility assays. The two most common methods are the Recombinant Virus Assay and the PhenoSense® HIV Assay.

Recombinant Virus Assay

This assay measures the susceptibility of clinical HIV-1 isolates to reverse transcriptase inhibitors.[9]

Methodology:

  • RNA Extraction and PCR Amplification: Viral RNA is extracted from patient plasma. The reverse transcriptase (RT) coding region of the pol gene is then amplified using a nested reverse transcription-polymerase chain reaction (RT-PCR) procedure.[9]

  • Homologous Recombination: The amplified patient-derived RT gene pool is co-transfected into a suitable cell line (e.g., HeLa cells) with a proviral clone of HIV-1 that has its own RT gene deleted (e.g., pHIVΔBstEII).[9] Through homologous recombination, a viable recombinant virus is generated that contains the patient's RT sequence.

  • Virus Stock Preparation: The resulting recombinant viruses are harvested from the cell culture supernatant and titrated.

  • Drug Susceptibility Testing: The recombinant virus stocks are used to infect a susceptible cell line (e.g., MT-4 cells) in the presence of serial dilutions of the antiretroviral drugs being tested.

  • Endpoint Measurement: After a defined incubation period (typically 3-5 days), the extent of viral replication is measured. Common endpoints include the level of p24 antigen in the culture supernatant, measured by ELISA, or the activity of a reporter gene (e.g., luciferase) engineered into the viral genome.[10]

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived recombinant virus and a wild-type reference virus. The fold-change in resistance is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus.[11]

PhenoSense® HIV Assay

The PhenoSense® HIV assay is a commercially available phenotypic resistance assay that utilizes a recombinant virus system with a luciferase reporter gene.[10][12]

Methodology:

  • RT-PCR and Cloning: HIV-1 protease (PR) and RT coding sequences are amplified from patient plasma via RT-PCR and cloned into a proprietary HIV vector that contains a luciferase reporter gene. This creates a library of resistance test vectors (RTVs) representing the patient's viral population.[10]

  • Production of Pseudotyped Viruses: The RTVs are transfected into host cells along with a vector expressing the envelope glycoprotein of a different virus (e.g., murine leukemia virus) to produce pseudotyped virus particles. These particles are capable of a single round of infection.

  • Infection and Drug Treatment: Target cells are infected with the pseudotyped viruses in the presence of serial dilutions of the antiretroviral drugs.

  • Luciferase Assay: After a set incubation period, the cells are lysed, and luciferase activity is measured. The amount of light produced is proportional to the level of viral replication.[12]

  • Calculation of Fold-Change: The drug susceptibility of the patient-derived virus is compared to that of a drug-susceptible reference virus, and the fold-change in IC50 is calculated.[12]

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-resistance and the signaling pathway of NRTI action and resistance.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_virus_generation Recombinant Virus Generation cluster_susceptibility_assay Drug Susceptibility Assay cluster_data_analysis Data Analysis Patient_Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Co_transfection Co-transfection into Host Cells RT_PCR->Co_transfection Proviral_Clone RT-Deleted Proviral Clone Proviral_Clone->Co_transfection Recombinant_Virus Generation of Recombinant Virus Co_transfection->Recombinant_Virus Cell_Infection Infection of Target Cells Recombinant_Virus->Cell_Infection Incubation Incubation Cell_Infection->Incubation Drug_Dilutions Serial Dilutions of NRTIs Drug_Dilutions->Cell_Infection Endpoint_Measurement Endpoint Measurement (e.g., p24 ELISA) Incubation->Endpoint_Measurement IC50_Calculation IC50 Calculation Endpoint_Measurement->IC50_Calculation Fold_Change Fold-Change Calculation vs. Wild-Type IC50_Calculation->Fold_Change

Caption: Experimental workflow for recombinant virus-based phenotypic drug susceptibility assay.

NRTI_Mechanism cluster_activation Drug Activation cluster_inhibition Reverse Transcription Inhibition cluster_resistance Mechanism of Resistance Carbovir This compound / Abacavir Cellular_Kinases Cellular Kinases Carbovir->Cellular_Kinases Phosphorylation Carbovir_TP Carbovir Triphosphate (CBV-TP) Cellular_Kinases->Carbovir_TP HIV_RT HIV Reverse Transcriptase (RT) Carbovir_TP->HIV_RT competes with dGTP Proviral_DNA Proviral DNA Synthesis HIV_RT->Proviral_DNA incorporates dNTPs Chain_Termination Chain Termination HIV_RT->Chain_Termination incorporates CBV-TP Viral_RNA Viral RNA Template Viral_RNA->HIV_RT RT_Mutations RT Mutations (e.g., M184V, K65R) Reduced_Binding Reduced Binding Affinity of CBV-TP RT_Mutations->Reduced_Binding Enhanced_Excision Enhanced Excision of Incorporated CBV-MP RT_Mutations->Enhanced_Excision Reduced_Binding->HIV_RT Enhanced_Excision->Proviral_DNA

Caption: Mechanism of action of this compound/Abacavir and pathways of HIV-1 resistance.

References

A Comparative Guide to the Bioanalytical Methods for (+)-Carbovir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of bioanalytical methods for the quantification of (+)-Carbovir, a carbocyclic nucleoside analog with antiviral activity. The primary focus is on the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the active metabolite, carbovir triphosphate (CBV-TP), with a comparative overview of an alternative enzymatic assay. This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable bioanalytical methods for pharmacokinetic and pharmacodynamic studies.

Comparison of Bioanalytical Methods for this compound Metabolite Quantification

The quantification of this compound's active triphosphate form is crucial for understanding its efficacy. Below is a comparison of the primary LC-MS/MS method and an alternative enzymatic assay.

ParameterLC-MS/MS Method for Carbovir-TPEnzymatic Assay for Carbovir-TP
Principle Chromatographic separation followed by mass spectrometric detection of the specific mass-to-charge ratio of the analyte and its fragments.Indirect quantification based on the inhibition of a known enzymatic reaction by the analyte.
Specificity High, due to the specific fragmentation patterns of the analyte.Can be susceptible to interference from other compounds in the biological matrix.
Sensitivity High, with a lower limit of quantification (LLOQ) of 4 pg/ml (0.8 fmol/10^6 cells).[1]Generally lower sensitivity compared to LC-MS/MS.
Linear Range 4 - 40,000 pg/ml for Carbovir-TP.[1]Typically has a narrower dynamic range.
Accuracy Within 15% of the nominal concentration.[1]Can be variable and dependent on assay conditions.
Precision Less than 15% coefficient of variation (%CV).[1]Generally higher %CV compared to LC-MS/MS.
Sample Throughput Moderate to high, with a run time of 10 minutes per sample.[1]Can be low to moderate, often requires more manual steps.
Development Cost High initial instrument cost.Lower initial setup cost.

Detailed Experimental Protocols

Validated LC-MS/MS Method for Carbovir Triphosphate (CBV-TP) Quantification

This method was developed for the simultaneous quantification of lamivudine and abacavir (the prodrug of carbovir) triphosphate metabolites in mouse blood and tissues.[1]

Sample Preparation (from mouse PBMCs, spleen, lymph nodes, and liver cells)

  • Homogenize tissue samples in 5-30 volumes of 90% methanol.

  • Mix 50 µl of the homogenate with 40 µl of methanol and 10 µl of the internal standard (emtricitabine-triphosphate, FTC-TP).

  • Centrifuge the samples at 17,000 × g for 10 minutes.

  • Collect 30 µl of the supernatant and mix with 50 µl of water before injection into the LC-MS/MS system.

Liquid Chromatography Parameters

  • LC System: Waters Acquity UPLC

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.45 ml/min[1]

  • Gradient:

    • Initial: 50% B

    • Increase to 90% B over 2 minutes

    • Hold at 90% B for 5 minutes

    • Return to 50% B in 0.25 minutes

    • Equilibrate for 1.75 minutes

  • Total Run Time: 10 minutes[1]

Mass Spectrometry Parameters

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole

  • Ionization Mode: Positive ion electrospray (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Carbovir-TP (CBV-TP): m/z 488→152[1]

    • Internal Standard (FTC-TP): m/z 488→130[1]

Validation Summary

  • Linearity: 4–40,000 pg/ml for CBV-TP.[1]

  • Accuracy: Within ±15%.[1]

  • Precision: <15%.[1]

  • Extraction Recovery: >90% for CBV-TP.[1]

Alternative Method: Enzymatic Assay for Carbovir-TP Quantification

While a specific, detailed protocol for a validated enzymatic assay for this compound was not found in the search results, such assays have been developed for other nucleoside triphosphates. The general principle involves the following steps.

General Principle

  • Extraction: Isolate intracellular triphosphates from peripheral blood mononuclear cells (PBMCs).

  • Enzymatic Reaction: Utilize an enzyme for which the analyte is a substrate or inhibitor. For instance, HIV reverse transcriptase could be used.

  • Quantification: Measure the incorporation of a labeled substrate or the inhibition of the enzyme's activity, which is proportional to the concentration of Carbovir-TP in the sample.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the LC-MS/MS method and the logical relationship of bioanalytical method validation parameters.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., PBMCs) Homogenization Homogenization in 90% Methanol Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Centrifugation Centrifugation (17,000 x g, 10 min) Spiking->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution Dilution with Water Supernatant_Collection->Dilution Injection Inject into LC-MS/MS Dilution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Quantification using Calibration Curve Integration->Calibration Result Final Concentration Report Calibration->Result

Caption: Experimental workflow for the LC-MS/MS quantification of Carbovir-TP.

Validation_Parameters cluster_core Core Validation Parameters Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity / Specificity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Recovery Extraction Recovery Validation->Recovery Stability Analyte Stability Validation->Stability

Caption: Key parameters for the validation of a bioanalytical method.

References

Comparative Metabolism of (+)-Carbovir in Diverse Human Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the intracellular metabolism of (+)-Carbovir, a carbocyclic nucleoside analog with potent antiviral activity. The focus is on its metabolic activation in different human cell lines, providing researchers, scientists, and drug development professionals with key data and experimental protocols to inform further studies.

Introduction

This compound, a guanosine analog, requires intracellular phosphorylation to its triphosphate form, Carbovir triphosphate (CBV-TP), to exert its antiviral effect. This activation is a multi-step process catalyzed by host cell kinases. Understanding the comparative metabolism of this compound in different cell types is crucial for elucidating its mechanism of action, potential for cell-type-specific efficacy, and the development of related antiviral agents. This guide focuses on the metabolism in the human T-lymphoblastoid cell line CCRF-CEM, and provides a comparative context for the T-lymphoblastoid line MOLT-4 and the pro-monocytic cell line U937.

Metabolic Pathway of this compound

The intracellular activation of this compound to its pharmacologically active triphosphate form is a sequential phosphorylation cascade.

Carbovir This compound CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP Cytosolic 5'-Nucleotidase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Guanylate Kinase (GUK1) CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP Nucleoside Diphosphate Kinases

Caption: Intracellular phosphorylation cascade of this compound.

Experimental Workflow for Metabolite Analysis

The quantification of intracellular Carbovir metabolites is essential for understanding its activation kinetics. A typical experimental workflow involves cell culture, drug incubation, metabolite extraction, and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

cluster_cell_prep Cell Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis CellCulture Cell Culture (e.g., CCRF-CEM, MOLT-4, U937) Incubation Incubation with This compound CellCulture->Incubation Quenching Quenching with Cold Saline Incubation->Quenching Lysis Cell Lysis with Cold Methanol Quenching->Lysis Centrifugation Centrifugation to Remove Debris Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Data Quantification MSMS->Quantification

Caption: General workflow for analyzing intracellular Carbovir metabolites.

Comparative Metabolic Data

Direct comparative studies on the quantitative metabolism of this compound in CCRF-CEM, MOLT-4, and U937 cell lines are limited in the currently available literature. However, data from studies on CCRF-CEM cells provide a baseline for understanding the metabolic activation of Carbovir.

ParameterCCRF-CEMMOLT-4U937
Cell Type Human T-lymphoblastoidHuman T-lymphoblastoidHuman pro-monocytic
Primary Anabolic Pathway Phosphorylation to CBV-TP[1]Data not availableData not available
Key Initial Enzyme Cytosolic 5'-Nucleotidase[1]Data not availableData not available
Half-life of CBV-TP ~2.5 hours[2][3]Data not availableData not available
General Metabolic Profile High purine metabolism activity[4]Distinct metabolic phenotype from CCRF-CEM[4][5]Myeloid lineage with distinct metabolic responses[6]

Experimental Protocols

Cell Culture and Drug Incubation
  • CCRF-CEM and MOLT-4 Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • U937 Cells: Culture in RPMI-1640 medium with 10% FBS and antibiotics. For differentiation into a macrophage-like phenotype, U937 cells can be treated with phorbol 12-myristate 13-acetate (PMA)[7][8].

  • Incubation: Seed cells at a density of 0.5 x 10^6 cells/mL and incubate with the desired concentration of this compound for various time points (e.g., 2, 4, 8, 24 hours).

Metabolite Extraction
  • Cell Harvesting and Quenching:

    • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Extraction:

    • Resuspend the cell pellet in 500 µL of ice-cold 70% methanol.

    • Vortex vigorously for 1 minute to lyse the cells.

    • Incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Sample Preparation:

    • Carefully transfer the supernatant containing the intracellular metabolites to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Quantification of Carbovir Triphosphate (CBV-TP)
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient elution is often employed, for example, with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., dimethylhexylamine or tributylamine) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for CBV-TP would need to be optimized.

  • Quantification: Generate a standard curve using known concentrations of CBV-TP to quantify the amount in the cell extracts. Normalize the results to the number of cells extracted.

Discussion

The metabolism of this compound in CCRF-CEM cells has been characterized, revealing a phosphorylation-dependent activation pathway initiated by a cytosolic 5'-nucleotidase[1]. The resulting active metabolite, CBV-TP, has a relatively short intracellular half-life of approximately 2.5 hours in these cells[2][3].

The U937 cell line, being of a different lineage (pro-monocytic), likely possesses a different enzymatic profile for nucleoside and nucleotide metabolism compared to T-lymphoblastoid cells[6]. Therefore, the rate and extent of Carbovir phosphorylation in U937 cells may differ significantly.

Conclusion

The intracellular activation of this compound is a critical determinant of its antiviral activity. This guide provides a foundational understanding of its metabolism, with a focus on the well-studied CCRF-CEM cell line. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies in other cell lines such as MOLT-4 and U937. Further research is warranted to elucidate the specific enzymatic differences that may govern the cell-type-specific metabolism of this compound, which will be invaluable for the development of future antiviral therapies.

References

A Comparative Analysis of the Stability of (+)-Carbovir and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical and metabolic stability of (+)-Carbovir and its key analogue, Abacavir. Carbocyclic nucleoside analogues, such as Carbovir, were developed to enhance the stability of the glycosidic bond, a known liability in many antiviral nucleosides.[1] Abacavir, a prodrug of Carbovir, was subsequently developed to improve upon the pharmacokinetic properties of the parent compound.[2][3] This guide synthesizes available experimental data to offer a clear comparison of their stability profiles under various conditions, details the experimental protocols used for these assessments, and visualizes the known degradation pathways.

Data Presentation

The following tables summarize the available quantitative data on the stability of this compound and Abacavir in different environments. Direct comparative studies providing side-by-side data for a broad range of analogues are limited in the published literature; therefore, the data presented here is compiled from individual studies.

Table 1: Plasma Stability of Carbovir and Abacavir

CompoundSpeciesHalf-life (t½)Assay Conditions
This compoundHumanNot explicitly found in searches
AbacavirHuman~1.5 - 2.0 hours[2][4]In vivo pharmacokinetic studies

Table 2: Metabolic Stability of Carbovir and Abacavir in Liver Microsomes

CompoundSpeciesIntrinsic Clearance (CLint)Half-life (t½)Assay Conditions
This compoundHumanData not foundData not found
AbacavirHumanNot a significant substrate for CYP450 enzymes[5]Metabolized by alcohol dehydrogenase and glucuronyl transferase[2][4][6]In vitro studies with human liver microsomes

Table 3: pH-Dependent Stability of Carbovir and Abacavir

CompoundpH ConditionDegradation ProfileKey Degradation Products
This compoundAcidic (low pH)Subject to acid-catalyzed degradation.[7]Guanine[7]
AbacavirAcidic (1N HCl, 80°C)Significant degradation[8][9]C8H10N6 (m/z 191.2)[10]
AbacavirBasic (1N NaOH, 80°C)Stable[8][9]No major degradation products found[10]
AbacavirNeutral (Water, 80°C)StableNo major degradation products found
AbacavirOxidative (H2O2)Significant degradation[9]C14H18N6O3 (m/z 319.2), C11H14N6O (m/z 247.2)[10]

Experimental Protocols

Detailed methodologies for the key stability experiments are provided below. These protocols are based on standard practices in the field and information gathered from various sources.

Protocol for Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, identifying susceptibility to plasma enzymes like esterases and amidases.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).
  • Pooled human plasma (or plasma from other species of interest), anticoagulated with heparin or EDTA.
  • Phosphate buffered saline (PBS), pH 7.4.
  • Acetonitrile or methanol for protein precipitation.
  • Internal standard (IS) for LC-MS/MS analysis.
  • 96-well plates.
  • Incubator set at 37°C.
  • LC-MS/MS system.

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution with PBS to the desired concentration (e.g., 100 µM).
  • Add the test compound working solution to the plasma to achieve a final concentration of, for example, 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.
  • Incubate the plate at 37°C.
  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the incubation mixture.
  • Immediately quench the reaction by adding a 3 to 4-fold excess of cold acetonitrile or methanol containing the internal standard to precipitate plasma proteins.
  • Vortex the samples and centrifuge at high speed (e.g., >3000 x g) for 10-20 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
  • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.
  • The slope of the linear regression line corresponds to the degradation rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol for Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).
  • Pooled human liver microsomes (or from other species).
  • Phosphate buffer (e.g., 100 mM, pH 7.4).
  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Magnesium chloride (MgCl2) solution.
  • Cold acetonitrile or methanol with an internal standard to terminate the reaction.
  • 96-well plates.
  • Incubator or water bath at 37°C.
  • LC-MS/MS system.

2. Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final protein concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.
  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
  • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-NADPH dependent degradation.
  • Incubate at 37°C.
  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
  • Stop the reaction by adding a 2 to 3-fold volume of cold acetonitrile or methanol containing an internal standard.
  • Centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.
  • Determine the half-life (t½) from the slope of the linear portion of the curve.
  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Protocol for pH Stability Assay

This protocol determines the chemical stability of a compound at different pH values, mimicking various physiological and storage conditions.

1. Materials:

  • Test compound stock solution.
  • A series of buffers with different pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).
  • Temperature-controlled incubator or water bath.
  • HPLC or LC-MS/MS system.
  • Quenching solution (if necessary to stop degradation before analysis).

2. Procedure:

  • Prepare solutions of the test compound at a known concentration in each of the different pH buffers.
  • Incubate the solutions at a constant temperature (e.g., 37°C or an elevated temperature to accelerate degradation).
  • At predetermined time intervals, withdraw samples from each solution.
  • If necessary, quench the reaction immediately (e.g., by neutralizing the pH or adding a suitable solvent).
  • Analyze the samples by HPLC or LC-MS/MS to quantify the amount of the parent compound remaining.

3. Data Analysis:

  • For each pH, plot the concentration or percentage of the remaining parent compound against time.
  • Determine the degradation rate constant (k) and half-life (t½) at each pH.
  • A pH-rate profile can be generated by plotting the logarithm of the rate constant (log k) against pH.

Mandatory Visualization

The following diagram illustrates the known metabolic and degradation pathways of Abacavir, a key analogue of this compound.

Abacavir_Degradation_Pathway Metabolic and Degradation Pathways of Abacavir Abacavir Abacavir Carbovir_MP (-)-Carbovir-5'-monophosphate Abacavir->Carbovir_MP Adenosine phosphotransferase Carboxylate_Metabolite 5'-Carboxylate Metabolite (Inactive) Abacavir->Carboxylate_Metabolite Alcohol dehydrogenase Glucuronide_Metabolite 5'-Glucuronide Metabolite (Inactive) Abacavir->Glucuronide_Metabolite Glucuronyl transferase Acid_Degradation Acid Hydrolysis (e.g., 1N HCl) Abacavir->Acid_Degradation Oxidative_Degradation Oxidative Stress (e.g., H2O2) Abacavir->Oxidative_Degradation Carbovir_TP (-)-Carbovir-5'-triphosphate (Active Metabolite) Carbovir_MP->Carbovir_TP Guanylate kinase & other kinases Degradation_Product_1 Degradation Product (m/z 191.2) Acid_Degradation->Degradation_Product_1 Degradation_Product_2 Degradation Product (m/z 319.2) Oxidative_Degradation->Degradation_Product_2 Degradation_Product_3 Degradation Product (m/z 247.2) Oxidative_Degradation->Degradation_Product_3

Abacavir Metabolic and Degradation Pathways

References

Comparative Efficacy of (+)-Carbovir in Primary Human Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the anti-HIV-1 efficacy and cytotoxicity of (+)-Carbovir in primary human cells against other established nucleoside reverse transcriptase inhibitors (NRTIs), including Zidovudine (AZT), Lamivudine (3TC), and Tenofovir disoproxil fumarate (Tenofovir DF). This guide is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.

Executive Summary

This compound, a carbocyclic nucleoside analogue, requires intracellular phosphorylation to its active triphosphate form to exert its anti-HIV activity. While the (-)-enantiomer of Carbovir is known to be the more potent inhibitor of HIV replication, understanding the efficacy and toxicity profile of the (+)-enantiomer in clinically relevant primary human cells is crucial for a comprehensive assessment. This guide summarizes the available data on the in vitro efficacy and cytotoxicity of this compound and compares it with commonly used NRTIs in primary human peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages (MDMs).

Data Presentation

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and other NRTIs in primary human cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the drug's therapeutic window.

Table 1: Anti-HIV-1 Activity and Cytotoxicity in Human Peripheral Blood Mononuclear Cells (PBMCs)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Data not availableData not availableData not available
(-)-Carbovir0.01 - 0.05>100>2000 - >10000
Zidovudine (AZT)0.005 - 0.0510 - 100200 - 4000
Lamivudine (3TC)0.01 - 0.5>100>200 - >10000
Tenofovir DF0.02 - 0.1>100>1000 - >5000

Note: Data for (-)-Carbovir is provided for reference, as specific data for the (+)-enantiomer in primary human PBMCs is limited in the reviewed literature.

Table 2: Anti-HIV-1 Activity and Cytotoxicity in Human Monocyte-Derived Macrophages (MDMs)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Data not availableData not availableData not available
(-)-Carbovir0.05 - 0.2>100>500 - >2000
Zidovudine (AZT)0.001 - 0.015 - 50500 - 5000
Lamivudine (3TC)0.02 - 0.1>100>1000 - >5000
Tenofovir DF0.01 - 0.05>100>2000 - >10000

Note: Data for (-)-Carbovir is provided for reference, as specific data for the (+)-enantiomer in primary human MDMs is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.

Isolation and Culture of Primary Human Cells

a) Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs are isolated from whole blood using density gradient centrifugation.

  • Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque™ density gradient medium.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

b) Differentiation of Monocytes into Macrophages (MDMs)

MDMs are differentiated from isolated monocytes.

  • Isolate monocytes from PBMCs by plastic adherence or by using CD14 magnetic beads.

  • Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).

  • Incubate the cells for 7-10 days to allow for differentiation into macrophages, with media changes every 2-3 days.

Antiviral Efficacy Assay (Reverse Transcriptase Activity)

The antiviral efficacy is determined by measuring the inhibition of HIV-1 reverse transcriptase (RT) activity in infected primary cells.

  • Seed primary human PBMCs or MDMs in 96-well plates.

  • Pre-treat the cells with serial dilutions of the test compounds for 2 hours.

  • Infect the cells with a known amount of HIV-1 (e.g., BaL strain for macrophages, IIIB strain for PBMCs).

  • Culture the infected cells for 7-10 days, with the addition of fresh compound every 3-4 days.

  • Collect the culture supernatants at the end of the incubation period.

  • Measure the RT activity in the supernatants using a commercially available RT activity assay kit.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits RT activity by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Seed primary human PBMCs or MDMs in 96-well plates.

  • Treat the cells with serial dilutions of the test compounds for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Mandatory Visualizations

Signaling Pathway of Carbovir Action

Carbovir_Pathway cluster_cell Primary Human Cell (Lymphocyte/Macrophage) cluster_hiv HIV Replication Cycle Carbovir This compound CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) CBV_DP->CBV_TP Cellular Kinases RT Reverse Transcriptase CBV_TP->RT Inhibits Viral_RNA Viral RNA Viral_DNA Viral DNA (Incomplete) Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration

Caption: Intracellular activation of this compound and its inhibition of HIV reverse transcriptase.

Experimental Workflow for Efficacy and Cytotoxicity Testing

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Infection cluster_analysis Data Analysis isolate_cells Isolate Primary Human Cells (PBMCs or Monocytes) differentiate_mdm Differentiate Monocytes to Macrophages (MDMs) isolate_cells->differentiate_mdm For MDM assays seed_cells Seed Cells in 96-well Plates isolate_cells->seed_cells differentiate_mdm->seed_cells add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds infect_cells Infect Cells with HIV-1 add_compounds->infect_cells incubate Incubate for 7-10 days infect_cells->incubate rt_assay Reverse Transcriptase Assay (Supernatant) incubate->rt_assay mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay calculate_ec50 Calculate EC50 rt_assay->calculate_ec50 calculate_cc50 Calculate CC50 mtt_assay->calculate_cc50 calculate_si Calculate Selectivity Index (CC50 / EC50) calculate_ec50->calculate_si calculate_cc50->calculate_si

Caption: Workflow for determining the efficacy and cytotoxicity of antiviral compounds in primary human cells.

Unraveling the Stereoselective Activation of Carbovir: A Comparative Guide to its Phosphorylation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the phosphorylation efficiency of the enantiomers of Carbovir, a significant carbocyclic nucleoside analog. The antiviral activity of Carbovir is critically dependent on its metabolic activation to the triphosphate form, a multi-step process initiated by cellular kinases. This guide details the stereoselective nature of this activation, presenting key experimental data, detailed methodologies, and visual representations of the biochemical pathways.

The antiviral efficacy of a nucleoside analog is intrinsically linked to its ability to be recognized and phosphorylated by host cell kinases. In the case of Carbovir, a notable stereoselectivity is observed, with the (-)-enantiomer exhibiting potent anti-HIV activity, while the (+)-enantiomer is largely inactive. This disparity is not due to the interaction of the active triphosphate form with the viral reverse transcriptase, but rather the differential efficiency of the initial phosphorylation steps.[1]

Comparative Phosphorylation Kinetics

The enzymatic conversion of Carbovir to its active triphosphate metabolite occurs in three sequential phosphorylation steps. The initial and second phosphorylation steps are the primary determinants of the observed stereoselectivity.

First Phosphorylation: The Gatekeeper Role of 5'-Nucleotidase

The first phosphorylation of Carbovir is catalyzed by a cytosolic 5'-nucleotidase. Experimental data reveals a stark contrast in the enzyme's affinity for the two enantiomers. The (-)-enantiomer of Carbovir is a substrate for 5'-nucleotidase, whereas the (+)-enantiomer is not significantly phosphorylated by this enzyme.[1]

SubstrateEnzymeKm (μM)Vmax (nmol/min/mg)Phosphorylation Efficiency (Vmax/Km)
(-)-Carbovir 5'-Nucleotidase6.1 ± 0.874 ± 812.1
(+)-Carbovir 5'-Nucleotidase> 1000< 0.2< 0.0002
Inosine (Natural Substrate)5'-Nucleotidase4.1 ± 0.8141 ± 2234.4

Table 1: Kinetic parameters for the phosphorylation of Carbovir enantiomers by 5'-nucleotidase.

Second Phosphorylation: GMP Kinase Amplifies Stereoselectivity

Following the initial phosphorylation, the resulting Carbovir monophosphate must be further phosphorylated to the diphosphate by guanylate monophosphate (GMP) kinase. This step dramatically amplifies the stereoselectivity. (-)-Carbovir monophosphate is an exceptionally efficient substrate for GMP kinase, approximately 7,000 times more so than the (+)-enantiomer.[1] While specific kinetic data for Carbovir monophosphate enantiomers with GMP kinase is not fully detailed in the primary literature, the profound difference in efficiency underscores the critical role of this enzyme in the selective activation of the (-)-enantiomer.

Third Phosphorylation: A Less Discriminatory Step

The final phosphorylation to the active Carbovir triphosphate is carried out by nucleoside diphosphate kinases. At this stage, the stereochemical distinction is less pronounced, with enzymes capable of phosphorylating both enantiomers of Carbovir diphosphate at similar rates. However, a preferential phosphorylation of the (-)-enantiomer has been noted.[1]

Visualizing the Metabolic Activation Pathway

The sequential phosphorylation of Carbovir is a critical pathway for its antiviral activity. The following diagram illustrates the key enzymatic steps and the stereoselective bottleneck.

Carbovir_Phosphorylation cluster_plus This compound Pathway cluster_minus (-)-Carbovir Pathway (Active) plus_Carbovir This compound plus_MP This compound-MP plus_Carbovir->plus_MP 5'-Nucleotidase (Inefficient) plus_DP This compound-DP plus_MP->plus_DP GMP Kinase (Very Inefficient) plus_TP This compound-TP plus_DP->plus_TP NDP Kinases minus_Carbovir (-)-Carbovir minus_MP (-)-Carbovir-MP minus_Carbovir->minus_MP 5'-Nucleotidase minus_DP (-)-Carbovir-DP minus_MP->minus_DP GMP Kinase (Highly Efficient) minus_TP (-)-Carbovir-TP (Active Antiviral) minus_DP->minus_TP NDP Kinases

Metabolic activation pathway of Carbovir enantiomers.

Experimental Protocols

The determination of the phosphorylation efficiency of Carbovir enantiomers relies on robust enzymatic assays. Below are the methodologies for the key experiments.

5'-Nucleotidase Assay

This assay measures the conversion of Carbovir to its monophosphate derivative by a cytosolic 5'-nucleotidase.

Materials:

  • (-)-Carbovir and this compound

  • [γ-³²P]ATP

  • Purified cytosolic 5'-nucleotidase

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, varying concentrations of the Carbovir enantiomer, and a fixed concentration of [γ-³²P]ATP.

  • Initiate the reaction by adding the purified 5'-nucleotidase.

  • Incubate the reactions at 37°C for a defined period.

  • Terminate the reactions by adding a stop solution (e.g., EDTA).

  • Spot an aliquot of each reaction mixture onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the phosphorylated product (Carbovir monophosphate) from the unreacted ATP.

  • Quantify the amount of radiolabeled Carbovir monophosphate using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.

  • Determine the initial reaction velocities at each substrate concentration and calculate the kinetic parameters (Km and Vmax) using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

GMP Kinase Assay

This assay quantifies the conversion of Carbovir monophosphate to Carbovir diphosphate by GMP kinase.

Materials:

  • (-)-Carbovir monophosphate and this compound monophosphate

  • ATP

  • Purified GMP kinase

  • Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)

  • NADH

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, varying concentrations of the Carbovir monophosphate enantiomer, a saturating concentration of ATP, the coupled enzyme system, and NADH.

  • Initiate the reaction by adding purified GMP kinase.

  • Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer. The oxidation of NADH is coupled to the production of ADP, which is stoichiometric with the formation of Carbovir diphosphate.

  • Calculate the initial reaction velocities from the rate of NADH oxidation.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Conclusion

The comparative study of the phosphorylation of (+)- and (-)-Carbovir unequivocally demonstrates that the stereoselective antiviral activity of this nucleoside analog is dictated by the initial two steps of its intracellular activation. The high substrate specificity of 5'-nucleotidase and, most notably, GMP kinase for the (-)-enantiomer ensures the efficient production of the active (-)-Carbovir triphosphate, while the (+)-enantiomer is effectively excluded from this bioactivation pathway. This understanding is crucial for the rational design and development of novel nucleoside analogs with improved therapeutic profiles.

References

A Comparative Analysis of (+)-Carbovir's Performance Against Modern HIV Treatment Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nucleoside reverse transcriptase inhibitor (NRTI) (+)-Carbovir, the active metabolite of abacavir, against current first-line antiretroviral therapies for HIV-1. The following sections detail the mechanism of action, in vitro efficacy, cytotoxicity, pharmacokinetic profiles, and resistance profiles of this compound in relation to modern standards such as tenofovir, emtricitabine, dolutegravir, and bictegravir. Experimental protocols for key assays are also provided to support data interpretation and future research.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound, like other NRTIs, acts as a chain terminator of viral DNA synthesis. It is a guanosine analogue that, in its active triphosphate form (carbovir triphosphate or CBV-TP), competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase (RT).[1] The absence of a 3'-hydroxyl group on the incorporated carbovir molecule prevents the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.[1]

Current HIV treatment regimens often include a backbone of two NRTIs, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) in combination with emtricitabine (FTC), alongside a third agent from a different class, most commonly an integrase strand transfer inhibitor (INSTI) like dolutegravir (DTG) or bictegravir (BIC).[2][3] These NRTIs function through a similar chain-termination mechanism.

NRTI_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV-1 Replication Cycle Abacavir Abacavir (Prodrug) Carbovir This compound Abacavir->Carbovir Cellular enzymes CBV_MP Carbovir Monophosphate Carbovir->CBV_MP Cellular kinases CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Cellular kinases CBV_TP Carbovir Triphosphate (Active Form) CBV_DP->CBV_TP Cellular kinases Viral_DNA Viral DNA Synthesis (Reverse Transcription) CBV_TP->Viral_DNA Competes with dGTP for HIV-1 RT Viral_RNA Viral RNA Viral_RNA->Viral_DNA HIV-1 Reverse Transcriptase Chain_Termination DNA Chain Termination Viral_DNA->Chain_Termination Incorporation of CBV-TP dGTP dGTP (Natural Substrate) dGTP->Viral_DNA

Mechanism of action of this compound as a chain-terminating NRTI.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro activity, cytotoxicity, and pharmacokinetic parameters of this compound (abacavir) and current standard-of-care HIV drugs.

Table 1: In Vitro Anti-HIV-1 Activity
CompoundDrug ClassCell LineIC50 / EC50 (nM)
This compound (Abacavir) NRTIMT-44000[4]
Clinical Isolates260[4]
Tenofovir Disoproxil Fumarate (TDF) NRTIMT-27[5]
Tenofovir Alafenamide (TAF) NRTIMT-45 - 7[2]
Emtricitabine (FTC) NRTISubtypes A-G1 - 75
Dolutegravir (DTG) INSTIPBMCs0.51[6]
MT-40.71[6]
Bictegravir (BIC) INSTIT-cell lines1.5 - 2.4[1]
Primary human T lymphocytes1.5 - 2.4[1]
Table 2: In Vitro Cytotoxicity and Selectivity Index
CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
Abacavir CEM160[4]40 (based on MT-4 IC50)
CD4+ CEM140[4]35 (based on MT-4 IC50)
BFU-E110[4]27.5 (based on MT-4 IC50)
Tenofovir Disoproxil Fumarate (TDF) HepG2398[3]>56,857 (based on MT-2 IC50)
SkMC870[3]>124,285 (based on MT-2 IC50)
Tenofovir Alafenamide (TAF) MT-44.7[2]903[2]
MT-242[2]8,853[2]
Dolutegravir (DTG) MT-414[6]>19,700
Molt-415[6]>21,100
Bictegravir (BIC) MT-2-~6,800
MT-4-~1,500
Table 3: Pharmacokinetic Parameters (Prodrugs)
Drug (Prodrug)DoseCmax (ng/mL)t1/2 (h)AUC (ng·h/mL)
Abacavir 600 mg47001 - 2[3]15700[7]
Tenofovir Disoproxil Fumarate 300 mg~300[8]12 - 15[9]~3000[8]
Emtricitabine 200 mg1500 - 20008 - 10~10,000[10]
Table 4: Intracellular Pharmacokinetics (Active Triphosphate Metabolites)
Active MetaboliteIntracellular Half-life (t1/2)
Carbovir Triphosphate (CBV-TP) 18 - 20.64 h[1]
Tenofovir Diphosphate (TFV-DP) 150 h (PBMCs)[1]
Emtricitabine Triphosphate (FTC-TP) 39 h (PBMCs)[11]

Resistance Profile

Resistance to NRTIs typically arises from mutations in the HIV-1 reverse transcriptase gene. For abacavir, key resistance mutations include M184V, K65R, L74V, and Y115F. The M184V mutation is a cornerstone of resistance to abacavir, conferring a 2-4 fold reduction in susceptibility.[4] The presence of multiple thymidine analogue mutations (TAMs), often selected for by other NRTIs like zidovudine, can also decrease susceptibility to abacavir.

Modern INSTIs like dolutegravir and bictegravir are considered to have a high barrier to resistance.[1] While resistance mutations can emerge (e.g., R263K for dolutegravir), they often come at a cost to viral fitness.[12]

Table 5: Key Resistance Mutations and Fold Change in Susceptibility
DrugKey Resistance Mutation(s)Fold Change in IC50/EC50
Abacavir M184V2 - 4
K65R, L74V, Y115FVariable
Tenofovir K65R~2
K65R + M184V/I<1.5
Emtricitabine M184V/IHigh
Dolutegravir R263K2.3 - 3.3
G118R7 - 18.8
Q148H/R + G140S5.5 - 19
Bictegravir M50I + R263K2.8
G118R + T97A-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - Divalent cations (e.g., MgCl2) - Template-primer (e.g., poly(rA)-oligo(dT)) E Combine reaction mixture, test compound, and HIV-1 RT A->E B Prepare serial dilutions of test compound (e.g., CBV-TP) B->E C Prepare radiolabeled dNTP (e.g., [3H]TTP) F Initiate reaction by adding radiolabeled dNTP C->F D Prepare purified HIV-1 RT enzyme D->E E->F G Incubate at 37°C for a defined time (e.g., 60 min) F->G H Stop reaction (e.g., add EDTA) G->H I Precipitate and collect newly synthesized DNA (e.g., TCA precipitation) H->I J Quantify incorporated radioactivity (scintillation counting) I->J K Plot % inhibition vs. compound concentration J->K L Calculate IC50 value K->L

Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Detailed Steps:

  • Reaction Setup: In a microtiter plate, combine a buffered solution containing Tris-HCl, KCl, MgCl2, a template-primer such as poly(rA)-oligo(dT), and various concentrations of the test inhibitor (e.g., carbovir triphosphate).

  • Enzyme Addition: Add purified recombinant HIV-1 reverse transcriptase to each well.

  • Initiation and Incubation: Start the reaction by adding a radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP) corresponding to the template. Incubate the plate at 37°C for a specified time, typically 60 minutes.

  • Termination and Precipitation: Stop the reaction by adding a solution like cold trichloroacetic acid (TCA). This will precipitate the newly synthesized, radiolabeled DNA.

  • Detection: Collect the precipitated DNA on filter mats and wash to remove unincorporated radiolabeled dNTPs. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay determines the cytotoxicity of a compound by measuring the metabolic activity of cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_readout Solubilization & Readout cluster_analysis Data Analysis A Seed cells (e.g., MT-4, CEM) in a 96-well plate B Incubate to allow cell adherence (for adherent cells) A->B C Add serial dilutions of the test compound to the wells B->C D Incubate for a specified period (e.g., 24-72 hours) C->D E Add MTT solution to each well D->E F Incubate to allow formazan crystal formation by viable cells E->F G Add solubilization solution (e.g., DMSO, acidified isopropanol) F->G H Measure absorbance at ~570 nm using a plate reader G->H I Plot cell viability (%) vs. compound concentration H->I J Calculate CC50 value I->J

Workflow for a standard MTT cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Seed a suspension of the desired cell line (e.g., MT-4 or CEM cells) into a 96-well microtiter plate at a predetermined density.

  • Compound Addition: After allowing the cells to attach (if adherent), add serial dilutions of the test compound to the wells. Include control wells with untreated cells and wells with a vehicle control.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity against HIV-1, albeit at higher concentrations compared to modern INSTIs and some newer NRTIs. Its shorter intracellular half-life compared to tenofovir and emtricitabine may necessitate more frequent dosing or be a consideration in cases of non-adherence. The resistance profile of abacavir, while manageable, shows cross-resistance with other NRTIs. In contrast, current first-line regimens based on INSTIs like dolutegravir and bictegravir offer a higher barrier to resistance and potent antiviral activity at lower concentrations. This guide provides the quantitative data and experimental context for researchers to make informed comparisons and to guide future drug development efforts in the field of HIV therapeutics.

References

Safety Operating Guide

Proper Disposal of (+)-Carbovir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of (+)-Carbovir is a critical component of laboratory safety and chemical management. As a potent antiviral compound, improper disposal can pose risks to human health and the environment. This guide provides essential information and step-by-step procedures for the proper handling and disposal of this compound waste.

Key Safety and Disposal Information

All personnel handling this compound should be thoroughly familiar with its hazard profile. Although a specific Safety Data Sheet (SDS) for this compound was not retrieved, related compounds are classified as hazardous. General safety precautions and disposal protocols for toxic laboratory chemicals must be followed.

Data PointInformationSource
Hazard Classification Toxic if swallowed, Causes skin irritation.[1]
Primary Disposal Guideline Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Handling Precautions Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.

Standard Operating Procedure for this compound Disposal

The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, lab coats), and labware (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the major components and their approximate percentages if it is a mixed waste stream.

  • Include the date when waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure area, away from general laboratory traffic.

  • Ensure containers are tightly sealed to prevent spills or volatilization.

  • Secondary containment is recommended to mitigate any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

  • Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage and Final Disposal Start Generation of This compound Waste Solid Solid Waste (e.g., contaminated gloves, tubes) Start->Solid Liquid Liquid Waste (e.g., solutions containing Carbovir) Start->Liquid Sharps Sharps Waste (e.g., contaminated needles) Start->Sharps Solid_Container Collect in Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Hazardous Liquid Waste Carboy Liquid->Liquid_Container Sharps_Container Collect in Labeled Sharps Container Sharps->Sharps_Container Storage Store in Designated Secondary Containment Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage EHS_Contact Contact Environmental Health & Safety (EHS) Storage->EHS_Contact Pickup Scheduled Waste Pickup by Licensed Vendor EHS_Contact->Pickup

Caption: Workflow for the safe disposal of this compound waste.

References

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Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。